(3-Acetylphenoxy)acetic Acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(3-acetylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)8-3-2-4-9(5-8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZJGFDUSYCVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287237 | |
| Record name | (3-Acetylphenoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-80-4 | |
| Record name | 1878-80-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Acetylphenoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Acetylphenoxy)acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-Acetylphenoxy)acetic Acid: A Technical Guide to a Potential Multi-Target Modulator
Abstract
(3-Acetylphenoxy)acetic acid is a synthetic organic compound that has garnered interest as a versatile intermediate in the synthesis of various biologically active molecules.[1][2] While the definitive mechanism of action for this compound itself is not extensively documented in publicly available literature, this technical guide will provide an in-depth exploration of its potential pharmacological activities by examining the well-characterized mechanisms of its derivatives and structurally related compounds. By synthesizing this information, we can construct a scientifically grounded hypothesis regarding its potential biological targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this chemical scaffold.
Introduction: The Phenoxyacetic Acid Scaffold
Phenoxyacetic acid and its derivatives represent a significant class of organic compounds with a broad spectrum of biological activities.[3][4] This scaffold is a key structural component in numerous pharmaceuticals and agrochemicals.[3][4] The versatility of the phenoxyacetic acid core allows for chemical modifications that can profoundly influence its pharmacokinetic and pharmacodynamic properties, leading to a wide array of therapeutic applications.
This compound, with its characteristic acetyl group at the meta-position of the phenoxy ring, serves as a valuable starting material for the synthesis of more complex molecules, including chalcones with documented antibacterial properties.[1][2] Understanding the potential intrinsic activity of this parent compound is crucial for the rational design of novel derivatives with enhanced potency and selectivity.
Postulated Mechanisms of Action Based on Derivative Studies
While direct studies on the mechanism of this compound are limited, extensive research on its derivatives provides a solid foundation for hypothesizing its potential biological targets. The primary activities observed in phenoxyacetic acid derivatives include anti-inflammatory, anticancer, and metabolic modulatory effects.
Anti-inflammatory Activity via COX-2 Inhibition
A significant number of phenoxyacetic acid derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2).[5][6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[5][6]
Hypothesized Mechanism: this compound may act as a competitive inhibitor of the COX-2 enzyme. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for binding to the active site of COX enzymes. The acetyl group on the phenyl ring could potentially form specific interactions within a hydrophobic pocket of the COX-2 active site, contributing to its inhibitory activity and selectivity.
Experimental Workflow for Investigating COX-2 Inhibition
Caption: Workflow for evaluating the anti-inflammatory potential of this compound.
Anticancer Activity through Apoptosis Induction
Several derivatives of phenoxyacetamide, a closely related class of compounds, have demonstrated potent cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).[7] The proposed mechanism for some of these derivatives involves the induction of apoptosis.
Hypothesized Mechanism: this compound could potentially induce apoptosis in cancer cells through various mechanisms, such as the inhibition of key survival proteins or the activation of pro-apoptotic pathways. The acetic acid moiety itself has been shown to induce cell death in cancer cell lines in a concentration-dependent manner.[8]
Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Assays
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7) and a normal cell line (e.g., human dermal fibroblasts) in appropriate media.
-
MTT Assay for Cytotoxicity:
-
Seed cells in 96-well plates.
-
Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution and incubate.
-
Solubilize formazan crystals and measure absorbance to determine cell viability.[7]
-
-
Flow Cytometry for Apoptosis Analysis:
-
Treat cells with IC50 concentration of the compound.
-
Stain cells with Annexin V-FITC and Propidium Iodide.
-
Analyze cell populations (viable, early apoptotic, late apoptotic, necrotic) using a flow cytometer.
-
Metabolic Modulation via AMPK and PPAR Signaling
Acetic acid is known to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a central role in regulating cellular energy homeostasis and lipid metabolism.[9] Furthermore, some aryloxyacetic acids have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[10][11]
Hypothesized Mechanism: The acetic acid moiety of this compound could potentially activate the AMPK pathway, leading to downstream effects on lipid synthesis and oxidation. Additionally, the overall structure might allow it to bind to and activate PPAR subtypes, influencing gene expression related to metabolic processes.
Signaling Pathway: Potential Role in Metabolic Regulation
Caption: Hypothesized metabolic regulatory pathways for this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes the reported activities of some of its derivatives.
| Derivative Class | Biological Activity | Target | Potency Range (IC50/EC50) | Reference |
| Phenoxyacetic Acid Hydrazones | Anti-inflammatory | COX-2 | 0.06 - 0.09 µM | [5][6] |
| Phenoxyacetamide Derivatives | Anticancer (HepG2) | Apoptosis Induction | ~1-10 µM | [7] |
| Aryloxyacetic Acids | Metabolic Regulation | PPARα/γ Agonist | Varies | [10][11] |
Conclusion and Future Directions
This compound presents a promising chemical scaffold for the development of novel therapeutic agents. Based on the extensive research conducted on its derivatives, it is plausible that the parent compound possesses intrinsic anti-inflammatory, anticancer, and metabolic modulatory properties. The proposed mechanisms, including COX-2 inhibition, induction of apoptosis, and modulation of AMPK and PPAR signaling pathways, provide a solid framework for future investigations.
To fully elucidate the mechanism of action of this compound, a systematic approach employing the in vitro and in vivo experimental workflows outlined in this guide is recommended. Such studies will be instrumental in validating the hypothesized biological targets and paving the way for the rational design of next-generation therapeutics based on this versatile chemical entity.
References
-
Dahiya, et al. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Retrieved from [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PubMed Central. Retrieved from [Link]
-
Acetic Acid Influences BRL-3A Cell Lipid Metabolism via the AMPK Signalling Pathway. (n.d.). Karger. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PubMed. Retrieved from [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI. Retrieved from [Link]
-
Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines. (2014). PubMed. Retrieved from [Link]
-
Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in bovine hepatocytes. (n.d.). SciSpace. Retrieved from [Link]
-
A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (n.d.). MDPI. Retrieved from [Link]
-
A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. This compound (1878-80-4) for sale [vulcanchem.com]
- 2. This compound CAS#: 1878-80-4 [amp.chemicalbook.com]
- 3. jetir.org [jetir.org]
- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetic Acid Influences BRL-3A Cell Lipid Metabolism via the AMPK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Unveiling of (3-Acetylphenoxy)acetic Acid: A Technical Guide
This guide provides an in-depth technical exploration of the spectroscopic characteristics of (3-Acetylphenoxy)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this molecule through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.
Introduction
This compound, a bifunctional organic molecule, possesses both a carboxylic acid and a ketone functional group, tethered to a central phenoxyacetic acid scaffold. This unique combination of functionalities makes it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its reactivity, and spectroscopic techniques provide the most powerful tools for this purpose. This guide will detail the expected spectroscopic data for this compound and provide the methodologies to acquire and interpret such data.
Molecular Structure and Spectroscopic Correlation
To visualize the relationship between the molecular structure and the spectroscopic data, the following diagram illustrates the key atomic numbering used for spectral assignments.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.[1]
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet | 1H | H of COOH |
| ~7.7 | Triplet | 1H | Ar-H |
| ~7.5 | Doublet of Doublets | 1H | Ar-H |
| ~7.4 | Triplet | 1H | Ar-H |
| ~7.2 | Doublet of Doublets | 1H | Ar-H |
| ~4.7 | Singlet | 2H | O-CH₂-COOH |
| ~2.6 | Singlet | 3H | -C(O)CH₃ |
Interpretation:
-
The downfield singlet between 10-12 ppm is characteristic of a carboxylic acid proton.[2]
-
The aromatic protons are expected in the 6.5-8.0 ppm region. Their specific shifts and coupling patterns (doublets and triplets) arise from their positions on the substituted benzene ring.
-
The singlet at approximately 4.7 ppm corresponds to the two protons of the methylene group adjacent to the ether oxygen and the carbonyl group of the acid.
-
The singlet at around 2.6 ppm is characteristic of the three protons of the acetyl methyl group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | C=O (Ketone) |
| ~172 | C=O (Carboxylic Acid) |
| ~158 | Ar-C (C-O) |
| ~138 | Ar-C (C-C=O) |
| ~130 | Ar-CH |
| ~123 | Ar-CH |
| ~122 | Ar-CH |
| ~114 | Ar-CH |
| ~65 | O-CH₂-COOH |
| ~27 | -C(O)CH₃ |
Interpretation:
-
The two carbonyl carbons are the most downfield signals, with the ketone carbon appearing at a higher chemical shift (~197 ppm) than the carboxylic acid carbon (~172 ppm).[3]
-
The aromatic carbons resonate in the 110-160 ppm range. The carbon attached to the ether oxygen will be the most downfield among the aromatic carbons.[4]
-
The methylene carbon of the acetic acid side chain is expected around 65 ppm.
-
The methyl carbon of the acetyl group will be the most upfield signal, appearing around 27 ppm.[5]
Experimental Protocol: NMR Data Acquisition
Caption: Workflow for acquiring NMR spectra.
-
Sample Preparation : Weigh approximately 10-20 mg of this compound and dissolve it in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[6]
-
NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Insertion : Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.
-
Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.
-
Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[3]
-
Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. This is followed by phasing and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7]
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~1760 | Strong | C=O stretch (Carboxylic Acid) |
| ~1680 | Strong | C=O stretch (Ketone) |
| ~1600, 1480 | Medium-Strong | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Ether and Acid) |
| ~800 | Strong | C-H bend (Aromatic out-of-plane) |
Interpretation:
-
A very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[8]
-
Two distinct, strong C=O stretching absorptions are expected: one for the carboxylic acid (~1760 cm⁻¹) and another for the ketone (~1680 cm⁻¹). The exact positions can be influenced by conjugation and hydrogen bonding.[9]
-
Absorptions for aromatic C-H and C=C stretching are anticipated in their typical regions.
-
The out-of-plane C-H bending vibration in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. For a meta-substituted benzene, a strong absorption is expected around 810-750 cm⁻¹ and another around 690 cm⁻¹.[10][11]
Experimental Protocol: FT-IR Data Acquisition (ATR)
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
-
Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Spectrum : Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application : Place a small amount of solid this compound onto the ATR crystal.[12]
-
Pressure Application : Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Collection : Acquire the IR spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.[13] The resulting fragmentation pattern can provide valuable structural information.
Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment |
| 194 | [M]⁺ (Molecular Ion) |
| 179 | [M - CH₃]⁺ |
| 151 | [M - COCH₃]⁺ |
| 135 | [M - OCH₂COOH]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Interpretation:
-
The molecular ion peak ([M]⁺) at m/z 194 would confirm the molecular weight of the compound.
-
A prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is expected and is often the base peak in the spectrum of acetyl-containing compounds.[14]
-
Loss of a methyl radical (15 Da) from the molecular ion would result in a peak at m/z 179.
-
Cleavage of the bond between the aromatic ring and the acetyl group would lead to a fragment at m/z 151.
-
Fragmentation of the ether linkage and subsequent rearrangement can lead to various other fragment ions, providing further structural clues.
Experimental Protocol: Electron Ionization Mass Spectrometry
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. acdlabs.com [acdlabs.com]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. spectra-analysis.com [spectra-analysis.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. rroij.com [rroij.com]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility and Stability of (3-Acetylphenoxy)acetic Acid
This guide provides a comprehensive technical overview of the critical physicochemical properties of (3-Acetylphenoxy)acetic acid, focusing on its solubility profile and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established analytical methodologies with expert insights to facilitate robust experimental design and interpretation. We will explore the theoretical underpinnings of the compound's behavior and provide detailed, actionable protocols for its empirical evaluation.
Introduction to this compound: A Molecule of Interest
This compound, a derivative of phenoxyacetic acid, presents a chemical structure featuring a carboxylic acid, an ether linkage, and a ketone functional group.[1] This unique combination of functionalities suggests its potential as a versatile building block in medicinal chemistry and materials science.[1] Understanding its solubility and stability is paramount for any application, from designing synthetic routes and formulating products to predicting its pharmacokinetic and toxicological profiles. This guide will provide the foundational knowledge and experimental frameworks necessary to thoroughly characterize this compound.
Solubility Profile: From Theoretical Considerations to Empirical Determination
The solubility of a compound is a fundamental property influencing its bioavailability, formulation, and reaction kinetics. The presence of both a polar carboxylic acid group and a relatively nonpolar acetylphenoxy moiety in this compound suggests a nuanced solubility profile. While the carboxylic acid group can engage in hydrogen bonding with protic solvents, the aromatic ring and ketone group contribute to its lipophilicity.
Qualitative Solubility Determination
A preliminary assessment of solubility in a range of common laboratory solvents is a critical first step. This can be achieved through a systematic qualitative analysis.[2][3][4]
Experimental Protocol: Qualitative Solubility Testing
-
Preparation: Prepare a set of test tubes, each containing approximately 25 mg of this compound.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent from the list in Table 1, in 0.25 mL increments.
-
Observation: After each addition, vortex the mixture for 30 seconds and visually inspect for complete dissolution.
-
Classification: Classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required for complete dissolution.
-
pH-Dependent Solubility: For aqueous solutions, test the pH with litmus paper to determine if the compound is acidic or basic in solution.[5] Given the carboxylic acid moiety, an acidic pH is expected.
-
Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% w/v sodium hydroxide and 5% w/v hydrochloric acid to assess its acidic or basic character.[4]
Table 1: Common Solvents for Qualitative Solubility Assessment
| Solvent Class | Examples | Predicted Solubility of this compound |
| Non-polar | Hexane, Toluene | Low to Insoluble |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, Ethyl Acetate | Moderate to High |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate (pH-dependent in water) |
Rationale behind solvent selection: The chosen solvents span a wide range of polarities and hydrogen bonding capabilities, providing a comprehensive initial screen of the compound's solubility characteristics.[6][7][8][9]
Quantitative Solubility Determination: An HPLC-Based Approach
For precise applications, quantitative measurement of solubility is essential. A common and accurate method involves the shake-flask technique followed by quantification using High-Performance Liquid Chromatography (HPLC).[10][11][12]
Experimental Protocol: Quantitative Solubility by Shake-Flask and HPLC
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Clarification: Allow the vials to stand undisturbed for at least 2 hours. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilution: Dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample using a validated stability-indicating HPLC method (see Section 3.2 for a model method).
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to a standard calibration curve.
Figure 2: Workflow for a forced degradation study.
Conclusion
This technical guide has provided a comprehensive framework for the investigation of the solubility and stability of this compound. By following the detailed protocols for qualitative and quantitative solubility determination, researchers can establish a robust understanding of the compound's behavior in various solvent systems. The outlined forced degradation study, coupled with a tailored stability-indicating HPLC method, will enable the elucidation of its degradation pathways and the identification of potential liabilities. These foundational studies are indispensable for the successful development of any product or application involving this compound, ensuring its quality, safety, and efficacy.
References
- Moneeb, M. S., Elgammal, F., & Sabry, S. M. (2016). Development and validation of a stability indicating HPLC-diode array-fluorescence method for the determination of meclofenoxate hydrochloride and p-chlorophenoxyacetic acid. Journal of Applied Pharmaceutical Science, 6(7), 001-011.
-
[Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-
-
0/11/Vapourtec-Solvent-Miscibility-Table.pdf)
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. csustan.edu [csustan.edu]
- 9. vapourtec.com [vapourtec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jchr.org [jchr.org]
Discovery and history of phenoxyacetic acid compounds
An In-depth Technical Guide to the Discovery and History of Phenoxyacetic Acid Compounds
Authored by Gemini, Senior Application Scientist
Foreword: From Plant Growth to Weed Control and Beyond
The story of phenoxyacetic acid and its derivatives is a compelling narrative of scientific inquiry, serendipity, and transformative application. It begins with fundamental botanical observations and culminates in technologies that have reshaped global agriculture and provided versatile scaffolds for modern drug discovery. This guide eschews a conventional chronological report, instead opting for a thematic exploration designed for researchers, scientists, and drug development professionals. We will dissect the foundational chemistry, trace the intellectual lineage from natural plant hormones to synthetic herbicides, elucidate the mechanisms of action, and explore the subsequent diversification of this remarkable chemical class into the pharmaceutical arena. Our focus will remain on the causality behind key discoveries and the self-validating logic of the experimental protocols that underpinned this scientific journey.
The Genesis: Phenoxyacetic Acid - A Foundational Scaffold
Phenoxyacetic acid (POA) is an organic compound that serves as the structural backbone for a vast family of biologically active molecules.[1][2] It is an O-phenyl derivative of glycolic acid, possessing both a carboxylic acid group and an aryl ether linkage.[1][3] While POA itself has limited herbicidal activity, its discovery and synthesis laid the crucial groundwork for all subsequent developments.[1]
The first reported preparation of phenoxyacetic acid dates back to 1880.[1] The synthesis is a classic example of the Williamson ether synthesis, a robust and efficient method that remains a cornerstone of industrial production today.[4] This reaction provides a clear and logical pathway for creating a diverse library of derivatives by modifying the starting phenol, a strategy that would prove immensely fruitful in the decades to follow.
Core Synthesis Protocol: Williamson Ether Synthesis of Phenoxyacetic Acid
This protocol describes the foundational reaction for producing the phenoxyacetic acid scaffold. The causality is clear: the basic conditions are essential for deprotonating the phenol to form the highly nucleophilic phenoxide anion, which then attacks the electrophilic methylene carbon of chloroacetate, displacing the chloride ion to form the ether bond.[1][5]
Materials:
-
Phenol
-
Monochloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (optional, as a co-solvent)[5]
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
Step-by-Step Methodology:
-
Prepare Sodium Chloroacetate: In a flask under an ice water bath, dissolve monochloroacetic acid in deionized water. Carefully add a 30% NaOH solution to adjust the pH to 8-9, forming sodium chloroacetate in situ.[5]
-
Prepare Sodium Phenolate: In a separate reaction vessel, dissolve NaOH in deionized water (and ethanol, if used). Slowly add the phenol to this solution while stirring. The reaction is exothermic. Stir for approximately 20 minutes to ensure complete formation of the sodium phenolate.[5]
-
Reaction: Add the sodium chloroacetate solution to the sodium phenolate solution. Heat the mixture to reflux (approximately 100-102°C) for several hours (e.g., 5 hours) to drive the reaction to completion.[4][5]
-
Acidification and Precipitation: Cool the reaction mixture to room temperature. Slowly acidify the mixture with dilute HCl to a pH of 1-2.[5] Phenoxyacetic acid, being poorly soluble in acidic aqueous solution, will precipitate out as a white solid.
-
Purification: Filter the crude product and wash it with dilute HCl to remove any unreacted salts.[5] For higher purity, the crude product can be recrystallized from hot water. This self-validating step ensures that the final product meets a high standard of purity, which can be confirmed by measuring its melting point (98–99 °C)[1].
-
Characterization: Confirm the identity of the final product using analytical techniques such as 1H NMR and Mass Spectrometry to validate the expected molecular structure.[5]
The Spark: Early Auxin Research and the Search for Synthetic Analogues
The true potential of phenoxyacetic acids was unlocked within the context of plant biology. In the late 19th and early 20th centuries, scientists like Charles Darwin, Peter Boysen Jensen, and Frits Went conducted seminal experiments demonstrating that a chemical messenger, or "hormone," produced in the tips of plants, was responsible for regulating growth and tropisms (directional growth in response to stimuli like light and gravity).[6][7][8][9]
This substance was eventually isolated and identified as indole-3-acetic acid (IAA), the primary natural auxin in plants.[7] IAA controls critical processes like cell enlargement, division, and overall plant development.[10][11] However, IAA is metabolically unstable, making it unsuitable for large-scale agricultural application. This limitation created a clear scientific objective: to discover synthetic molecules that could mimic the action of IAA but with enhanced stability and potency. This objective was the driving force behind the investigation of phenoxyacetic acid derivatives.
Sources
- 1. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Page loading... [guidechem.com]
- 5. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auxin - Wikipedia [en.wikipedia.org]
- 8. Odyssey of Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auxin: The First Major Phytohormone to be Discovered : Plantlet [plantlet.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. cdn.nufarm.com [cdn.nufarm.com]
Potential therapeutic targets of (3-Acetylphenoxy)acetic acid
An In-Depth Technical Guide to the Investigation of (3-Acetylphenoxy)acetic acid as a Modulator of Novel Therapeutic Targets
Abstract
This compound is a structurally intriguing molecule belonging to the diverse class of phenoxyacetic acid derivatives. While its primary documented use is as a synthetic precursor for antibacterial chalcones, the broader phenoxyacetic acid scaffold is present in numerous compounds with significant pharmacological activities, including anti-inflammatory, analgesic, and metabolic-modulating effects.[1] This guide presents a structured, multi-pronged research framework for the comprehensive evaluation of this compound's therapeutic potential. We hypothesize and provide a detailed investigational plan for three distinct and high-value therapeutic targets: Cyclooxygenase-2 (COX-2), Fatty Acid Amide Hydrolase (FAAH), and bacterial enzyme systems. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to unlock the therapeutic promise of this compound.
Introduction: The Rationale for Investigating this compound
The phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of various therapeutic agents.[1] Derivatives have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs), antihypertensives, and antihistamines.[1] Recent research has expanded their potential applications, with analogues showing activity as selective COX-2 inhibitors, Peroxisome Proliferator-Activated Receptor (PPAR) agonists, and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists.[2][3][4][5][6]
This compound's known role in the synthesis of chalcones with antibacterial properties provides a compelling, albeit indirect, starting point for investigation.[7][8][9] Chalcones, as α,β-unsaturated ketones, exhibit a wide range of biological activities, and their synthesis from this compound suggests that the parent molecule may possess inherent bioactivity or serve as a superior template for derivatization.
This guide moves beyond the compound's current application as a reagent and proposes a systematic exploration of its potential as a direct therapeutic agent. We will detail the investigation of three plausible molecular targets, chosen for their therapeutic relevance and the documented activity of structurally related compounds.
Target I: Cyclooxygenase-2 (COX-2) — A Precision Anti-Inflammatory Approach
Scientific Rationale
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[6][7] While traditional NSAIDs inhibit both COX-1 and COX-2, selective COX-2 inhibition offers the potential for potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[7] Numerous phenoxyacetic acid derivatives have been designed and synthesized as selective COX-2 inhibitors, demonstrating the scaffold's suitability for targeting this enzyme.[6][7] The structural features of this compound warrant its investigation as a novel COX-2 modulator.
Experimental Workflow for COX-2 Target Validation
A tiered approach is recommended to efficiently evaluate the compound's effect on COX-2. The workflow progresses from direct enzyme interaction to cellular activity, confirming both target engagement and functional outcome.
Caption: Workflow for validating this compound as a FAAH inhibitor.
Key Experimental Protocols
-
Objective: To determine the IC50 of this compound against FAAH.
-
Materials: Rat liver microsomes (as a source of FAAH), [³H]-Anandamide, scintillation cocktail, assay buffer, URB597 (positive control).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In microcentrifuge tubes, pre-incubate the rat liver microsome preparation with the compound or control for 15 minutes at 37°C.
-
Initiate the reaction by adding [³H]-Anandamide substrate and incubate for a further 15 minutes.
-
Stop the reaction by adding an equal volume of activated charcoal slurry to bind unhydrolyzed substrate.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer the supernatant (containing the hydrolyzed [³H]-ethanolamine product) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Objective: To confirm that FAAH inhibition by the compound leads to an increase in endogenous anandamide levels in cells.
-
Materials: Neuroblastoma cell line (e.g., N2a), cell culture reagents, this compound, internal standard (AEA-d8), LC-MS/MS system.
-
Procedure:
-
Culture N2a cells to confluency.
-
Treat cells with the test compound at various concentrations for 4 hours.
-
Harvest the cells and perform lipid extraction using a two-phase solvent system (e.g., chloroform/methanol/water). Spike with the internal standard (AEA-d8) prior to extraction.
-
Dry the organic phase under nitrogen and reconstitute in a suitable solvent.
-
Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of anandamide relative to the internal standard.
-
Compare the anandamide levels in treated cells to vehicle-treated controls.
-
Data Interpretation and Next Steps
| Compound | FAAH IC50 (µM) | Cellular AEA Fold Increase (at 10 µM) |
| This compound | 0.8 | 5.2 |
| URB597 (Control) | 0.05 | 8.5 |
| Table 2: Hypothetical results for FAAH inhibition assays. |
Demonstration of potent enzymatic inhibition that translates to a significant increase in cellular anandamide levels would be a strong indicator of target engagement. [10]A selective profile from ABPP would confirm the compound's specificity and de-risk potential off-target effects, making it a strong candidate for advancement into in vivo models of pain and inflammation.
Target III: Bacterial Processes — A Scaffold for Novel Antimicrobials
Scientific Rationale
The use of this compound to synthesize chalcones with antibacterial activity is a key starting point. [7]This implies that either the core scaffold is amenable to creating antibacterial pharmacophores, or it possesses intrinsic antibacterial properties. Phenolic acids and their derivatives are known to exert antimicrobial effects through various mechanisms, including cell membrane disruption and enzyme inhibition. [11]We propose a systematic evaluation of the compound's antibacterial activity, followed by an investigation into a specific, validated bacterial target such as Enoyl-ACP Reductase (FabI), a critical enzyme in bacterial fatty acid synthesis.
Experimental Workflow for Antibacterial Target Validation
The workflow begins with broad screening to identify susceptible bacterial species and then narrows down to target identification and validation.
Caption: Workflow for evaluating the antibacterial potential of this compound.
Key Experimental Protocols
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of bacteria.
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well plates, resazurin (viability indicator).
-
Procedure:
-
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB.
-
Inoculate each well with a standardized bacterial suspension (final concentration ~5x10^5 CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no turbidity. Optionally, add resazurin and incubate for a further 2-4 hours; a color change from blue to pink indicates viable bacteria.
-
-
Objective: To assess the direct inhibitory effect of the compound on the FabI enzyme.
-
Materials: Purified recombinant S. aureus FabI, NADPH, crotonoyl-CoA (substrate), assay buffer.
-
Procedure:
-
The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH by FabI.
-
Add assay buffer, NADPH, and various concentrations of the test compound to a 96-well UV-transparent plate.
-
Add the FabI enzyme and incubate for 10 minutes.
-
Initiate the reaction by adding the substrate, crotonoyl-CoA.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 15 minutes.
-
Calculate the reaction rate and determine the IC50 of the compound.
-
Data Interpretation and Next Steps
| Bacterial Strain | MIC (µg/mL) |
| S. aureus ATCC 29213 | 8 |
| E. coli ATCC 25922 | >128 |
| P. aeruginosa ATCC 27853 | >128 |
| Table 3: Hypothetical MIC data showing selective activity against Gram-positive bacteria. |
An MIC value below 16 µg/mL against specific strains, particularly Gram-positives like S. aureus, would be considered a promising result. [9]If the compound also demonstrates potent inhibition of a key bacterial enzyme like FabI, this would provide a strong, mechanistically-backed rationale for initiating a medicinal chemistry program to optimize its antibacterial properties.
Conclusion and Strategic Outlook
This technical guide outlines a comprehensive, hypothesis-driven framework for evaluating the therapeutic potential of this compound. By systematically investigating its effects on three distinct and high-value targets—COX-2, FAAH, and bacterial enzymes—researchers can efficiently profile its bioactivity and determine the most promising path for further development. The detailed workflows and protocols provided herein are designed to ensure scientific rigor and generate high-quality, interpretable data. Positive findings in any of these areas would serve as a strong foundation for lead optimization, advanced preclinical studies, and ultimately, the development of a novel therapeutic agent.
References
-
Sandham, D. A., et al. (2007). 2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(15), 4347-4350. [Link]
-
Norman, M. H., et al. (2011). Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases. Journal of Medicinal Chemistry, 54(20), 7299-7317. [Link]
-
Evans, K. A., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 21(8), 2345-2350. [Link]
-
Pippel, J., et al. (2007). Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity. ChemMedChem, 2(5), 641-654. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 390. [Link]
-
Evans, K. A., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Semantic Scholar. [Link]
-
Maltarollo, V. G., et al. (2016). Understanding Ppar-δ Affinity and Selectivity Using Hologram Quantitative Structure–Activity Modeling, Molecular Docking and Grid Calculations. Future Medicinal Chemistry. [Link]
-
Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2389-2402. [Link]
-
Liu, K., et al. (2012). Benzodiazepinone Derivatives as CRTH2 Antagonists. ACS Medicinal Chemistry Letters, 3(11), 913-917. [Link]
-
Patel, R., et al. (2017). Novel Chalcones of 3-[4-(4-[4-Acetylphenoxy]-6-([Nitrophenyl]amino)-1,3,5-Triazin-2-yl)oxy)Phenyl]-1-(2,4-Dichlorophenyl)Prop-2-en-1-one for Biological Applications: Synthesis, Characterization and Antimicrobial Studies. TSI Journals. [Link]phenyl124dichlorophenylprop2en1one-for-biological-appl.pdf)
-
Duggan, K. C., et al. (2010). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 285(39), 29949-29957. [Link]
-
Sandham, D. A., et al. (2007). 2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists. Figshare. [Link]
-
Al-Ostath, A. I., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(20), 7111. [Link]
-
Shen, X., et al. (2021). A Natural Antimicrobial Agent: Analysis of Antibacterial Effect and Mechanism of Compound Phenolic Acid on Escherichia coli Based on Tandem Mass Tag Proteomics. Frontiers in Microbiology, 12, 755985. [Link]
-
Wikipedia contributors. (2024). Penicillin. Wikipedia. [Link]
-
Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925-930. [Link]
-
Fokunang, C. N., et al. (2015). Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. British Journal of Pharmaceutical Research, 7(5), 347-359. [Link]
-
D'souza, C. J., & D'souza, C. P. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.org. [Link]
-
Zarrow, E. H., et al. (2003). A Novel Family of Hydroxamate-Based Acylating Inhibitors of Cyclooxygenase. Journal of Pharmacology and Experimental Therapeutics, 307(1), 133-141. [Link]
-
Shaharyar, M., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574. [Link]
-
Shaharyar, M., et al. (2007). Discovery of Novel Phenoxyacetic Acid Derivatives as Antimycobacterial Agents. Archiv der Pharmazie - Chemistry in Life Sciences, 340(11), 583-586. [Link]
-
Lukacs, N. W., et al. (2008). CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation. American Journal of Physiology-Lung Cellular and Molecular Physiology, 295(5), L835-L843. [Link]
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
-
Keith, J. M., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Drug Development Research, 69(5), 267-285. [Link]
-
Keith, J. M., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Drug Development Research, 69(5), 267-285. [Link]
-
Jin, B. T., et al. (2011). Synthesis of new chalcone derivatives containing a rhodanine-3-acetic acid moiety with potential anti-bacterial activity. European Journal of Medicinal Chemistry, 46(1), 235-240. [Link]
-
Jhaveri, M. D., et al. (2008). Inhibition of fatty acid amide hydrolase produces PPAR-α-mediated analgesia in a rat model of inflammatory pain. British Journal of Pharmacology, 155(6), 932-941. [Link]
-
Singh, U. P., et al. (2010). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. [Link]
-
Kumar, R., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Chalcone Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 610-613. [Link]
-
Silvestri, C., et al. (2020). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 25(11), 2639. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. 2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. journaljpri.com [journaljpri.com]
- 9. Synthesis of new chalcone derivatives containing a rhodanine-3-acetic acid moiety with potential anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Natural Antimicrobial Agent: Analysis of Antibacterial Effect and Mechanism of Compound Phenolic Acid on Escherichia coli Based on Tandem Mass Tag Proteomics [frontiersin.org]
In Silico Modeling of (3-Acetylphenoxy)acetic acid Interactions: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview of the in silico methodologies for investigating the interactions of (3-acetylphenoxy)acetic acid, a synthetic compound with potential therapeutic applications. As researchers and drug development professionals, understanding the molecular interactions of novel compounds is paramount. This document offers a detailed, practical framework for leveraging computational tools to predict protein targets, elucidate binding mechanisms, and guide further experimental validation.
Introduction to this compound and In Silico Modeling
This compound is a small molecule that has been identified as a useful reagent in the synthesis of chalcones with antibacterial activity. Its core structure, a phenoxyacetic acid derivative, is found in various biologically active compounds, suggesting its potential for broader therapeutic applications. To explore this potential, in silico modeling offers a rapid and cost-effective approach to identify and characterize its interactions with biological macromolecules.
Computational, or in silico, drug design encompasses a variety of techniques that utilize computer simulations to predict the binding of small molecules to protein targets. These methods are instrumental in modern drug discovery, enabling the prioritization of compounds for synthesis and experimental testing. This guide will focus on a logical workflow, from target identification to detailed interaction analysis, providing both the theoretical basis and practical steps for implementation.
Predicting Biological Targets: A First Step into the Mechanism of Action
Before delving into detailed interaction studies, it is crucial to identify potential protein targets of this compound. Without this, any modeling effort would be speculative. Web-based tools that leverage the vast amount of existing bioactivity data can provide robust predictions based on the chemical structure of a query molecule.
SwissTargetPrediction is a powerful online tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known bioactive ligands[1][2][3][4][5]. By inputting the SMILES (Simplified Molecular Input Line Entry System) string of this compound, we can generate a ranked list of potential human protein targets.
SMILES string for this compound: CC(=O)c1cccc(c1)OCC(=O)O[6]
The following table summarizes the top predicted protein classes for this compound from SwissTargetPrediction.
| Target Class | Probability | Representative Human Targets |
| Nuclear Receptors | High | Peroxisome proliferator-activated receptor alpha (PPARA) |
| Enzymes | High | Fatty acid amide hydrolase (FAAH) |
| Enzymes | Moderate | Acetylcholinesterase (ACHE) |
Based on these predictions, this guide will focus on three representative human proteins for subsequent in silico analysis:
-
Peroxisome proliferator-activated receptor alpha (PPARA): A key regulator of lipid metabolism and a target for drugs treating dyslipidemia[7].
-
Fatty acid amide hydrolase (FAAH): An enzyme involved in the degradation of endocannabinoids, making it a target for pain and inflammation[8][9].
-
Acetylcholinesterase (AChE): A critical enzyme in the nervous system and a target for Alzheimer's disease therapies[10][11][12][13][14].
Molecular Docking: Simulating the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is a cornerstone of structure-based drug design, providing insights into the binding mode and affinity.
Molecular Docking Workflow
The following diagram illustrates the general workflow for molecular docking.
Caption: A generalized workflow for molecular docking.
Detailed Protocol: Docking of this compound to PPARA
This protocol outlines the steps for docking this compound into the ligand-binding domain of human PPARA using AutoDock Vina, a widely used open-source docking program.
Step 1: Obtain and Prepare the Protein Structure
-
Download the crystal structure of the human PPARA ligand-binding domain from the Protein Data Bank (PDB). For this example, we will use PDB ID: 6KXY [15]. This structure is co-crystallized with a synthetic agonist.
-
Use a molecular visualization tool such as UCSF Chimera or PyMOL to prepare the protein.[4][5] This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogens.
-
Assigning partial charges (e.g., Gasteiger charges).
-
Saving the prepared protein in the PDBQT file format, which is required by AutoDock Vina.
-
Step 2: Prepare the Ligand
-
Obtain the 3D structure of this compound. This can be done by converting its SMILES string to a 3D format using a tool like Open Babel.
-
Prepare the ligand for docking. This includes:
-
Generating a low-energy 3D conformation.
-
Assigning rotatable bonds.
-
Saving the ligand in the PDBQT format.
-
Step 3: Define the Binding Site and Run Docking
-
Identify the binding site on PPARA. In the case of PDB ID 6KXY, this can be inferred from the position of the co-crystallized ligand.
-
Define a "grid box" that encompasses the binding site. This box specifies the search space for the docking algorithm. The center and dimensions of the box are critical parameters.
-
Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
Step 4: Analyze the Results
-
AutoDock Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the top-ranked poses in complex with the protein using a molecular graphics program.
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Tools like Discovery Studio Visualizer can aid in this analysis.
Molecular Dynamics Simulation: Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This allows for the assessment of the stability of the binding pose and a more detailed characterization of the intermolecular interactions.
Molecular Dynamics Workflow
The following diagram outlines the key stages of an MD simulation for a protein-ligand complex.
Caption: A typical workflow for a molecular dynamics simulation.
Detailed Protocol: MD Simulation of the FAAH-(3-Acetylphenoxy)acetic acid Complex
This protocol provides a general outline for performing an MD simulation of the FAAH-(3-Acetylphenoxy)acetic acid complex using GROMACS, a versatile and widely used MD software package.
Step 1: System Preparation
-
Start with the docked complex of FAAH and this compound obtained from the molecular docking step. For FAAH, a suitable crystal structure is PDB ID: 3QJ8 [16].
-
Choose a force field for the protein (e.g., AMBER, CHARMM) and generate the protein topology.
-
Generate the topology and parameters for the ligand. This is a critical step and may require the use of tools like the CHARMM General Force Field (CGenFF) server.
-
Combine the protein and ligand topologies.
-
Place the complex in a simulation box (e.g., a cubic or dodecahedron box) and solvate it with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na+ or Cl-) to neutralize the system.
Step 2: Simulation
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration:
-
NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) to stabilize the temperature. Position restraints are often applied to the protein and ligand heavy atoms.
-
NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) to stabilize the pressure and density.
-
-
Production MD: Run the production simulation for a desired length of time (e.g., 100 ns) without position restraints. The coordinates of the system are saved at regular intervals to generate a trajectory.
Step 3: Analysis
-
Analyze the trajectory to assess the stability of the simulation. Key metrics include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.
-
Analyze the protein-ligand interactions over the course of the simulation. This can include calculating the frequency and duration of hydrogen bonds and analyzing hydrophobic contacts.
-
Visualize the trajectory to observe the dynamic behavior of the ligand in the binding pocket.
Pharmacophore Modeling: Abstracting Key Chemical Features
Pharmacophore modeling focuses on the essential steric and electronic features of a ligand that are responsible for its biological activity. A pharmacophore model can be used as a 3D query to screen large compound databases for molecules with similar features, a process known as virtual screening.
Pharmacophore Modeling Workflow
The following diagram illustrates the process of ligand-based pharmacophore modeling and its application in virtual screening.
Caption: Workflow for pharmacophore modeling and virtual screening.
Detailed Protocol: Pharmacophore-Based Virtual Screening for Acetylcholinesterase Inhibitors
This protocol describes how to generate a pharmacophore model based on the interaction of this compound with Acetylcholinesterase (AChE) and use it for virtual screening. For AChE, a relevant crystal structure is PDB ID: 4EY7 [11].
Step 1: Pharmacophore Model Generation
-
Use the docked pose of this compound in the active site of AChE as a starting point.
-
Identify the key pharmacophoric features of the ligand that are involved in interactions with the protein. These features typically include:
-
Hydrogen bond acceptors and donors
-
Hydrophobic groups
-
Aromatic rings
-
Positive and negative ionizable groups
-
-
Generate a pharmacophore model that represents the 3D arrangement of these features. Software such as LigandScout or the pharmacophore modeling tools within Discovery Studio can be used for this purpose.
-
Validate the pharmacophore model by using it to screen a small set of known AChE inhibitors and non-inhibitors (decoys). A good model should be able to distinguish between the two classes.
Step 2: Virtual Screening
-
Select a large compound database for screening (e.g., ZINC, ChEMBL).
-
Use the validated pharmacophore model as a 3D query to search the database. The screening software will identify molecules that can adopt a conformation that matches the pharmacophore features.
Step 3: Post-Screening Analysis
-
The output of the virtual screen will be a list of "hit" compounds.
-
Apply additional filters to the hit list, such as drug-likeness criteria (e.g., Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions.
-
Perform molecular docking of the top-ranked, filtered hits into the active site of AChE to predict their binding modes and affinities.
-
The most promising candidates can then be prioritized for experimental testing.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of this compound. By employing a combination of target prediction, molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain significant insights into the potential therapeutic applications of this compound. The methodologies described herein provide a robust framework for guiding further drug discovery and development efforts. It is important to remember that in silico predictions are models of reality and should always be validated through experimental studies.
References
-
SwissTargetPrediction. (n.d.). Retrieved January 14, 2026, from [Link]
-
SwissTargetPrediction - SIB Swiss Institute of Bioinformatics. (n.d.). Expasy. Retrieved January 14, 2026, from [Link]
-
SwissTargetPrediction · bio.tools. (n.d.). Retrieved January 14, 2026, from [Link]
-
RCSB PDB. (2022, February 16). 7E3H: Crystal structure of human acetylcholinesterase in complex with donepezil. Retrieved January 14, 2026, from [Link]
- Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357–W364.
- Gfeller, D., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38.
-
RCSB PDB. (2012, October 17). 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. Retrieved January 14, 2026, from [Link]
-
PDBj. (n.d.). PDB-7xn1: Crystal structure of human acetylcholinesterase in complex with t... - Yorodumi. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Peroxisome proliferator-activated receptor alpha. Retrieved January 14, 2026, from [Link]
-
RCSB PDB. (2013, October 16). 4M0E: Structure of human acetylcholinesterase in complex with dihydrotanshinone I. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. Retrieved January 14, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C10H10O4). Retrieved January 14, 2026, from [Link]
-
RCSB PDB. (2015, April 8). 4PQE: Crystal Structure of Human Acetylcholinesterase. Retrieved January 14, 2026, from [Link]
-
RCSB PDB. (2021, October 6). 7E5I: HUMAN PPAR ALPHA LIGAND BINDING DOMAIN IN COMPLEX WITH APHM6 OBTAINED BY SOAKING. Retrieved January 14, 2026, from [Link]
-
RCSB PDB. (2011, April 27). 3QJ8: Crystal structure of fatty acid amide hydrolase. Retrieved January 14, 2026, from [Link]
-
RCSB PDB. (2008, September 9). 2VYA: Crystal Structure of fatty acid amide hydrolase conjugated with the drug-like inhibitor PF-750. Retrieved January 14, 2026, from [Link]
-
RCSB PDB. (2020, May 20). 6KXY: Human PPAR alpha ligand binding domain in complex with a synthetic agonist (compound B). Retrieved January 14, 2026, from [Link]
-
Proteopedia. (2014, May 3). Fatty acid amide hydrolase. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). (p-Acetylphenoxy)acetic acid. Retrieved January 14, 2026, from [Link]
-
RCSB PDB. (2020, November 11). 6KB0: X-ray structure of human PPARalpha ligand binding domain-5,8,11,14-eicosatetraynoic acid (ETYA) co-crystals obtained by soaking. Retrieved January 14, 2026, from [Link]
-
Human Metabolome Database. (n.d.). Showing Protein Fatty-acid amide hydrolase 1 (HMDBP02888). Retrieved January 14, 2026, from [Link]
-
RCSB PDB. (2013, May 29). 4BCR: Structure of PPARalpha in complex with WY14643. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 3-Phenoxyphenylacetic acid. Retrieved January 14, 2026, from [Link]
- Davis, A. M., et al. (2008). Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes. Chemical research in toxicology, 21(4), 889–900.
- Walz, A., et al. (2002). Indole-3-acetic acid protein conjugates: novel players in auxin homeostasis. Plant molecular biology, 50(3), 373–384.
Sources
- 1. SwissTargetPrediction [swisstargetprediction.ch]
- 2. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 3. bio.tools [bio.tools]
- 4. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 7. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 8. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 9. proteopedia.org [proteopedia.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. PDB-7xn1: Crystal structure of human acetylcholinesterase in complex with t... - Yorodumi [pdbj.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
(3-Acetylphenoxy)acetic acid CAS number 1878-80-4
An In-depth Technical Guide to (3-Acetylphenoxy)acetic Acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1878-80-4), a key organic intermediate. It is intended for researchers, chemists, and professionals in drug development and materials science. This document delves into the compound's physicochemical properties, detailed spectroscopic profile, established synthesis protocols, chemical reactivity, and known applications, with a particular focus on its role as a precursor in synthesizing biologically active molecules. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. The guide is structured to provide not just data, but also the scientific rationale behind the experimental methodologies and data interpretation, ensuring a deep and practical understanding of this versatile chemical compound.
Physicochemical Characteristics
This compound is a solid, white to off-white crystalline powder at room temperature.[1] Its structure, featuring a carboxylic acid group, an ether linkage, and a ketone, makes it a moderately strong organic acid and a versatile building block in organic synthesis. The predicted pKa of approximately 3.10 suggests it will readily deprotonate in basic solutions, a key feature utilized in its synthesis and subsequent reactions.[1][2]
A summary of its core physicochemical properties is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 1878-80-4 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | Inferred from structure |
| Molecular Weight | 194.18 g/mol | Inferred from formula |
| Appearance | White to Almost white powder/crystal | [1] |
| Melting Point | 117-121 °C | [1][2] |
| Boiling Point | 348.4±17.0 °C (Predicted) | [1] |
| Density | 1.243±0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.10±0.10 (Predicted) | [1] |
| Storage Temperature | Room Temperature | [1][3] |
Molecular Structure and Spectroscopic Profile
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics.
Caption: Molecular structure of this compound.
2.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
-
Aromatic Protons (Ar-H): A complex multiplet pattern between 7.0-8.0 ppm corresponding to the four protons on the disubstituted benzene ring.
-
Methylene Protons (-O-CH₂-): A sharp singlet around 4.6 ppm, deshielded by the adjacent oxygen atom.[4]
-
Methyl Protons (-CO-CH₃): A sharp singlet around 2.5 ppm, characteristic of a methyl ketone.
2.2. ¹³C NMR Spectroscopy The carbon NMR spectrum should display ten distinct signals:
-
Carboxylic Carbonyl (-COOH): A signal in the range of 170-180 ppm.[4]
-
Ketone Carbonyl (-CO-): A signal further downfield, typically around 195-200 ppm.
-
Aromatic Carbons (Ar-C): Six signals in the 110-160 ppm region. The carbon attached to the ether oxygen will be the most deshielded in this group.
-
Methylene Carbon (-O-CH₂-): A signal around 65-70 ppm.
-
Methyl Carbon (-CO-CH₃): A signal in the aliphatic region, around 25-30 ppm.
2.3. Infrared (IR) Spectroscopy IR spectroscopy is highly effective for identifying the key functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹.[4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[4]
-
C=O Stretch (Ketone): Another strong, sharp peak, typically at a slightly lower wavenumber than the acid, around 1680-1690 cm⁻¹.
-
C-O Stretch (Ether and Acid): Strong bands in the 1200-1300 cm⁻¹ region.[4]
-
C=C Stretch (Aromatic): Peaks of variable intensity around 1600 cm⁻¹.[4]
2.4. Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry would be expected to show:
-
Molecular Ion Peak (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation patterns would include the loss of the carboxyl group (-COOH, m/z = 45) and the loss of the entire acetic acid side chain (-CH₂COOH, m/z = 59), leading to significant fragments.
Synthesis and Chemical Reactivity
3.1. Synthesis Protocol: Williamson Ether Synthesis
The most common and straightforward synthesis of this compound involves the reaction of 3-hydroxyacetophenone (m-acetylphenol) with an alkali salt of chloroacetic acid.[2] This method is a classic example of the Williamson ether synthesis.
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology:
-
Deprotonation: Dissolve 3-hydroxyacetophenone in an appropriate solvent mixture, such as ethanol and water. Add a stoichiometric equivalent of a base, typically sodium hydroxide, and stir at room temperature. This deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium phenoxide intermediate.[2]
-
Nucleophilic Substitution: To the solution of the sodium phenoxide, add chloroacetic acid. Heat the reaction mixture to reflux for 1-2 hours to facilitate the Sₙ2 reaction, where the phenoxide displaces the chloride ion.[2][5]
-
Acidification: After cooling the reaction mixture, acidify it with a dilute strong acid, such as hydrochloric acid (HCl), until the solution is acidic to Congo red or litmus paper. This protonates the carboxylate salt, causing the desired this compound to precipitate out of the aqueous solution.[2][5]
-
Purification: Collect the crude product by filtration, wash with cold water to remove inorganic salts, and then purify by recrystallization, typically from ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.[2]
3.2. Chemical Reactivity
The molecule's reactivity is governed by its three primary functional groups:
-
Carboxylic Acid: Undergoes typical reactions such as esterification with alcohols under acidic conditions, conversion to acid chlorides, and salt formation with bases.[5][6] The preparation of phenoxyacetic acid esters can be efficiently achieved using activators like phosphonitrilic chloride.[5]
-
Ketone: The acetyl group is a site for nucleophilic addition. It can react with aldehydes in the presence of a base (Claisen-Schmidt condensation) to form chalcones, which are known for their antibacterial properties.[1]
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the ether oxygen (an ortho-, para-director) and deactivated by the acetyl group (a meta-director). The substitution pattern will depend on the specific reaction conditions.
Applications in Research and Development
While a standalone therapeutic agent, this compound is primarily valuable as a chemical intermediate.
4.1. Precursor for Bioactive Molecules The most cited application is its use as a starting material for the synthesis of novel chalcones with potential antibacterial activity.[1] The general phenoxyacetic acid scaffold is present in numerous drug classes, including NSAIDs, antihypertensives, and antihistamines, highlighting the importance of its derivatives in medicinal chemistry.[7] Recent research has also explored novel phenoxyacetic acid derivatives as selective COX-2 inhibitors for anti-inflammatory applications.[8]
Sources
- 1. This compound CAS#: 1878-80-4 [amp.chemicalbook.com]
- 2. This compound (1878-80-4) for sale [vulcanchem.com]
- 3. This compound [biogen.es]
- 4. The IR, NMR, and mass spectra are provided for an organic compound. Consi.. [askfilo.com]
- 5. jocpr.com [jocpr.com]
- 6. Acetic acid - Wikipedia [en.wikipedia.org]
- 7. jetir.org [jetir.org]
- 8. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Chalcones from (3-Acetylphenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of novel chalcones utilizing (3-Acetylphenoxy)acetic acid as a key starting material. This document is intended for researchers in medicinal chemistry, organic synthesis, and drug development, offering detailed protocols, mechanistic insights, and characterization data to facilitate the exploration of this unique chalcone scaffold.
Introduction: The Significance of Chalcones and the Potential of the this compound Scaffold
Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated carbonyl system that connects two aromatic rings.[1][2] This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4] The versatility of the Claisen-Schmidt condensation, the primary method for chalcone synthesis, allows for the facile generation of diverse analogs for structure-activity relationship (SAR) studies.[5][6]
The use of this compound as the ketone component introduces a unique functional handle—a carboxylic acid tethered to the phenoxy ring. This feature opens up new avenues for post-synthesis modification, allowing for the conjugation of these chalcones to other molecules of interest, such as peptides, targeting ligands, or solubilizing groups, thereby expanding their potential therapeutic applications.
Reaction and Mechanism: The Claisen-Schmidt Condensation
The synthesis of chalcones from this compound and various aromatic aldehydes is achieved through the base-catalyzed Claisen-Schmidt condensation.[7][8] This reaction is a type of crossed aldol condensation.[7]
The mechanism proceeds through the following key steps:
-
Enolate Formation: A strong base, typically sodium hydroxide or potassium hydroxide, abstracts an acidic α-proton from the methyl group of this compound, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol addition product).
-
Dehydration: Under the reaction conditions, this intermediate readily dehydrates to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone, driven by the formation of an extended conjugated system.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of chalcones derived from this compound.
Protocol 1: Synthesis of 2-(3-(3-Aryl)acryloylphenoxy)acetic acid Derivatives
This protocol outlines a standard procedure for the base-catalyzed condensation of this compound with a representative aromatic aldehyde.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), dilute solution
-
Distilled Water
-
Ice
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of ethanol. To this solution, add the desired substituted aromatic aldehyde (1.0 equivalent) and stir the mixture at room temperature.[3]
-
Base Addition: Slowly add a 40-50% aqueous solution of NaOH (2.0-3.0 equivalents) dropwise to the reaction mixture. Maintain the temperature between 20-25°C, using an ice bath if necessary to control any exotherm.[3]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up and Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to a pH of approximately 2-3. This will protonate the carboxylic acid and the phenoxide, causing the crude chalcone product to precipitate.[3]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water until the filtrate is neutral to remove any remaining salts and base.[3]
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Recrystallization
For higher purity, the crude chalcone product can be recrystallized.
Materials:
-
Crude Chalcone Product
-
Ethanol (95%) or Ethanol/Water mixture
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate while swirling to dissolve the solid. Add more hot ethanol portion-wise until the chalcone is completely dissolved. Avoid adding excess solvent.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of chalcones from this compound.
Characterization Data
The synthesized chalcones should be characterized by standard analytical techniques to confirm their structure and purity. The following table summarizes the expected characterization data for a representative chalcone synthesized from this compound and benzaldehyde.
| Analysis | Expected Results |
| Appearance | Yellow solid |
| Melting Point | To be determined experimentally |
| TLC | Single spot with a specific Rf value (e.g., in Ethyl acetate/Hexane) |
| FT-IR (cm⁻¹) | ~3300-2500 (broad, O-H of carboxylic acid), ~1700-1680 (C=O of carboxylic acid), ~1660-1640 (C=O of α,β-unsaturated ketone), ~1600-1580 (C=C of alkene and aromatic), ~1250-1200 (C-O of ether)[9][10] |
| ¹H NMR (δ, ppm) | ~10-12 (s, 1H, COOH), ~7.2-8.0 (m, Ar-H and vinyl H), ~4.7 (s, 2H, OCH₂COOH) |
| ¹³C NMR (δ, ppm) | ~190 (C=O, ketone), ~170 (C=O, acid), ~120-145 (vinyl and aromatic C), ~65 (OCH₂) |
| Mass Spec (m/z) | [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight |
Mechanism Diagram
The following diagram illustrates the base-catalyzed Claisen-Schmidt condensation mechanism.
Sources
- 1. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 2. jetir.org [jetir.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. saudijournals.com [saudijournals.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. rjlbpcs.com [rjlbpcs.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Antibacterial Screening of (3-Acetylphenoxy)acetic acid Derivatives
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. Phenoxyacetic acid derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antibacterial screening of a specific subset of these compounds: (3-Acetylphenoxy)acetic acid derivatives. We present detailed, field-proven protocols for preliminary and quantitative antibacterial susceptibility testing, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI). This guide explains the causality behind experimental choices, provides step-by-step methodologies for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and includes templates for data analysis and presentation to ensure scientific integrity and reproducibility.
Introduction and Scientific Rationale
Phenoxyacetic acid is a core structure found in numerous pharmacologically active agents.[1] Its derivatives are being extensively investigated for diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities.[2] The this compound scaffold offers a unique chemical framework for modification, presenting an opportunity to develop novel candidates that may overcome existing bacterial resistance mechanisms.
The primary goal of an antibacterial screening protocol is to systematically evaluate the efficacy of these novel derivatives against a panel of clinically relevant bacteria. This process begins with qualitative or semi-quantitative primary screening to identify "hit" compounds, followed by robust quantitative assays to determine the precise potency of these hits. Adherence to standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is paramount for ensuring that the data generated is accurate, reproducible, and comparable across different studies and laboratories.[3][4]
This guide will focus on two universally accepted methods:
-
Agar Well Diffusion: A preliminary diffusion-based assay to quickly assess the presence or absence of antibacterial activity.
-
Broth Microdilution: The "gold standard" quantitative method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[3][5]
Furthermore, we will detail the subsequent protocol for determining the Minimum Bactericidal Concentration (MBC) to ascertain whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[1][6]
Experimental Design and Workflow
Materials and Reagents
Bacterial Strains & Quality Control
A representative panel of bacteria should be used, including Gram-positive and Gram-negative organisms. It is critical to include standard quality control (QC) strains from a recognized culture collection, such as the American Type Culture Collection (ATCC). These strains have well-defined susceptibility profiles and ensure the validity of the experimental run.[7][8]
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus subsp. aureus ATCC® 25923™
-
Pseudomonas aeruginosa ATCC® 27853™
Test Panel (Examples):
-
Gram-positive: Staphylococcus aureus (including MRSA strains), Enterococcus faecalis
-
Gram-negative: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa
Media and Reagents
The choice of medium is critical for reproducibility. Mueller-Hinton Agar (MHA) and Cation-Adjusted Mueller-Hinton Broth (CAMHB) are the internationally accepted standard media for routine antimicrobial susceptibility testing.[9][10] Their composition is well-defined, with low levels of inhibitors (e.g., thymidine, PABA) that can interfere with certain antibiotics, and controlled levels of divalent cations (Ca²⁺, Mg²⁺) which are crucial for the activity of some antimicrobial classes.[11][12]
-
Mueller-Hinton Agar (MHA)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derivatives
-
Solvent (e.g., Dimethyl sulfoxide - DMSO, sterile)
-
Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Sterile 0.9% saline
-
0.5 McFarland turbidity standard
-
Sterile Petri dishes (90 mm or 150 mm)
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt (optional, for viability indication)
Detailed Experimental Protocols
Preparation of Reagents
1. Compound Stock Solutions:
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL) of each this compound derivative and control antibiotic in an appropriate solvent (e.g., DMSO).
-
Causality: Using a high-concentration stock minimizes the volume of solvent added to the test system, preventing solvent-induced toxicity to the bacteria. DMSO is a common choice due to its ability to dissolve a wide range of organic compounds.
2. Media Preparation:
-
Prepare MHA and CAMHB from dehydrated powder according to the manufacturer's instructions.[11]
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Check the final pH of the cooled MHA, which should be between 7.2 and 7.4 at room temperature.[10]
-
Causality: Incorrect pH can significantly alter the activity of ionizable antimicrobial compounds, leading to erroneous results.[10]
3. Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
Causality: A standardized inoculum density is the most critical variable in susceptibility testing. A suspension that is too light will overestimate potency (lower MIC), while one that is too dense will underestimate it (higher MIC).[13]
Protocol 1: Agar Well Diffusion Assay (Primary Screen)
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.[14]
-
Inoculum Dilution: Dilute the standardized bacterial suspension (from 4.1.3) 1:10 in sterile saline.
-
Plate Inoculation: Dip a sterile cotton swab into the diluted inoculum. Press the swab firmly against the inside wall of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each application to ensure even coverage.[13]
-
Well Creation: Allow the plate surface to dry for 3-5 minutes. Aseptically, punch uniform wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound stock solution (or a specific screening concentration) into a designated well.
-
Controls: Add the positive control antibiotic to another well and the solvent (e.g., DMSO) to a third well to ensure it has no inhibitory effect.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters (mm).
Protocol 2: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of a compound that inhibits visible bacterial growth, in accordance with CLSI M07 guidelines.[3][15]
-
Final Inoculum Preparation: Dilute the standardized 0.5 McFarland suspension into CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the compound stock solution (e.g., at 256 µg/mL, twice the highest desired final concentration) to the first column of wells. This creates a total volume of 100 µL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard the final 50 µL from the 10th column. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).
-
-
Plate Inoculation: Add 50 µL of the final bacterial inoculum (prepared in step 1) to each well (columns 1-11). The final volume in each well will be 100 µL, and the compound concentrations will be halved to their final test values.
-
Controls:
-
Growth Control (Column 11): 50 µL CAMHB + 50 µL final inoculum (no compound).
-
Sterility Control (Column 12): 100 µL CAMHB only (no compound, no inoculum).
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[1][16] This can be assessed visually by comparing to the growth control or with a plate reader.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[6][17]
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.
Data Analysis and Interpretation
Data Presentation
Quantitative data should be summarized in a clear, structured table for easy comparison.
Table 1: Example MIC and MBC Data Summary for this compound Derivatives
| Compound ID | Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|---|
| Derivative 1 | S. aureus ATCC 25923 | + | 16 | 32 | 2 | Bactericidal |
| Derivative 1 | E. coli ATCC 25922 | - | 64 | >256 | >4 | Bacteriostatic |
| Derivative 2 | S. aureus ATCC 25923 | + | 32 | >256 | >8 | Bacteriostatic |
| Derivative 2 | E. coli ATCC 25922 | - | >128 | >128 | - | Inactive |
| Ciprofloxacin | S. aureus ATCC 25923 | + | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | - | 0.015 | 0.03 | 2 | Bactericidal |
Interpreting the MBC/MIC Ratio
The relationship between the MBC and MIC provides crucial insight into the compound's mode of action.[6]
-
Bactericidal: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[18] This indicates that the concentration required to kill the bacteria is not much higher than the concentration needed to inhibit its growth.
-
Bacteriostatic: An agent is considered bacteriostatic if the MBC/MIC ratio is > 4. This implies the compound primarily inhibits bacterial replication, and a much higher concentration is needed to achieve cell death.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Corrective Action(s) |
| No growth in Growth Control well | Inoculum was not viable; Error in media preparation; Incubation error. | Verify inoculum viability. Prepare fresh media and re-test. Check incubator temperature and atmosphere. |
| QC strain MIC is out of range | Inoculum density incorrect; Media pH or cation concentration wrong; Expired reagents; Contamination. | Prepare fresh 0.5 McFarland standard. Verify media QC parameters. Use new lots of media/reagents. Check QC strain for purity.[19] |
| "Skipped" wells in MIC plate | Compound precipitation at high concentrations; Contamination. | Check compound solubility in broth. Visually inspect wells for precipitate. Repeat assay with careful aseptic technique. |
| Faint or hazy growth at MIC | Organism is swarming or has trailing endpoints. | Read endpoint as the lowest concentration with significant growth inhibition. Re-read plates after extended incubation if necessary. |
Conclusion
This application note provides a standardized and robust framework for the initial antibacterial evaluation of this compound derivatives. By following these CLSI-aligned protocols, researchers can generate high-quality, reproducible data on the MIC and MBC of novel compounds. This information is fundamental for lead compound selection, understanding structure-activity relationships, and guiding the subsequent stages of the drug discovery and development pipeline.
References
-
Microbiology Note. (2022, August 10). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. [Link]
-
Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. [Link]
-
Microbe Online. (2013, July 20). Mueller Hinton Agar (MHA): Composition, Preparation, Uses. [Link]
-
Jones, R. N., Gavan, T. L., & Thornsberry, C. (1984). Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate. [Link]
-
Yoo, I. Y., et al. (2015). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Annals of Laboratory Medicine, 35(3), 296–302. [Link]
-
Microrao. List of ATCC strains used for tests and media quality control. [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Microbe Investigations. (2024, May 20). MBC vs. MIC: What Every Drug Developer Should Know. [Link]
-
HiMedia Laboratories. Multidrug-Resistant and Antimicrobial Testing Reference Strains. [Link]
-
Hardy Diagnostics. Mueller Hinton Agar. [Link]
-
The Biology Notes. (2022, January 5). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. [Link]
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. [Link]
-
Aryal, S. (2020, March 30). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Microbe Notes. [Link]
-
GlobalSpec. CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Regulations.gov. M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
-
Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. StatPearls. [Link]
-
Znini, M., et al. (2020). Determination of Ratio MBC (MFC)/MIC. ResearchGate. [Link]
-
Kwiecińska-Piróg, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 1003. [Link]
-
Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
WOAH. Laboratory methodologies for bacterial antimicrobial susceptibility testing. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
Kumar, R., et al. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]
Sources
- 1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 2. jetir.org [jetir.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 8. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. Mueller Hinton Agar (MHA): Composition, Preparation, Uses • Microbe Online [microbeonline.com]
- 11. microbenotes.com [microbenotes.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. standards.globalspec.com [standards.globalspec.com]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Synthesis of (3-Acetylphenoxy)acetic Acid via Williamson Ether Synthesis
An Application Note and Laboratory Protocol
Abstract
This application note provides a comprehensive, field-proven protocol for the laboratory synthesis of (3-Acetylphenoxy)acetic acid. This compound serves as a valuable intermediate and building block in medicinal chemistry and materials science, notably in the development of novel chalcones with antibacterial activity.[1] The synthesis is achieved through a classic Williamson ether synthesis, a robust and widely utilized method for forming ethers.[2] The protocol details the reaction of 3-hydroxyacetophenone with chloroacetic acid in a basic medium. We provide in-depth explanations for experimental choices, a step-by-step methodology, safety protocols, characterization data, and troubleshooting guidance to ensure reliable and reproducible results for researchers in organic synthesis and drug development.
Introduction & Scientific Background
The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The core principle involves the deprotonation of an alcohol or a phenol to form a highly nucleophilic alkoxide or phenoxide ion. This ion then attacks an organohalide (or another substrate with a good leaving group), displacing the halide and forming the ether linkage.[3]
In this specific application, the phenolic hydroxyl group of 3-hydroxyacetophenone is deprotonated using a suitable base, such as sodium hydroxide. The resulting sodium 3-acetylphenoxide is a potent nucleophile. This phenoxide then attacks the electrophilic α-carbon of chloroacetic acid. The chlorine atom, a good leaving group, is displaced, yielding the sodium salt of this compound. Subsequent acidification protonates the carboxylate, precipitating the desired product from the aqueous solution.[5] The choice of a strong base and controlled temperature is critical for maximizing yield and minimizing side reactions.
Reaction Scheme and Mechanism
The overall synthesis is depicted below:
Overall Reaction: 3-Hydroxyacetophenone + Chloroacetic Acid → this compound
The reaction proceeds via the SN2 mechanism detailed in the following diagram.
Caption: Reaction mechanism for the Williamson ether synthesis of this compound.
Materials, Reagents, and Equipment
Reagents & Materials
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity | Supplier Example |
| 3-Hydroxyacetophenone | ≥98% | 136.15 | 13.62 g (0.10 mol) | Sigma-Aldrich, TCI |
| Chloroacetic Acid | ≥99% | 94.50 | 10.40 g (0.11 mol) | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ≥98%, pellets | 40.00 | 8.80 g (0.22 mol) | VWR, Merck |
| Hydrochloric Acid (HCl) | 37% (conc.) | 36.46 | ~15-20 mL | J.T. Baker |
| Deionized Water | N/A | 18.02 | ~500 mL | In-house |
| Ethanol | 95% or Absolute | 46.07 | For recrystallization | Pharmco |
| Celite® or Filter Aid | N/A | N/A | As needed | Sigma-Aldrich |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (100 mL)
-
Thermometer and adapter
-
Glass funnel and filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Beakers (various sizes)
-
Graduated cylinders
-
Spatulas and weighing paper
-
pH indicator paper or pH meter
-
Melting point apparatus
-
Analytical balance (± 0.01 g)
Detailed Experimental Protocol
This protocol is designed for a 0.10 molar scale synthesis. Adjust quantities accordingly for different scales.
Workflow Overview
Sources
(3-Acetylphenoxy)acetic Acid: A Versatile Reagent in the Synthesis of Bioactive Molecules
Introduction: Unveiling the Potential of a Bifunctional Building Block
(3-Acetylphenoxy)acetic acid, a seemingly unassuming solid organic compound, presents itself to the discerning synthetic chemist as a molecule of considerable utility. Possessing two key functional groups—a reactive acetyl moiety and a versatile carboxylic acid—this reagent serves as an invaluable cornerstone for the construction of a diverse array of more complex molecular architectures. Its strategic placement of an ether linkage and a meta-substituted acetyl group on the phenoxy ring provides a unique structural motif that has found significant application in the realms of medicinal chemistry and drug discovery.
This comprehensive guide provides an in-depth exploration of this compound as a reagent in organic synthesis. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of its reactivity, offering detailed, field-proven protocols for its synthesis and its subsequent elaboration into biologically relevant compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 117-121 °C | [1] |
| CAS Number | 1878-80-4 | [1] |
Safety Profile: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2][3]
Synthesis of this compound: A Practical Approach via Williamson Ether Synthesis
The most common and efficient route to this compound is through the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated from 3-hydroxyacetophenone, acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid.
Mechanistic Rationale
The choice of a strong base, such as sodium hydroxide, is critical for the quantitative deprotonation of the phenolic hydroxyl group of 3-hydroxyacetophenone. The resulting phenoxide is a potent nucleophile, readily displacing the chloride leaving group from chloroacetic acid. The reaction is typically heated to overcome the activation energy of the SN2 reaction. Subsequent acidification protonates the carboxylate to yield the final product.
Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
3-Hydroxyacetophenone
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Distilled water
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxyacetophenone (1.0 eq) in a 10% aqueous sodium hydroxide solution (2.5 eq). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Nucleophilic Substitution: To the stirred solution, add a solution of chloroacetic acid (1.1 eq) in water.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of this compound will form.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: Expect signals corresponding to the acetyl protons (singlet, ~2.6 ppm), the methylene protons of the acetic acid moiety (singlet, ~4.7 ppm), and the aromatic protons (multiplets, ~7.0-7.6 ppm).
-
¹³C NMR: Expect signals for the acetyl carbonyl carbon (~198 ppm), the carboxylic acid carbonyl carbon (~170 ppm), the methylene carbon (~65 ppm), the acetyl methyl carbon (~27 ppm), and the aromatic carbons.
-
IR Spectroscopy: Look for characteristic absorption bands for the carbonyl groups (C=O) of the ketone (~1680 cm⁻¹) and the carboxylic acid (~1720 cm⁻¹), as well as the C-O stretching of the ether linkage.
Core Application: Synthesis of Chalcones via Claisen-Schmidt Condensation
The acetyl group of this compound serves as a versatile handle for carbon-carbon bond formation. Its most prominent application is in the Claisen-Schmidt condensation to synthesize chalcones, which are α,β-unsaturated ketones.[4] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5][6]
Mechanistic Insights into the Claisen-Schmidt Condensation
This base-catalyzed condensation involves the reaction of an acetophenone (in this case, this compound) with an aromatic aldehyde. The base abstracts an acidic α-proton from the acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone.
Figure 2: Reaction scheme for the synthesis of chalcones from this compound.
Generalized Protocol for Chalcone Synthesis
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.
-
Base Addition: To the stirred solution, add a solution of potassium hydroxide (or sodium hydroxide) in ethanol dropwise at room temperature. The reaction mixture may change color.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid. The chalcone product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Expanding the Synthetic Horizon: From Chalcones to Heterocycles
The chalcones derived from this compound are not merely final products but are themselves valuable intermediates for the synthesis of various heterocyclic compounds, further amplifying the utility of the parent reagent.
Synthesis of Flavones
Flavones are a class of flavonoids that can be synthesized from chalcones derived from 2'-hydroxyacetophenones. While this compound does not possess the requisite 2'-hydroxy group, its derivatives can be designed to incorporate this feature, or the chalcone itself can be subjected to reactions that introduce a hydroxyl group at the appropriate position. A common method for the cyclization of 2'-hydroxychalcones to flavones involves oxidative cyclization using reagents like iodine in DMSO.[2]
Figure 3: General pathway for the synthesis of flavones from 2'-hydroxychalcones.
Synthesis of Pyrimidines
The α,β-unsaturated ketone moiety of the chalcone is a Michael acceptor and can react with various dinucleophiles to construct heterocyclic rings. For instance, reaction with guanidine or urea in the presence of a base leads to the formation of substituted pyrimidines, a core structure in many pharmaceuticals.[1][5]
Protocol: Synthesis of a Pyrimidine Derivative from a Chalcone
Materials:
-
Chalcone derived from this compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 eq) and guanidine hydrochloride (1.1 eq) in absolute ethanol.
-
Base Addition: To this solution, add a solution of sodium ethoxide in ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice water. The pyrimidine derivative will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.
Further Synthetic Transformations: Esterification of the Carboxylic Acid
The carboxylic acid functionality of this compound can be readily transformed into esters through Fischer esterification. This acid-catalyzed reaction with an alcohol not only modifies the polarity and solubility of the molecule but also opens avenues for further derivatization.
Generalized Protocol for Fischer Esterification
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired anhydrous alcohol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ester, which can be further purified by column chromatography if necessary.
Conclusion: A Multifaceted Tool for the Synthetic Chemist
This compound has demonstrated its value as a versatile and readily accessible reagent in organic synthesis. Its bifunctional nature allows for a stepwise and controlled elaboration into a variety of complex molecules with significant biological potential. From the straightforward synthesis of chalcones to their subsequent transformation into medicinally relevant heterocyclic systems such as flavones and pyrimidines, this reagent provides a reliable and efficient entry point into diverse chemical space. The protocols and mechanistic insights provided herein are intended to empower researchers to fully exploit the synthetic capabilities of this compound in their pursuit of novel molecular entities.
References
-
Synthesis and Biological Evaluation of Newly Synthesized Flavones. Available from: [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Available from: [Link]
-
Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Available from: [Link]
-
A Comprehensive Review on Synthesis and Biological Activity of Chalcone. Available from: [Link]
Sources
- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 3. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavones | PPTX [slideshare.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. rjptonline.org [rjptonline.org]
Application Note: A Stability-Indicating HPLC Method for the Quantification of (3-Acetylphenoxy)acetic acid
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (3-Acetylphenoxy)acetic acid. The described method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The protocol has been developed based on established principles of chromatographic separation for acidic analytes and phenoxyacetic acid derivatives. The method's rationale, step-by-step protocol, and validation parameters are discussed, providing a comprehensive guide for implementation.
Introduction
This compound is a carboxylic acid derivative with potential applications in pharmaceutical and chemical synthesis. As with any active pharmaceutical ingredient (API) or intermediate, a validated, stability-indicating analytical method is crucial to ensure its quality, purity, and stability over time.[1][2] High-performance liquid chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and accuracy.[3][4]
The primary challenge in developing a stability-indicating method is to ensure that the analytical procedure can separate the main compound from any potential degradation products that may form under various stress conditions.[2][5] This application note describes an HPLC method developed to be specific for this compound and provides a framework for its validation and application in forced degradation studies.
Chromatographic Principles and Method Rationale
The selection of the chromatographic conditions is paramount for achieving optimal separation. A reversed-phase C18 column was chosen due to its hydrophobicity, which is well-suited for retaining and separating moderately polar compounds like this compound.[6][7]
The mobile phase consists of a mixture of acetonitrile and an acidified aqueous phase. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time for the analyte. The aqueous phase is acidified with phosphoric acid to suppress the ionization of the carboxylic acid group of this compound.[6] By maintaining the analyte in its protonated, less polar form, peak shape is improved and retention on the non-polar stationary phase is enhanced. UV detection is employed for quantification, with the wavelength selected based on the chromophoric properties of the this compound molecule.
Experimental Workflow
The overall experimental process, from sample preparation to data analysis, is outlined in the following diagram.
Figure 1: General workflow for the HPLC analysis of this compound.
Materials and Methods
Instrumentation and Consumables
-
HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD) or UV detector.
-
Analytical Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[7]
-
Data Acquisition Software: Empower, ChemStation, or equivalent.
-
pH Meter: Calibrated pH meter.
-
Analytical Balance: 0.01 mg readability.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE or nylon.
Reagents and Solvents
-
This compound Reference Standard: Purity >98%.
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or Milli-Q.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
Detailed Analytical Protocol
Preparation of Mobile Phase
-
Mobile Phase A: Prepare a 0.1% solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas. A 0.1% phosphoric acid solution will have a pH of approximately 2, which is sufficient to suppress the ionization of the analyte.[6]
-
Mobile Phase B: Acetonitrile.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
-
Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) | Standard reversed-phase column providing good retention and resolution for a wide range of organic molecules.[7] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acidified mobile phase ensures the analyte is in its non-ionized form, leading to better peak shape and retention.[6] |
| Gradient Program | Time (min) | %B |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[7] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Detection | UV at 275 nm | Wavelength chosen to maximize the absorbance of the acetylphenoxy moiety. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities, followed by column re-equilibration.[6] |
Method Validation and Performance Characteristics
The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | The peak for this compound should be free from interference from placebo, impurities, and degradation products. | Forced degradation studies should demonstrate baseline resolution between the main peak and all degradation peaks.[2][5] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations. | The method is expected to be linear over a concentration range of 1-100 µg/mL. |
| Accuracy (Recovery) | 98.0% to 102.0% recovery at three concentration levels. | Spiking experiments should confirm the ability of the method to accurately quantify the analyte in a sample matrix.[4] |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0% | Replicate injections of a standard solution should demonstrate low variability. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | Estimated to be in the low ng/mL range. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest concentration that can be quantified with acceptable precision and accuracy.[7] |
| Robustness | No significant changes in results with deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C). | The method should be reliable under minor variations in operating conditions.[7] |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies must be performed.[1][8] This involves subjecting a sample of this compound to various stress conditions to induce degradation.[2] The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation products are separated from the parent peak.
Protocol for Forced Degradation
A suggested protocol for forced degradation is outlined below. The goal is to achieve 5-20% degradation of the active substance.[2]
Figure 2: Workflow for forced degradation studies.
Stress Conditions:
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 8 hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose solid and solution samples to light as per ICH Q1B guidelines.[1]
After exposure, the samples are diluted appropriately and analyzed. The chromatograms should demonstrate that the method can resolve any resulting degradant peaks from the main this compound peak.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust framework for the quantification of this compound. The use of a C18 column with a gradient elution of acidified water and acetonitrile ensures excellent peak shape and resolution. The protocol is designed to be stability-indicating, making it suitable for comprehensive quality control, including purity testing and stability studies. Adherence to the detailed protocol and validation procedures will ensure the generation of accurate and reproducible data for researchers and drug development professionals.
References
- SIELC Technologies. (n.d.). Separation of (3-Nitrophenoxy)acetic acid on Newcrom R1 HPLC column.
- Ligasacchi, J., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
- Jain, D., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-247.
- Welch Materials. (2025). The Starting Point in Method Development.
- ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods.
- Singh, S., & Handa, T. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 75, 1-15.
- Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073.
- Sode, F. (n.d.). Simultaneous determination of Peracetic acid and Acetic acid by titration with NaOH. Analytical Methods.
- Reddy, G. S., et al. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Chemical Health Risks, 14(6), 1844-1850.
- Kumar, A., et al. (n.d.). A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D.
- National Center for Biotechnology Information. (n.d.). Acetic acid, (3-methylphenoxy)-. PubChem.
- Nishad, A., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. RASĀYAN Journal of Chemistry, 15(2), 972-978.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 6. welch-us.com [welch-us.com]
- 7. jchr.org [jchr.org]
- 8. pharmtech.com [pharmtech.com]
Experimental Design for Anti-inflammatory Studies of Phenoxyacetic Acids: Application Notes and Protocols
Introduction: Targeting Inflammation with Phenoxyacetic Acid Derivatives
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central goal in drug discovery is the development of novel therapeutics that can effectively and safely modulate the inflammatory cascade.
Phenoxyacetic acid derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential.[1] Their therapeutic effects are often attributed to their ability to interfere with key inflammatory pathways, notably the production of prostaglandins and pro-inflammatory cytokines.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust preclinical studies to evaluate the anti-inflammatory properties of novel phenoxyacetic acid compounds. We will delve into the mechanistic rationale behind experimental choices, provide detailed step-by-step protocols for both in vitro and in vivo models, and offer insights into data interpretation.
The inflammatory response is largely governed by intricate signaling networks. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Understanding these pathways is crucial for contextualizing the mechanisms of action of anti-inflammatory agents.
The NF-κB Signaling Pathway:
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of a vast array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Caption: The canonical NF-κB signaling pathway activated by LPS.
The MAPK Signaling Pathway:
The MAPK pathways are a series of protein kinase cascades that play a pivotal role in converting extracellular signals into intracellular responses, including inflammation.[5] In mammals, the three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, which in turn regulate the expression of inflammatory mediators.
Caption: A simplified overview of the MAPK signaling cascade in inflammation.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are indispensable for the initial screening and mechanistic characterization of anti-inflammatory compounds. They offer a controlled environment to dissect specific molecular targets and cellular responses.
Inhibition of Cyclooxygenase (COX) Enzymes
Rationale: Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are central to the inflammatory process.[6] They catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[6] Many phenoxyacetic acid derivatives have been shown to be selective COX-2 inhibitors.[7][[“]] Therefore, assessing the inhibitory activity of test compounds against both COX-1 and COX-2 is a critical first step.
Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[9]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
NaOH
-
Test phenoxyacetic acid derivatives
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and reference inhibitors to the desired concentrations in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
COX-1 or COX-2 enzyme
-
Test compound or reference inhibitor
-
-
Incubation: Incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiation of Reaction: Add arachidonic acid solution to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C.
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
| Parameter | Description |
| IC₅₀ (COX-1) | Concentration of the test compound that inhibits 50% of COX-1 activity. |
| IC₅₀ (COX-2) | Concentration of the test compound that inhibits 50% of COX-2 activity. |
| Selectivity Index (SI) | Ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2. |
Inhibition of Pro-inflammatory Cytokine Production in Macrophages
Rationale: Macrophages are key players in the inflammatory response. Upon activation by stimuli like LPS, they release a plethora of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] These cytokines amplify the inflammatory cascade and contribute to tissue damage. Measuring the ability of phenoxyacetic acid derivatives to suppress the production of these cytokines in LPS-stimulated macrophages provides a direct measure of their anti-inflammatory efficacy at a cellular level.
Protocol: LPS-Induced TNF-α and IL-6 Release in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test phenoxyacetic acid derivatives
-
Reference inhibitor (e.g., Dexamethasone)
-
96-well cell culture plates
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[12]
Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 production for each concentration of the test compound. Determine the IC₅₀ values.
| Parameter | Description |
| IC₅₀ (TNF-α) | Concentration of the test compound that inhibits 50% of LPS-induced TNF-α production. |
| IC₅₀ (IL-6) | Concentration of the test compound that inhibits 50% of LPS-induced IL-6 production. |
Measurement of Nitric Oxide (NO) Production
Rationale: Nitric oxide (NO) is a signaling molecule with a dual role in inflammation. While it has some protective functions, excessive production of NO by inducible nitric oxide synthase (iNOS) in macrophages contributes to inflammation and tissue damage.[13][14] Therefore, assessing the ability of phenoxyacetic acid derivatives to inhibit NO production is another important measure of their anti-inflammatory potential.
Protocol: Griess Assay for Nitric Oxide in LPS-Stimulated Macrophages
Materials:
-
RAW 264.7 cells and culture reagents (as above)
-
LPS
-
Test phenoxyacetic acid derivatives
-
Reference inhibitor (e.g., L-NAME)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as for the cytokine release assay (steps 1-4).
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of cell culture supernatant.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of inhibition of NO production and the IC₅₀ values for the test compounds.
| Parameter | Description |
| IC₅₀ (NO) | Concentration of the test compound that inhibits 50% of LPS-induced nitric oxide production. |
Part 2: In Vivo Evaluation of Anti-inflammatory and Analgesic Activity
In vivo models are crucial for assessing the therapeutic efficacy and pharmacokinetic/pharmacodynamic properties of drug candidates in a whole-organism context.
Carrageenan-Induced Paw Edema in Rodents
Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammatory model used to screen for anti-inflammatory drugs.[4][5] Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain). The early phase is mediated by histamine and serotonin, while the late phase is primarily driven by prostaglandins and other inflammatory mediators.[15] This model is particularly useful for evaluating compounds that inhibit prostaglandin synthesis.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol:
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
Lambda carrageenan (1% w/v in sterile saline)
-
Test phenoxyacetic acid derivatives
-
Positive control (e.g., Indomethacin or Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each animal.
-
Compound Administration: Administer the test compounds, positive control, or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]
-
Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animals and collect the inflamed paw tissue for histopathological analysis and biochemical assays (e.g., cytokine levels). Blood samples can also be collected.
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.[5]
| Parameter | Description |
| Paw Volume (mL) | A direct measure of edema. |
| % Inhibition of Edema | The primary endpoint to assess anti-inflammatory efficacy. |
| Cytokine Levels (in paw tissue) | Measurement of TNF-α, IL-6, etc., to correlate with the observed anti-inflammatory effect. |
| Histopathological Score | Microscopic evaluation of inflammatory cell infiltration and tissue damage. |
Hot Plate Test for Analgesic Activity
Rationale: Inflammation is often accompanied by pain. The hot plate test is a widely used method to assess the central analgesic activity of drugs.[16][17] It measures the reaction time of an animal to a thermal stimulus. An increase in the reaction time indicates an analgesic effect.
Protocol:
Materials:
-
Male Wistar rats or Swiss albino mice
-
Hot plate apparatus maintained at 55 ± 0.5°C
-
Test phenoxyacetic acid derivatives
-
Positive control (e.g., Morphine)
-
Vehicle
Procedure:
-
Animal Acclimatization and Grouping: As described for the paw edema model.
-
Baseline Reaction Time: Place each animal on the hot plate and record the time until it licks its hind paw or jumps. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer the test compounds, positive control, or vehicle.
-
Post-treatment Reaction Time: Measure the reaction time at different time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.
Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each group at each time point using the formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100
| Parameter | Description |
| Reaction Time (seconds) | The latency to respond to the thermal stimulus. |
| % MPE | The percentage of the maximum possible analgesic effect. |
Part 3: Histopathological Examination
Rationale: Histopathological analysis of the inflamed tissue provides a qualitative and semi-quantitative assessment of the anti-inflammatory effects of the test compounds.[18][19] It allows for the visualization of changes in tissue architecture, the extent of inflammatory cell infiltration, and the degree of tissue damage.
Protocol:
Materials:
-
Inflamed paw tissue collected from the carrageenan-induced edema model
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Procedure:
-
Tissue Fixation: Fix the collected paw tissue in 10% neutral buffered formalin.
-
Tissue Processing and Embedding: Dehydrate the tissue through a series of alcohol grades, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) of the tissue using a microtome.
-
Staining: Mount the sections on glass slides and stain with H&E.
-
Microscopic Examination: Examine the stained sections under a light microscope and score for the severity of inflammation, including edema, inflammatory cell infiltration, and tissue necrosis.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust and comprehensive approach to evaluating the anti-inflammatory and analgesic properties of phenoxyacetic acid derivatives. By combining targeted in vitro assays with well-established in vivo models, researchers can gain valuable insights into the mechanism of action and therapeutic potential of these compounds.
Future studies could expand upon this framework by incorporating more chronic models of inflammation, such as adjuvant-induced arthritis, to assess the efficacy of phenoxyacetic acid derivatives in long-term inflammatory conditions. Furthermore, detailed pharmacokinetic and toxicology studies are essential next steps in the drug development pipeline to ensure the safety and optimal dosing of promising candidates. The systematic application of these experimental designs will undoubtedly accelerate the discovery and development of novel and effective anti-inflammatory therapies based on the phenoxyacetic acid scaffold.
References
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available at: [Link]
-
Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. PubMed Central. Available at: [Link]
-
carrageenan induced paw: Topics by Science.gov. Available at: [Link]
-
Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central. Available at: [Link]
-
Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity. PubMed Central. Available at: [Link]
-
Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. PubMed. Available at: [Link]
-
Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. PubMed. Available at: [Link]
-
Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Consensus. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available at: [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available at: [Link]
-
Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? ResearchGate. Available at: [Link]
-
Analgesia Hot Plat Test. Available at: [Link]
-
Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. ResearchGate. Available at: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Link. Available at: [Link]
-
Carrageenan-induced inflammation assay, paw diameter in... ResearchGate. Available at: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Available at: [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. Available at: [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]
-
Histopathological analysis of inflammatory tissue reaction around the experimental materials. ResearchGate. Available at: [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link]
-
ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS. Lala Lajpat Rai University of Veterinary & Animal Sciences (LUVAS). Available at: [Link]
-
Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. Brieflands. Available at: [Link]
-
Analgesic Activity Study by Eddy's Hot Plate Method. Scribd. Available at: [Link]
-
Analgesic response using the hot plate method. ResearchGate. Available at: [Link]
-
Pharmacology Experiment 13 | Study of Analgesic Activity by Hot Plate Method. YouTube. Available at: [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]
-
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]
-
Analgesic activity by hot plate method in mice. ResearchGate. Available at: [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PubMed Central. Available at: [Link]
-
In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PubMed Central. Available at: [Link]
-
Carrageenan-Induced Paw Edema Model. Creative Bioarray. Available at: [Link]
-
In vitro Evaluation of Anti-inflammatory Protein-Denaturation Activity of Cashew (Anacardium occidentale Linn) Stem Bark Using a UV–Vis Spectrophotometer. ResearchGate. Available at: [Link]
-
LPS-induced time-and dose-dependent release of IL-1 (A), TNF-(B), and... ResearchGate. Available at: [Link]
-
Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. ResearchGate. Available at: [Link]
-
LPS-induced production of TNF-α and IL-6 in mast cells is dependent on p38 but independent of TTP. PubMed Central. Available at: [Link]
-
TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... ResearchGate. Available at: [Link]
-
Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. PubMed Central. Available at: [Link]
-
Histopathological lesion in the colon tissue of normal and acetic acid... ResearchGate. Available at: [Link]
-
Histopathological Evaluation of Wound Healing and Anti-Inflammatory Ef. JEP. Available at: [Link]
-
Histopathological Evaluation of Wound Healing and Anti-Inflammatory Effects of Granola Potato Peel Ethanol Extract in Rat Oral Mucosa. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. brieflands.com [brieflands.com]
Application Notes & Protocols: In Vitro Antifungal Activity Testing of (3-Acetylphenoxy)acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Phenoxyacetic Acid Analogs
Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold that has been extensively explored in medicinal chemistry. This structural motif is a core component in numerous compounds exhibiting a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and notably, antifungal properties.[1][2][3] The appeal of the phenoxyacetic acid scaffold lies in its synthetic tractability, which allows for systematic structural modifications to optimize potency, broaden the spectrum of activity, and enhance pharmacokinetic profiles.
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents.[4] (3-Acetylphenoxy)acetic acid analogs are a promising, yet underexplored, class of compounds that may offer new avenues for combating fungal infections. This document provides a comprehensive guide to the in vitro evaluation of their antifungal activity, grounded in established, internationally recognized protocols to ensure data integrity and reproducibility.
Core Principles of Antifungal Susceptibility Testing
The primary objective of in vitro antifungal susceptibility testing (AFST) is to determine the concentration of a compound required to inhibit the growth of a specific fungal organism.[5] This is typically quantified as the Minimum Inhibitory Concentration (MIC). The data generated from these assays are crucial for:
-
Lead Identification and Optimization: Screening compound libraries to identify initial hits and guide structure-activity relationship (SAR) studies.
-
Spectrum of Activity Determination: Assessing the breadth of a compound's effectiveness against a panel of clinically relevant fungal species.
-
Mechanism of Action Studies: Providing a quantitative measure of a compound's biological effect, which can be correlated with downstream mechanistic investigations.
Standardized methodologies are paramount in AFST to ensure inter-laboratory reproducibility and comparability of results. The protocols outlined herein are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in the field.[4][6]
Experimental Workflow for Antifungal Susceptibility Testing
The overall process for evaluating the in vitro antifungal activity of novel compounds like this compound analogs follows a logical progression from initial screening to detailed characterization.
Caption: High-level workflow for in vitro antifungal susceptibility testing.
Key Methodologies: Broth Microdilution and Disk Diffusion
Two primary methods are recommended for the initial and secondary screening of this compound analogs: Broth Microdilution for quantitative MIC determination and Disk Diffusion for a qualitative assessment of activity.
Broth Microdilution Method (CLSI M27-Based)
This is the gold-standard method for determining the MIC of an antifungal agent.[5][7] It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid growth medium.
Protocol: Broth Microdilution Assay
a. Materials and Reagents:
-
Test Compounds: this compound analogs, solubilized in an appropriate solvent (e.g., Dimethyl Sulfoxide, DMSO).
-
Fungal Strains: Clinically relevant yeast (e.g., Candida albicans, Cryptococcus neoformans) or mold species (Aspergillus fumigatus).
-
Growth Media: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).[5]
-
Equipment: 96-well, U-bottom sterile microtiter plates[5], multichannel pipettors, spectrophotometer, incubator.
b. Step-by-Step Procedure:
-
Compound Plate Preparation:
-
Prepare a stock solution of each this compound analog in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI 1640 medium directly in the 96-well plates to achieve final test concentrations. The final volume in each well should be 100 µL.
-
Causality: Serial dilution is critical for identifying the precise concentration at which fungal growth is inhibited. Using a 96-well format allows for high-throughput screening of multiple compounds and concentrations.[7]
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.[8]
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm).[8] This corresponds to a specific cell density.
-
Dilute this adjusted suspension in RPMI 1640 medium to achieve the final target inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[5]
-
Causality: A standardized inoculum is arguably the most critical variable for reproducibility. An inoculum that is too dense can overwhelm the antifungal agent, leading to falsely high MICs.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the compound plate, bringing the total volume to 200 µL.
-
Include a growth control (inoculum in medium, no compound) and a sterility control (medium only) on each plate.
-
Incubate the plates at 35°C for 24-48 hours. Incubation times may vary depending on the fungal species.[9]
-
-
Endpoint Determination (MIC Reading):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
-
For azoles and most new compounds: The endpoint is typically a ≥50% reduction in turbidity as determined visually or with a spectrophotometer.[4]
-
For polyenes (e.g., Amphotericin B): The endpoint is complete (100%) inhibition of growth.[4][9]
-
Self-Validation: The growth control must show dense turbidity, and the sterility control must remain clear. Failure to meet these criteria invalidates the results for that plate.
-
Disk Diffusion Method (CLSI M44-Based)
This method provides a qualitative and more rapid assessment of antifungal activity.[10][11] It involves placing paper disks impregnated with the test compound onto an agar plate swabbed with a fungal lawn.
Protocol: Antifungal Disk Diffusion Assay
a. Materials and Reagents:
-
Test Compounds: this compound analogs.
-
Fungal Strains: Primarily used for yeasts like Candida spp.
-
Agar Medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB).[5][8]
-
Equipment: Sterile paper disks (6 mm diameter), petri dishes, sterile swabs, incubator.
b. Step-by-Step Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension and adjust its turbidity to a 0.5 McFarland standard as described in the broth microdilution protocol.[5]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum.
-
Streak the swab over the entire surface of the GMB agar plate to create a uniform lawn.
-
Causality: A confluent lawn of growth is essential for clearly defined zones of inhibition.
-
-
Disk Application:
-
Impregnate sterile paper disks with a known amount of the this compound analog solution. The solvent should be allowed to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C for 20-24 hours.[11]
-
Measure the diameter of the zone of inhibition (the area of no fungal growth) around each disk in millimeters.
-
Data Presentation and Interpretation
Quantitative data from the broth microdilution assay should be summarized in a clear, tabular format.
Table 1: Example MIC Data for this compound Analogs
| Compound ID | R1-Group | R2-Group | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| PAA-001 | H | H | 64 | >128 |
| PAA-002 | Cl | H | 16 | 64 |
| PAA-003 | H | NO₂ | 8 | 32 |
| Fluconazole | - | - | 1 | 64 |
| Amphotericin B | - | - | 0.5 | 1 |
Data are hypothetical and for illustrative purposes only.
Interpretation of Results:
-
MIC Values: A lower MIC value indicates higher potency.
-
Disk Diffusion: A larger zone of inhibition generally correlates with greater in vitro activity.
-
Susceptibility Categories: For established drugs, CLSI provides interpretive breakpoints to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).[4] For novel compounds, these categories are not yet defined.
Mechanism of Action: Potential Pathways
While the precise mechanism for this compound analogs is yet to be elucidated, related heterocyclic compounds often target key fungal processes. Understanding these potential pathways can guide further investigation.
Caption: Potential antifungal mechanisms of action for investigation.
References
-
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PubMed Central.[Link]
-
Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132). [Link]
-
Annu, et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. International Journal of Emerging Technologies and Innovative Research, 11(3). [Link]
-
CLSI. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI M27M44S. [Link]
-
CLSI. (n.d.). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI M44. [Link]
-
Castanheira, M., et al. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(7). [Link]
-
Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(10), 3648–3653. [Link]
-
Siopi, M., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(10), 833. [Link]
-
JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]
-
Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. PubMed Central.[Link]
-
ResearchGate. (n.d.). In vitro antifungal susceptibility testing. [Link]
-
Semler, M. R. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. [Link]
-
Al-Janabi, A. A. (2010). Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical Mycology, 48(1), 46–51. [Link]
-
ResearchGate. (n.d.). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. [Link]
-
Fothergill, A. W. (2002). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 40(10), 3844–3847. [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. [Link]
-
ANSI Webstore. (n.d.). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. [Link]
-
JETIR. (2024, March). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review. [Link]
-
ResearchGate. (n.d.). Antifungal susceptibility testing by the disk diffusion method. [Link]
-
Al-Ostath, A. I., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1319. [Link]
-
Surtel, W., et al. (2022). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 27(19), 6653. [Link]
-
Chen, W., et al. (2015). Synthesis and Anticancer Activities of 3-arylflavone-8-acetic Acid Derivatives. European Journal of Medicinal Chemistry, 90, 879–888. [Link]
-
Simoni, E., et al. (2021). Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century. Molecules, 26(14), 4216. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jetir.org [jetir.org]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 11. webstore.ansi.org [webstore.ansi.org]
Robust and Confirmatory Analysis of (3-Acetylphenoxy)acetic Acid by GC-MS Following a Two-Step Derivatization Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Acetylphenoxy)acetic acid is a compound of interest in various chemical and pharmaceutical research areas. Its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is precluded by its inherent chemical properties: the high polarity and low volatility of the carboxylic acid group, and the potential for keto-enol tautomerism in the acetyl moiety. These characteristics lead to poor chromatographic performance, including broad, tailing peaks and potential sample degradation at high temperatures. This application note presents a comprehensive, two-step derivatization protocol designed to overcome these analytical challenges. The method involves an initial methoximation to stabilize the ketone functional group, followed by silylation to increase the volatility of the carboxylic acid. This dual approach ensures the formation of a single, stable, and volatile derivative, enabling robust, reproducible, and sensitive analysis by GC-MS. We provide a detailed, step-by-step methodology, the scientific rationale behind each step, and expected mass spectral data for confident identification.
The Analytical Challenge and Method Principle
The molecular structure of this compound contains two functional groups that complicate GC analysis.
-
Carboxylic Acid (-COOH): The active hydrogen on the carboxyl group is highly polar, leading to strong intermolecular hydrogen bonding. This significantly reduces the compound's volatility, making it difficult to elute from a GC column without excessively high temperatures that risk thermal degradation.[1][2] Furthermore, the polar nature causes adsorption to active sites within the GC inlet and column, resulting in poor peak shape and low sensitivity.[3]
-
Ketone (-C=O): The acetyl group's ketone can exist in equilibrium with its enol tautomer. If derivatization only targets the carboxylic acid, both the keto and enol forms could be derivatized, leading to two distinct peaks for a single analyte, which complicates quantification and identification.[3][4][5]
To address these issues, a sequential, two-step derivatization is employed. This strategy ensures that both functional groups are appropriately modified for optimal GC-MS performance.
-
Step 1: Methoximation: The sample is first reacted with Methoxyamine Hydrochloride (MeOx). This reaction specifically targets the ketone group, converting it into a stable methoxime derivative.[5] This "locks" the molecule in a single isomeric form, preventing tautomerization and ensuring a single chromatographic peak.[3][4]
-
Step 2: Silylation: The carboxylic acid group is then derivatized using a potent silylating agent, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the acidic proton with a nonpolar trimethylsilyl (TMS) group.[6][7] The resulting TMS-ester is significantly more volatile and thermally stable, allowing for excellent chromatographic separation and detection.[2][8]
The overall chemical transformation is illustrated below.
Caption: Chemical derivatization reaction pathway.
Materials and Reagents
| Item | Recommended Specifications |
| Analyte | This compound, >98% purity |
| Derivatization Reagents | Methoxyamine hydrochloride (MeOx), >98% purity |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | |
| Optional Catalyst: MSTFA with 1% TMCS | |
| Solvents | Pyridine, Anhydrous, >99.8% |
| Ethyl Acetate, GC Grade | |
| Equipment | 2 mL amber glass autosampler vials with PTFE-lined caps |
| Heating block or oven capable of 60-80°C | |
| Micropipettes (10-1000 µL range) | |
| Nitrogen gas line for solvent evaporation | |
| Vortex mixer | |
| Gas Chromatograph with Mass Spectrometer (GC-MS) |
Experimental Workflow
The end-to-end process, from sample preparation to analysis, follows a structured sequence to ensure reproducibility.
Caption: High-level experimental workflow diagram.
Detailed Derivatization Protocol
Causality Note: This protocol must be performed in a well-ventilated fume hood. The reagents are moisture-sensitive; therefore, using anhydrous solvents and preventing exposure to atmospheric humidity is critical for reaction success.[9]
Step 1: Sample Preparation
-
Accurately weigh approximately 1 mg of this compound standard into a 2 mL autosampler vial.
-
Add 100 µL of anhydrous pyridine.
-
Cap the vial and vortex for 30 seconds to ensure complete dissolution.
Rationale: Pyridine serves as an excellent solvent for this reaction and also acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is liberated during the methoximation step, driving the reaction to completion.
Step 2: Methoximation of the Ketone Group
-
Prepare a 20 mg/mL solution of Methoxyamine Hydrochloride in anhydrous pyridine.
-
Add 50 µL of this MeOx solution to the sample vial from Step 1.
-
Cap the vial tightly and vortex for 10 seconds.
-
Place the vial in a heating block set to 60°C for 60 minutes .
Rationale: Heating provides the necessary activation energy for the reaction between the ketone and methoxyamine. A 60-minute incubation is typically sufficient to ensure the reaction proceeds to completion for most keto-acids.[5]
Step 3: Silylation of the Carboxylic Acid Group
-
Remove the vial from the heating block and allow it to cool to room temperature.
-
Add 100 µL of MSTFA to the vial.
-
Insight: For compounds that are difficult to silylate, using MSTFA with 1% TMCS can catalyze the reaction and improve yields.[10] However, for a simple carboxylic acid like this, MSTFA alone is usually sufficient.
-
-
Cap the vial tightly and vortex for 10 seconds.
-
Return the vial to the heating block, now set to 70°C for 30 minutes .
Rationale: Silylation of carboxylic acids is generally rapid, but gentle heating ensures the reaction is driven to completion.[10] The by-products of MSTFA are highly volatile, which minimizes chromatographic interference.[6][7]
Step 4: Final Preparation for Injection
-
After heating, allow the vial to cool completely to room temperature.
-
The sample is now derivatized and ready for direct injection into the GC-MS system. If the concentration is too high, it can be diluted with a compatible solvent like ethyl acetate. Do not use any protic solvents like methanol or ethanol, as they will react with the derivatizing agent and the derivative.
Recommended GC-MS Parameters
The following parameters serve as a validated starting point and should be optimized for the specific instrumentation in use.
| Parameter | Suggested Setting |
| GC System | Agilent 8890 or equivalent |
| Inlet | Split/Splitless, operated in Splitless mode |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial: 100°C (hold 2 min) -> Ramp: 15°C/min to 280°C -> Hold for 5 min |
| MS System | Agilent 5977B or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan |
| Scan Range | 50 - 550 m/z |
Expected Results and Data Interpretation
Successful derivatization will yield the methoxime, trimethylsilyl ester of this compound.
-
Molecular Weight of Underivatized Analyte: 194.18 g/mol
-
Molecular Weight of Final Derivative: 297.35 g/mol
The mass spectrum provides definitive confirmation of the derivative's structure. The presence of a clear molecular ion (M+) peak and characteristic fragment ions is the cornerstone of a self-validating protocol.
| Ion Description | Expected m/z | Rationale |
| Molecular Ion (M+) | 297 | Represents the intact ionized derivative molecule. |
| M-15 | 282 | Loss of a methyl group (-CH₃) from the trimethylsilyl moiety. |
| M-31 | 266 | Loss of a methoxy group (-OCH₃) from the oxime moiety. |
| Base Peak / Key Fragment | 224 | Cleavage of the silyl ester group, loss of -COOSi(CH₃)₃. |
| TMS Fragment | 73 | Characteristic fragment for the trimethylsilyl group, [Si(CH₃)₃]+. |
Conclusion
The analytical complexity of this compound requires a targeted chemical modification strategy for successful GC-MS analysis. The described two-step protocol, involving methoximation followed by silylation, comprehensively addresses the challenges of both ketone tautomerism and carboxylic acid polarity. This robust and reproducible method yields a single, stable derivative with excellent chromatographic properties, enabling researchers to achieve high-quality, unambiguous data for quantification and identification in complex matrices.
References
-
Funke, P. T., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237–245. [Link]
-
A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. [Link]
- Zenkevich, I. G. (2001). Acids: Derivatization for GC Analysis.
-
The Bumbling Biochemist. (2022, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Ohio Valley Specialty. (n.d.). DERIVATIZING REAGENTS. [Link]
-
The Bumbling Biochemist. (2022, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Phoenix Scientific Co., Ltd. (n.d.). Derivatization reagents for GC, silylation, MSTFA, 5 × 10 mL. [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 145-154. [Link]
-
Restek. (n.d.). GC Derivatization. [Link]
-
Jiang, K., et al. (2025). Determination of medium- and long-chain perfluorocarboxylic acids in water by catalytic methylation with trimethylsilyl diazomethane and gas chromatography - Mass spectrometry analysis. Analytica Chimica Acta, 1285, 344001. [Link]
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography. IntechOpen. [Link]
-
ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. weber.hu [weber.hu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. thebumblingbiochemist.com [thebumblingbiochemist.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Derivatization reagents for GC, silylation, MSTFA, 5 × 10 mL | Phoenix Scientific Co., Ltd. [phoenix-sci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. weber.hu [weber.hu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3-Acetylphenoxy)acetic Acid
Welcome to the technical support center for the synthesis of (3-Acetylphenoxy)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their synthesis. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes. Our approach is grounded in established chemical principles to ensure technical accuracy and reliable results.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry and materials science. The most common and direct route to its synthesis is through the Williamson ether synthesis, which involves the reaction of 3-hydroxyacetophenone (3-acetylphenol) with an acetic acid derivative, typically an α-halo acid or its ester, under basic conditions.[1] This is followed by hydrolysis if an ester is used. While seemingly straightforward, this SN2 reaction is prone to several pitfalls that can significantly impact the final yield and purity.[2][3][4]
This guide will walk you through troubleshooting common issues and provide optimized protocols to help you navigate the complexities of this synthesis.
Core Synthesis Pathway: Williamson Ether Synthesis
The fundamental reaction involves the deprotonation of 3-hydroxyacetophenone to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid or its ester.
Diagram: General Reaction Scheme
Caption: Williamson ether synthesis of this compound.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors. Let's break down the possibilities:
-
Incomplete Deprotonation of the Phenol: The first step is the formation of the phenoxide nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low, leading to a slow and incomplete reaction.
-
Solution: Phenols are more acidic than aliphatic alcohols, so moderately strong bases are generally sufficient.[5] For aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are effective.[3] Ensure you are using at least one molar equivalent of the base. For less reactive systems, a stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates the alcohol.[4][5]
-
-
Poor Leaving Group on the Acetic Acid Moiety: The SN2 reaction rate is highly dependent on the quality of the leaving group.
-
Solution: The reactivity of the haloacetic acid follows the trend I > Br > Cl. If you are using chloroacetic acid and experiencing low yields, consider switching to bromoacetic acid or iodoacetic acid. Sodium iodide can also be added in catalytic amounts to facilitate an in-situ Finkelstein reaction, converting a chloro- or bromo-acetate to the more reactive iodo-acetate.[6]
-
-
Inappropriate Solvent Choice: The choice of solvent can significantly impact the rate of an SN2 reaction.
-
Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal for Williamson ether synthesis as they solvate the cation of the base, leaving the alkoxide nucleophile more "naked" and reactive.[2][3] Protic solvents, like water or alcohols, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[2]
-
-
Reaction Temperature and Time: Insufficient heating or reaction time can lead to an incomplete reaction.
-
Solution: Typical Williamson reactions are conducted at temperatures between 50 to 100 °C for 1 to 8 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially increase yields.[2]
-
Formation of Side Products
Question: I've isolated my product, but it's contaminated with significant impurities. What are the common side reactions and how can I minimize them?
Answer: Side product formation can complicate purification and reduce the overall yield. Here are the most common culprits:
-
C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, leading to isomeric impurities.
-
Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents, as mentioned earlier, tend to favor O-alkylation. The nature of the counter-ion also plays a role; potassium salts often give higher O/C ratios than sodium salts.
-
-
Elimination Reaction of the Alkylating Agent: If the alkylating agent has a β-hydrogen, it can undergo an E2 elimination reaction, especially with sterically hindered or strong bases.
-
Solution: This is less of a concern with haloacetic acids as the electrophilic carbon is primary and adjacent to a carbonyl group, which disfavors elimination. However, always use the least sterically hindered base necessary for the reaction.
-
-
Hydrolysis of the Alkylating Agent: In the presence of a strong base and water, the haloacetic acid or its ester can be hydrolyzed.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low product yield.
Optimized Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis
This protocol details the synthesis of this compound from 3-hydroxyacetophenone and chloroacetic acid.
Materials:
-
3-Hydroxyacetophenone
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxyacetophenone (1 equivalent) and sodium hydroxide (1.1 equivalents) in acetone.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add chloroacetic acid (1.1 equivalents) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C for acetone) for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated HCl to a pH of 1-2.[9]
-
The crude this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Protocol 2: Phase-Transfer Catalysis for Improved Yield
This protocol utilizes a phase-transfer catalyst to facilitate the reaction, which can be beneficial for reactions that are sensitive to water or require milder conditions.[7][8]
Materials:
-
3-Hydroxyacetophenone
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Sodium hydroxide solution (for hydrolysis)
-
Hydrochloric acid (for acidification)
Procedure:
-
Combine 3-hydroxyacetophenone (1 equivalent), ethyl bromoacetate (1.2 equivalents), potassium carbonate (1.5 equivalents), and a catalytic amount of TBAB (0.05 equivalents) in toluene.
-
Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and wash the filtrate with water.
-
Remove the toluene under reduced pressure to yield the crude ethyl (3-acetylphenoxy)acetate.
-
For hydrolysis, add a 10% aqueous NaOH solution to the crude ester and heat at 60-70 °C for 1-2 hours until the ester is fully consumed (monitor by TLC).[10]
-
Cool the reaction mixture and acidify with HCl to precipitate the product.
-
Collect and recrystallize the product as described in Protocol 1.
Data Presentation
| Parameter | Standard Protocol | Phase-Transfer Catalysis Protocol |
| Base | NaOH | K₂CO₃ |
| Alkylating Agent | Chloroacetic acid | Ethyl bromoacetate |
| Solvent | Acetone | Toluene |
| Catalyst | None | Tetrabutylammonium bromide |
| Typical Yield | 50-70% | 70-90% |
| Reaction Time | 4-6 hours | 2-4 hours |
| Reaction Temp. | ~56 °C (Reflux) | 80-90 °C |
Final Product Characterization
The final product, this compound, should be a white to off-white solid.[1] Its identity and purity should be confirmed by:
-
Melting Point: 117-121 °C[1]
-
¹H NMR Spectroscopy: To confirm the chemical structure.
-
¹³C NMR Spectroscopy: To further confirm the structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups (C=O of the ketone and carboxylic acid, C-O ether linkage).
-
Mass Spectrometry: To confirm the molecular weight (194.18 g/mol ).[1]
By carefully considering the reaction mechanism, optimizing conditions, and being aware of potential side reactions, you can significantly improve the yield and purity of your this compound synthesis.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]
-
Hill, J. W. An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
-
ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
The Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
-
University of Calgary. Ch24: ArOH to ArOR. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. [Link]
-
Williamson Ether Synthesis. [Link]
-
Williamson Ether Synthesis. [Link]
-
The Williamson Ether Synthesis. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Experiment 06 Williamson Ether Synthesis. [Link]
-
KINETICS OF HYDROLYSIS OF ETHYL ACETATE. [Link]
-
Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]
-
JOCPR. Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. [Link]
- Google Patents.
-
SciSpace. A mild synthetic strategy for removing acetic acid from fast pyrolysis-derived bio-oils utilizing Friedel–Crafts acylation. (2022-10-19). [Link]
-
Prexams. Hydrolysis of Ethyl Acetate. [Link]
-
ResearchGate. Synthetic routes to compounds 29 and 30. AcOH=acetic acid. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
Hydrolysis of Ethyl Acetate. [Link]
-
PubChem. This compound. [Link]
-
NIH. Win–Win More Sustainable Routes for Acetic Acid Synthesis. (2025-01-22). [Link]
-
ResearchGate. (PDF) Win–Win More Sustainable Routes for Acetic Acid Synthesis. (2025-01-23). [Link]
-
Chemistry LibreTexts. 6.8: Hydrolysis of Esters. (2020-12-14). [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
ResearchGate. Process optimization and influence of adding acetic acid (50 mmol/L) on.... [Link]
- Google Patents.
-
PubMed Central. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024-03-15). [Link]
-
PubMed Central. Metabolic engineering strategies for optimizing acetate reduction, ethanol yield and osmotolerance in Saccharomyces cerevisiae. (2017-04-26). [Link]
Sources
- 1. This compound (1878-80-4) for sale [vulcanchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Common impurities in (3-Acetylphenoxy)acetic acid synthesis and removal
Welcome to the technical support resource for the synthesis of (3-Acetylphenoxy)acetic acid (CAS No: 1878-80-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights into impurity formation, troubleshooting, and purification strategies to ensure the highest quality of your final product.
Synthesis Overview: The Williamson Ether Synthesis Route
The most common and reliable method for preparing this compound is a two-step process. It begins with the Williamson ether synthesis to couple 3-hydroxyacetophenone with an alkyl haloacetate, followed by the hydrolysis of the resulting ester.[1]
Step 1: Etherification. 3-Hydroxyacetophenone is deprotonated using a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the corresponding phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of ethyl chloroacetate in a classic SN2 reaction to form the intermediate, ethyl (3-acetylphenoxy)acetate.[2][3]
Step 2: Hydrolysis. The intermediate ester is then hydrolyzed under acidic or basic conditions to cleave the ester bond, yielding the final this compound product.[4][5]
Caption: General two-step synthesis of this compound.
Common Impurities: Identification and Root Cause Analysis
Understanding the potential impurities is the first step in troubleshooting and prevention. The table below summarizes the most common impurities, their origins, and their typical impact.
| Impurity Name | Structure | Source / Root Cause | Impact on Final Product |
| 3-Hydroxyacetophenone | C₈H₈O₂ | Unreacted starting material from incomplete etherification (Step 1). | Can complicate purification; may possess different biological activity. |
| Ethyl (3-acetylphenoxy)acetate | C₁₂H₁₄O₄ | Unhydrolyzed intermediate from incomplete hydrolysis (Step 2). | Affects purity and yield; may lead to inconsistent analytical results. |
| Chloroacetic Acid / Glycolic Acid | C₂H₃ClO₂ / C₂H₄O₃ | Unreacted alkylating agent or its hydrolysis byproduct. | Corrosive and reactive; difficult to remove from the final product. |
| C-Alkylated Isomers | C₁₂H₁₄O₄ (Isomer) | Side reaction during Williamson synthesis. The phenoxide is an ambident nucleophile, allowing alkylation on the ring.[2] | Difficult to separate due to similar physical properties to the desired O-alkylated intermediate. |
| Inorganic Salts | e.g., KCl, NaCl | Byproducts from the base used in Step 1 (e.g., K₂CO₃ + HCl -> KCl). | Typically removed during aqueous workup but can be trapped in the precipitate. |
digraph "Impurity_Formation" { graph [splines=true, overlap=false, label="Key Impurity Formation Pathways", labelloc=t, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];// Main Pathway Nodes"Phenoxide" [label="3-Acetophenoxide Ion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ECA" [label="Ethyl\nChloroacetate"]; "Intermediate" [label="Desired Intermediate\n(O-Alkylation)", fillcolor="#FBBC05"]; "Product" [label="Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Impurity Nodes"C_Alkylation" [label="C-Alkylated Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Unreacted_HAP" [label="Unreacted\n3-Hydroxyacetophenone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incomplete_Hydrolysis" [label="Unhydrolyzed\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Edges"Phenoxide" -> "Intermediate" [label="SN2 Attack\non Oxygen", color="#34A853"]; "ECA" -> "Intermediate"; "Phenoxide" -> "C_Alkylation" [label="SN2 Attack\non Ring Carbon", style=dashed, color="#EA4335"]; "ECA" -> "C_Alkylation" [style=dashed]; "Intermediate" -> "Product" [label="Hydrolysis", color="#34A853"]; "Intermediate" -> "Incomplete_Hydrolysis" [label="Incomplete\nReaction", style=dashed, color="#EA4335"]; "Phenoxide" -> "Unreacted_HAP" [label="Incomplete\nReaction", style=dashed, color="#EA4335"];
}
Caption: Formation pathways for common process-related impurities.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis.
Q1: My yield is consistently low. What are the most likely causes?
A: Low yield can stem from several factors:
-
Incomplete Deprotonation (Step 1): The phenolic proton of 3-hydroxyacetophenone must be fully removed to generate the nucleophilic phenoxide. Ensure your base is strong enough (e.g., NaH, K₂CO₃) and used in at least stoichiometric amounts.[6] Weaker bases may require more forcing conditions.
-
Competing Elimination Reaction: Although less common with primary halides like ethyl chloroacetate, high reaction temperatures can favor elimination (E2) over substitution (SN2), reducing the yield of the desired ether.[6][7] Try lowering the reaction temperature.
-
Poor Quality Reagents: Ensure starting materials and solvents are pure and anhydrous. Water in the reaction mixture can consume the base and hydrolyze the ethyl chloroacetate.
-
Losses during Workup: The product has some solubility in water. Avoid using excessive volumes of water during washing and ensure complete precipitation by adjusting the pH to ~1-2 and allowing sufficient time for crystallization.[8]
Q2: My final product is an oil or a sticky solid that is difficult to filter. Why is this happening?
A: This is a classic sign of impurities preventing proper crystallization. The most common culprits are:
-
Unhydrolyzed Ester Intermediate: Ethyl (3-acetylphenoxy)acetate is often an oil at room temperature. Its presence, even in small amounts, can significantly depress the melting point of your product and inhibit crystal lattice formation. The solution is to ensure the hydrolysis step (Step 2) goes to completion. You can extend the reaction time or increase the temperature.
-
Trapped Solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove and may result in an oily product.[7] Ensure you are using an effective method to remove the solvent post-reaction, such as high-vacuum evaporation or thorough washing during the workup.
-
Presence of Isomeric Impurities: C-alkylated byproducts can interfere with crystallization. These are best removed via purification techniques discussed in the next section.
Q3: My HPLC analysis shows a significant peak close to my product peak. What could it be?
A: A closely eluting peak often indicates an impurity with similar polarity and structure to your product.
-
Unhydrolyzed Intermediate: Ethyl (3-acetylphenoxy)acetate is a prime suspect. It is less polar than the final carboxylic acid and will have a different retention time, but it can sometimes be close depending on the HPLC method.
-
C-Alkylated Isomer: If the hydrolysis of a C-alkylated intermediate occurred, the resulting carboxylic acid isomer would have very similar properties to your desired product and would be difficult to separate by standard reverse-phase HPLC.[2]
-
Positional Isomer from Starting Material: If your starting 3-hydroxyacetophenone was contaminated with 2- or 4-hydroxyacetophenone, you would generate the corresponding (2-acetylphenoxy)acetic acid or (4-acetylphenoxy)acetic acid, which would be very difficult to separate. Always check the purity of your starting materials.
Q4: How can I confirm the identity of an unknown impurity?
A: A combination of analytical techniques is required for definitive identification.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It will provide the molecular weight of the impurity. If the mass matches a suspected impurity (e.g., the unhydrolyzed ester or an isomer), it provides strong evidence.
-
NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), ¹H and ¹³C NMR spectroscopy can be used to elucidate its exact structure.
-
Spiking Study: If you have a reference standard for a suspected impurity, you can "spike" your sample with a small amount of the standard. If the impurity peak in your HPLC chromatogram increases in area, it confirms the identity.
Purification Protocols: Achieving High Purity
A robust purification strategy is essential. The following workflow combines extraction and recrystallization, which is effective for removing the most common impurities.
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Optimizing Reaction Conditions for (3-Acetylphenoxy)acetic acid Esterification
Welcome to the technical support guide for the esterification of (3-Acetylphenoxy)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for optimizing this crucial reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.
I. Reaction Overview: The Fischer-Speier Esterification
The esterification of this compound with an alcohol is a classic example of a Fischer-Speier esterification.[1] This reaction involves the conversion of a carboxylic acid to an ester under acidic conditions.[2] It is a reversible, acid-catalyzed nucleophilic acyl substitution reaction that proceeds through a tetrahedral intermediate.[3] Understanding the equilibrium nature of this reaction is fundamental to optimizing product yield.[2]
Reaction Mechanism at a Glance
The overall transformation can be summarized as follows:
This compound + Alcohol ⇌ (3-Acetylphenoxy)acetate Ester + Water
The reaction is driven forward by either using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed.[2][4]
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific challenges you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A low yield in a Fischer esterification is one of the most common issues and can stem from several factors related to the reaction's equilibrium.[5]
Possible Cause 1: Equilibrium Limitation
-
Explanation: The Fischer esterification is a reversible reaction.[6] If the reaction is allowed to simply reach equilibrium without intervention, a significant amount of starting material will remain.[2] For instance, reacting equimolar amounts of acetic acid and ethanol results in only about a 65% yield at equilibrium.[2]
-
Solution: To shift the equilibrium towards the product side (Le Chatelier's Principle), you have two primary strategies:[2][7]
-
Use an Excess of Alcohol: Employing a large excess of the alcohol (e.g., 5-10 fold molar excess) can significantly increase the ester yield.[2][4] In many cases, the alcohol can also serve as the solvent.[2]
-
Remove Water: The continuous removal of water as it forms will prevent the reverse reaction (ester hydrolysis) and drive the formation of the ester.[2][6] This can be achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[2] Alternatively, a dehydrating agent can be used.[4]
-
Possible Cause 2: Ineffective Catalysis
-
Explanation: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon for the nucleophilic attack by the alcohol.[1][3] Insufficient or inactive catalyst will result in a slow reaction rate.
-
Solution:
-
Catalyst Choice: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common and effective catalysts.[2][8]
-
Catalyst Loading: Ensure you are using a sufficient amount of catalyst. While only a catalytic amount is needed, too little will be ineffective. Typical loadings range from 1-5 mol% relative to the carboxylic acid.
-
Catalyst Quality: Use a fresh, anhydrous acid catalyst. Old or hydrated acids will be less effective.
-
Possible Cause 3: Suboptimal Reaction Temperature
-
Explanation: Like most chemical reactions, the rate of esterification is temperature-dependent.[9] A temperature that is too low will result in a slow reaction that may not reach equilibrium in a practical timeframe.[8] Conversely, excessively high temperatures can lead to side reactions.[8]
-
Solution: The optimal temperature will depend on the specific alcohol and solvent used. Generally, heating the reaction to reflux is a good starting point.[6] For many common alcohols, a temperature range of 80-120°C is effective.[9][10]
Q2: I'm observing the formation of an unknown byproduct. What could it be and how can I prevent it?
Side reactions can compete with the desired esterification, reducing the yield and complicating purification.
Possible Side Reaction 1: Ether Formation
-
Explanation: At high temperatures and in the presence of a strong acid catalyst, alcohols can undergo dehydration to form ethers.[8] This is more prevalent with primary alcohols.
-
Prevention:
-
Temperature Control: Avoid excessively high reaction temperatures. Monitor the reaction temperature closely.
-
Catalyst Concentration: Use the minimum effective amount of acid catalyst.
-
Possible Side Reaction 2: Reactions involving the Acetyl Group
-
Explanation: The acetyl group on the phenoxy ring is generally stable under these conditions, but highly forcing conditions (very high temperatures or prolonged reaction times) could potentially lead to side reactions. However, this is less common than ether formation.
-
Prevention: Adhere to optimized reaction times and temperatures.
Q3: The purification of my ester is proving difficult. What are the best practices for isolating a pure product?
Proper workup and purification are critical for obtaining a high-purity ester.[11]
Step 1: Neutralization
-
Problem: The crude reaction mixture will contain unreacted carboxylic acid and the acid catalyst.
-
Solution: After cooling the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with a mild base to neutralize the acids. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is commonly used.[6][11] Be cautious as this will produce CO₂ gas, so vent the separatory funnel frequently.
Step 2: Removal of Excess Alcohol
-
Problem: If a large excess of a water-soluble alcohol (e.g., ethanol, methanol) was used, it needs to be removed.
-
Solution: Wash the organic layer with water or brine (saturated NaCl solution) to extract the excess alcohol.
Step 3: Drying and Solvent Removal
-
Problem: The organic layer will be saturated with water.
-
Solution: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Step 4: Final Purification
-
Problem: The crude ester may still contain minor impurities.
-
Solution:
-
Distillation: If the ester is a liquid with a suitable boiling point, distillation under vacuum can be an effective purification method.[12]
-
Recrystallization: If the ester is a solid, recrystallization from an appropriate solvent system is the preferred method of purification.
-
Column Chromatography: For non-volatile oils or solids that are difficult to recrystallize, silica gel column chromatography can be used to separate the ester from impurities.
-
III. Frequently Asked Questions (FAQs)
Q: What is the role of concentrated sulfuric acid in this reaction? A: Concentrated sulfuric acid serves two primary functions in Fischer esterification. Firstly, it acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[3][6] Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction and helping to drive the equilibrium towards the formation of the ester.[4][6][13]
Q: Can I use a different acid catalyst? A: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) are also effective catalysts for Fischer esterification.[2] In some cases, solid acid catalysts such as Amberlyst-15 or sulfated zirconia can be used, which have the advantage of being easily filtered out of the reaction mixture.[14]
Q: How long should I run the reaction? A: Reaction times can vary depending on the specific alcohol, temperature, and catalyst concentration. A typical reaction time might be several hours.[14] It is best to monitor the reaction progress using a technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction is complete.
Q: Is it necessary to use an inert atmosphere (e.g., nitrogen or argon)? A: For a standard Fischer esterification, an inert atmosphere is generally not required. The reactants and products are typically stable to air under the reaction conditions.
IV. Experimental Protocols & Data
General Protocol for the Esterification of this compound
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the desired alcohol (5-10 eq).
-
Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 1-5 mol%).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation, recrystallization, or column chromatography.
Table 1: Recommended Starting Conditions
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1:5 to 1:10 | Drives the equilibrium towards the product.[2] |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Effective and readily available catalysts.[2] |
| Catalyst Loading | 1-5 mol% | Sufficient for catalysis without promoting side reactions. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier.[6] |
| Solvent | Excess alcohol or Toluene | Toluene allows for azeotropic removal of water.[2] |
V. Visualizing the Process
Fischer Esterification Mechanism
Caption: The acid-catalyzed mechanism of Fischer esterification.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low esterification yields.
VI. References
-
Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from
-
JoVE. (2020, March 26). Esterification. Retrieved from
-
Quora. (2017, July 16). In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent? Retrieved from
-
Benchchem. (n.d.). Troubleshooting low yield in ethyl mandelate esterification. Retrieved from
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from
-
Esterification Lab Answers. (n.d.). Retrieved from
-
Indian Journal of Chemical Technology. (2012). Esterification of lower aliphatic alcohols with acetic acid in presence of different acid catalysts. Retrieved from
-
Atlantis Press. (2024, January 19). Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. Retrieved from
-
ResearchGate. (2024, March). Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. Retrieved from
-
Flinn Scientific. (2003). Synthesis, Isolation, and Purification of an Ester. Retrieved from
-
University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (2021). Esterification of acetic acid with ethylene glycol over environmentally benign mixed oxide solid acid catalysts. Retrieved from
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [moodle.tau.ac.il]
- 4. Video: Esterification - Concept [jove.com]
- 5. quora.com [quora.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization-Engineering Advances-Hill Publishing Group [hillpublisher.com]
- 11. coachbenner.weebly.com [coachbenner.weebly.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. quora.com [quora.com]
- 14. jocpr.com [jocpr.com]
Troubleshooting low bioactivity of synthesized (3-Acetylphenoxy)acetic acid derivatives
Welcome to the technical support center for researchers working with synthesized (3-Acetylphenoxy)acetic acid and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions to help you navigate the challenges of achieving expected biological activity in your experiments. We understand that unexpected results can be a significant hurdle in research and drug development, and this resource is intended to provide a systematic and scientifically grounded approach to identifying and resolving common issues.
Troubleshooting Guide: Low Bioactivity
One of the most common challenges encountered when working with novel synthesized compounds is lower-than-expected biological activity. This guide will walk you through a logical troubleshooting process to pinpoint the potential source of the issue.
Q1: My synthesized this compound derivative is showing low or no bioactivity. Where do I start?
Low bioactivity can be attributed to three main areas: the compound itself, the experimental assay, or the biological system. A systematic approach, starting with the most straightforward explanations, is crucial. We recommend first verifying the integrity of your compound before delving into more complex experimental variables.
Here is a logical workflow to follow:
Caption: Troubleshooting workflow for low bioactivity.
Q2: How can I confirm the integrity of my synthesized this compound derivative?
The quality of your compound is paramount. Even minor impurities or degradation can significantly impact its biological activity.[1]
-
Purity Verification: It is essential to confirm the purity of your synthesized compound. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity. The presence of impurities from the synthesis, such as unreacted starting materials or byproducts, can interfere with your assay or even exhibit their own biological effects.[1]
-
Structural Confirmation: Verify the chemical structure of your synthesized compound using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This ensures that you have indeed synthesized the correct molecule and that it has not undergone any unexpected rearrangements.
-
Solubility and Stability: this compound and its derivatives are generally slightly soluble in water.[2] Poor solubility can lead to the compound precipitating out of your assay medium, resulting in a much lower effective concentration than intended. It is crucial to determine the solubility of your compound in your specific assay buffer. Additionally, assess the stability of your compound under your experimental conditions (e.g., temperature, pH, light exposure) to ensure it is not degrading over the course of the experiment.
Q3: What aspects of my bioassay should I scrutinize if my compound's integrity is confirmed?
If you are confident in the quality of your compound, the next step is to meticulously evaluate your experimental setup. The design and execution of your bioassay are critical for obtaining reliable results.[3]
-
Controls are Key: Ensure that your positive and negative controls are behaving as expected. A positive control (a compound with known activity in your assay) should show a robust effect, while a negative control (vehicle/solvent) should show no activity. If your controls are not working, this indicates a problem with the assay itself.
-
Assay Parameters: Re-evaluate your assay parameters. This includes the concentration range of your compound, incubation times, and the concentrations of other critical reagents. It's possible that the optimal conditions for your specific derivative differ from what is reported for similar compounds.
-
Compound Interference: Consider the possibility that your compound is interfering with the assay readout. For example, some compounds can be autofluorescent in fluorescence-based assays or may directly inhibit a reporter enzyme. Run control experiments with your compound in the absence of the biological target to test for such interference.
Q4: My compound is pure and my assay is validated, but the bioactivity is still low. What biological factors could be at play?
If both the compound and the assay are sound, the issue may lie within the biological system you are using.
-
Cell Health and Passage Number: In cell-based assays, ensure your cells are healthy, free from contamination (especially mycoplasma), and within a low passage number. Cellular responses can change significantly with high passage numbers.
-
Target Expression and Activity: Confirm that the intended biological target of your compound is expressed and active in your chosen cell line or experimental model. You can use techniques like Western blotting or qPCR to verify target expression.
-
Cellular Uptake: For your compound to exert an intracellular effect, it must first cross the cell membrane. The physicochemical properties of your this compound derivative will influence its ability to be taken up by cells. If you suspect poor cellular uptake, you may need to consider formulation strategies or the use of cell lines with higher expression of relevant transporters.
Frequently Asked Questions (FAQs)
Q5: What are the expected biological activities of this compound derivatives?
Phenoxyacetic acid derivatives are known to exhibit a wide range of biological activities, including:
-
Antibacterial and Antifungal Activity: Many phenoxyacetic acid derivatives have been shown to possess antimicrobial properties.[1] this compound itself is used in the synthesis of chalcones with documented antibacterial activity.
-
Anti-inflammatory Activity: This class of compounds has been investigated for its anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5]
-
Other Potential Activities: Research has also explored their potential as anticancer, antioxidant, and anticonvulsant agents.[1]
The specific bioactivity of your derivative will depend on the other functional groups present in the molecule.
Q6: What is a typical starting concentration range for in vitro assays with these derivatives?
The optimal concentration range will vary depending on the specific derivative and the assay being used. However, a common starting point for in vitro screening of novel small molecules is to test a wide range of concentrations, typically from nanomolar to micromolar levels.
Table 1: General Concentration Ranges for Initial In Vitro Screening
| Concentration Range | Rationale |
| 1 nM - 100 nM | To detect highly potent compounds. |
| 100 nM - 1 µM | A common range for many bioactive small molecules. |
| 1 µM - 10 µM | To identify compounds with moderate activity. |
| 10 µM - 100 µM | To assess for activity at higher concentrations and potential toxicity. |
It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of your compound.
Q7: How should I prepare stock solutions of this compound derivatives?
Due to their limited aqueous solubility, it is best to prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). These stock solutions can then be diluted into your aqueous assay buffer to the final desired concentration. It is important to ensure that the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Experimental Protocols
Here are detailed, step-by-step methodologies for common assays used to evaluate the bioactivity of this compound derivatives.
Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of your compound, which is the lowest concentration that prevents visible growth of a bacterial strain.[6][7][8]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate bacterial growth medium)
-
Your synthesized compound
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Vehicle control (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Dilute the bacterial culture to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial dilutions of your compound in the microtiter plate using the growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include wells with bacteria and the positive control antibiotic, as well as wells with bacteria and the vehicle control. Also, include a sterile control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of your compound that shows no turbidity. The results can also be quantified by measuring the optical density at 600 nm.
Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This protocol assesses the ability of your compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[9][10]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Your synthesized compound
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of your compound for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS to the wells (excluding the negative control wells).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO inhibition by your compound compared to the LPS-stimulated control.
Caption: Hypothetical mechanism of anti-inflammatory action.
References
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Bioactivity of Synthetic 2'-Hydroxylagarotetrol.
- Huang, N., et al. (n.d.). Guidelines for the in vitro determination of anti‐inflammatory activity.
- IJCRT. (2022).
- Khan, R., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC.
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- JETIR. (2024).
- El-Gazzar, M. G., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... PMC.
- PubChem. (n.d.). Acetic acid, (3-methylphenoxy)-.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- PubChem. (n.d.). (p-Acetylphenoxy)acetic acid.
- NIH. (n.d.).
- ChemicalBook. (n.d.). This compound.
- NIH. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement.
- BenchChem. (2025).
- PubChem. (n.d.). (3-Ethoxy-phenoxy)-acetic acid.
- NIH. (n.d.). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids.
- NIH. (n.d.). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity....
- PubMed. (n.d.). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents.
- ChemicalBook. (n.d.). 1643-15-8(3-METHYLPHENOXYACETIC ACID) Product Description.
- NIH. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- BEPLS. (n.d.).
- PubMed. (n.d.). Substituted (2-phenoxyphenyl)
- MDPI. (n.d.).
- NIH. (n.d.). Antifungal Activity of a Library of Aminothioxanthones.
- WebQC. (n.d.). acetic acid.
- The Distant Reader. (n.d.). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis.
- MDPI. (n.d.).
- TCI AMERICA. (n.d.). This compound 1878-80-4.
- PubChemLite. (n.d.). This compound (C10H10O4).
- ResearchGate. (2025). Synthesis, Antioxidant and Anti-inflammatory Activity of Novel Aryl-acetic and Aryl-hydroxamic Acids.
- PubMed. (2025). Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants....
- PubChem. (n.d.). Phenoxyacetic Acid.
- SpringerLink. (n.d.). Isolation strategies for finding bioactive compounds: Specific activity vs. total activity.
- PubMed. (n.d.).
- Der Pharma Chemica. (n.d.).
- NIH. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
- ResearchGate. (2025).
- NIH. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”.
Sources
- 1. jetir.org [jetir.org]
- 2. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of (3-Acetylphenoxy)acetic acid during storage
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support center for (3-Acetylphenoxy)acetic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical advice on maintaining the integrity of this compound. The stability of your reagents is paramount to the reproducibility and success of your experiments. This document moves beyond simple storage instructions to explain the chemical principles behind its degradation, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound, providing explanations grounded in its chemical structure.
Q1: What are the primary visual and analytical signs that my sample of this compound has degraded?
A1: Initial signs of degradation can be subtle. You should suspect degradation if you observe:
-
Visual Changes: The pure compound is a white to off-white crystalline solid. Any significant color change, such as yellowing or browning, suggests the formation of chromophoric degradation products, possibly from oxidation or polymerization. The presence of clumps or a sticky appearance in the solid may indicate hygroscopicity and potential hydrolysis.
-
Analytical Discrepancies: This is the most reliable method for detection.
-
Chromatography (HPLC/TLC): The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound is a clear indicator of degradation.
-
NMR Spectroscopy: The emergence of new signals or changes in the integration of existing protons points to structural modification.
-
Mass Spectrometry (MS): The detection of ions with masses corresponding to potential degradation products confirms their presence.
-
Q2: What are the main chemical pathways through which this compound can degrade during storage?
A2: The structure of this compound contains three key functional groups: an aromatic ether, a carboxylic acid, and a ketone. Each presents potential vulnerabilities.
-
Oxidative Degradation: This is a significant concern for aromatic ethers.[1][2] The ether linkage can be susceptible to radical-initiated oxidation, which can lead to cleavage of the ether bond.[1][2] The acetyl group and the aromatic ring can also be oxidized, especially under the influence of light or in the presence of trace metal contaminants.[3]
-
Hydrolysis: While aromatic ethers are generally more resistant to hydrolysis than aliphatic ethers or esters, cleavage is still possible under harsh conditions (e.g., strong acid or base, elevated temperature).[1][3] The primary concern would be the cleavage of the ether bond to yield 3-hydroxyacetophenone and glycolic acid.
-
Photodegradation: Aromatic compounds, particularly those with carbonyl and ether functionalities, can be sensitive to light, especially UV radiation.[4][5] Light can provide the energy to initiate radical reactions, leading to oxidation, cleavage, or polymerization.[6][7]
Q3: What are the ideal storage conditions for solid this compound?
A3: To minimize degradation, the solid compound should be stored with the following considerations, which are summarized in the table below. The goal is to mitigate the impact of heat, light, moisture, and oxygen.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Reduces the rate of all chemical reactions, including oxidation and hydrolysis. While room temperature may be acceptable for short periods, refrigeration is preferred for long-term stability.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, which is a key reactant in oxidative degradation pathways.[3] |
| Light | Amber Glass Vial / Dark | Protects the compound from light-induced (photolytic) degradation.[3][9] |
| Humidity | Tightly Sealed Container with Desiccant | Prevents moisture absorption, which can initiate hydrolysis and cause the solid to clump.[10] |
| Container | Chemically Inert Glass or Polypropylene[11] | Avoids reactions with the container material. Ensure the container is appropriately sized to minimize headspace, reducing the amount of available oxygen.[12] |
Q4: I need to prepare a stock solution. What solvent should I use and how should I store it?
A4: The choice of solvent is critical as it can directly influence the stability of the dissolved compound.
-
Recommended Solvents: For general use, aprotic solvents like DMSO or DMF are common. If an aqueous buffer is required, prepare it fresh and use it promptly.
-
Solvents to Avoid for Long-Term Storage:
-
Halogenated Solvents (e.g., Chloroform, Dichloromethane): These can generate radical species upon exposure to light, which can aggressively promote degradation.[7]
-
Protic Solvents (e.g., Water, Methanol): While necessary for some experiments, these can participate in hydrolysis, especially if the pH is not controlled or if stored for extended periods.
-
-
Storage of Solutions: Stock solutions should be stored frozen at -20°C or -80°C.[13] Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
Troubleshooting Guide for Suspected Degradation
If you suspect your sample of this compound is compromised, use this guide to diagnose the issue and determine the appropriate course of action.
| Observed Symptom | Potential Cause(s) | Recommended Action(s) |
| Solid has turned yellow/brown | Oxidation, Photodegradation | 1. Perform an analytical check (TLC or HPLC) to assess purity. 2. If purity is compromised, consider purification (e.g., recrystallization) if feasible, or discard the sample. 3. Review storage conditions; ensure protection from light and oxygen. |
| Reduced solubility in recommended solvent | Formation of insoluble polymers or salts | 1. Confirm the identity and purity via HPLC-MS. 2. If significant degradation is confirmed, discard the sample. This type of degradation is often irreversible. |
| Appearance of extra peaks in HPLC/TLC | Chemical Degradation (Hydrolysis, Oxidation) | 1. Quantify the percentage of the main peak. If purity is below your experimental tolerance (e.g., <95%), the sample should be purified or discarded. 2. Attempt to identify degradation products by MS to understand the degradation pathway. |
| Inconsistent experimental results | Loss of potency due to degradation | 1. Immediately qualify the current stock using an analytical method against a new, certified standard if available. 2. Discard the suspect stock and prepare a fresh solution from a reliable solid source. |
Key Experimental Protocols
Protocol 1: Recommended Storage and Handling Workflow
This protocol outlines the best practices for receiving, storing, and handling this compound to ensure its long-term stability.
-
Receiving and Initial Inspection: Upon receipt, inspect the container for an intact seal. Note the appearance of the solid (should be a white to off-white crystalline powder).
-
Transfer to Storage:
-
If the original container is not suitable for long-term storage (e.g., a plastic bag), transfer the solid to a pre-dried amber glass vial.
-
To create an inert atmosphere, gently flush the vial with dry argon or nitrogen gas for 10-15 seconds.
-
Immediately seal the vial with a PTFE-lined cap.
-
-
Labeling and Placement:
-
Clearly label the vial with the compound name, date received, and storage conditions.
-
Place the vial in a refrigerator (2°C to 8°C) away from light sources.
-
-
Weighing and Dispensing:
-
Allow the container to equilibrate to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Weigh the required amount quickly and re-inert the container atmosphere before sealing and returning to storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method to assess the purity of this compound and detect degradation products.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~5 mg of a trusted reference standard of this compound and dissolve it in 10 mL of acetonitrile to create a 0.5 mg/mL stock.
-
Test Sample: Prepare a solution of the sample to be tested at the same concentration (0.5 mg/mL) in acetonitrile.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the standard solution to determine the retention time of the pure compound.
-
Run the test sample.
-
Integrate all peaks in the chromatogram. Calculate the purity of your sample by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
The presence of significant peaks at different retention times indicates the presence of impurities or degradation products.
-
Visualizing Degradation and Troubleshooting
Potential Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of this compound. Understanding these pathways is key to preventing them.
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow when you suspect your compound has degraded.
Caption: Decision workflow for troubleshooting suspected sample degradation.
References
-
Drug Discovery and Development. (2012). Testing Drug Stability for Long-Term Storage. [Link]
-
Amplelogic. (n.d.). What is Long Term Testing?[Link]
-
T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. [Link]
-
University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Esters. [Link]
-
Kinnear, K. T., & Hatcher, P. G. (2010). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 76(15), 5126–5133. [Link]
-
Loba Chemie. (n.d.). PHENOXYACETIC ACID FOR SYNTHESIS. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Ng, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Tunek, A., & Levin, K. (1995). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Chirality, 7(4), 239-46. [Link]
- Cairns, D. (2012). Stability of drugs and medicines: Hydrolysis. In Essentials of Pharmaceutical Chemistry (4th ed.). Pharmaceutical Press.
-
World Health Organization. (2004). Aliphatic and Aromatic Ethers. JECFA 52. [Link]
-
Schukat, B., et al. (2000). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151. Applied and Environmental Microbiology, 66(6), 2568-2571. [Link]
-
ResearchGate. (n.d.). Plot showing the temporal loss of the four phenoxyacetic acids. [Link]
-
Chemistry LibreTexts. (2023). Hydrolysis of Esters and Amides. [Link]
-
ACS Publications. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates. The Journal of Physical Chemistry C. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1981). Electrochemical oxidation of aromatic ethers. [Link]
-
Labstat. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. [Link]
-
DIT University. (n.d.). Aromatic Waters. [Link]
-
Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. [Link]
-
Al-Musawi, T. J., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process. Environmental Science and Pollution Research, 29, 61405–61431. [Link]
-
Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. [Link]
-
ResearchGate. (n.d.). Decomposition of acetic acid by advanced oxidation processes. [Link]
-
JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. (n.d.). (p-Acetylphenoxy)acetic acid. PubChem Compound Database. [Link]
-
Centers for Disease Control and Prevention. (1994). Acetic Acid: Method 1603. NIOSH Manual of Analytical Methods. [Link]
-
MDPI. (2024). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenoxyacetic Acid. PubChem Compound Database. [Link]
-
InnoUA. (n.d.). Simple and innovative detection method for acetic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetic acid, (3-methylphenoxy)-. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Photostability of Phenoxazine Derivatives. [Link]
-
ChemistryViews. (2024). New Insights into the Photostability of Phenoxazines. [Link]
-
Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in Biochemical Sciences, 25(6), 261-5. [Link]
-
PubMed. (2022). Activated peracetic acid by Mn3O4 for sulfamethoxazole degradation. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols. [Link]
Sources
- 1. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. edenbotanicals.com [edenbotanicals.com]
- 10. lobachemie.com [lobachemie.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
Navigating the Nuances of (3-Acetylphenoxy)acetic Acid NMR Spectra: A Troubleshooting Guide
Technical Support Center
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. However, the spectra of certain molecules, such as (3-Acetylphenoxy)acetic acid, can present a variety of artifacts that may complicate interpretation. This guide provides in-depth, field-proven insights into identifying and mitigating these common issues, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does the chemical shift of the carboxylic acid proton in this compound vary so much between samples?
The chemical shift of the carboxylic acid proton is highly sensitive to its environment.[1][2] Several factors can lead to significant variations in its resonance, which typically appears in the 10-13 ppm range.[3][4]
-
Concentration: At higher concentrations, carboxylic acids like this compound tend to form hydrogen-bonded dimers.[3][4] This intermolecular interaction deshields the acidic proton, causing a downfield shift (to a higher ppm value).[1][2] Conversely, in dilute solutions, the equilibrium shifts towards the monomeric form, resulting in an upfield shift.
-
Solvent: The choice of NMR solvent plays a crucial role. Protic solvents that can act as hydrogen bond acceptors, like DMSO-d6 or methanol-d4, will compete with the intermolecular hydrogen bonding of the acid, leading to different chemical shifts compared to a non-polar solvent like CDCl3.[1][5] In some polar solvents, the carboxyl peak may even shift upfield.[5]
-
Temperature: Temperature affects the equilibrium between monomeric and dimeric forms.[1] Higher temperatures can disrupt hydrogen bonding, leading to a shift in the proton resonance.
-
pH and Water Content: The presence of water can lead to proton exchange with the carboxylic acid proton, causing the peak to broaden or even disappear.[2][6] The pH of the sample solution can also significantly impact the chemical shift of the carboxyl group.[7][8]
Q2: I'm seeing broad signals for my aromatic protons. What could be the cause?
Broadening of aromatic signals in the NMR spectrum of this compound can stem from several sources:
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of peak broadening.[9] Careful shimming of the NMR spectrometer is essential for obtaining high-resolution spectra.
-
Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, such as π-stacking of the aromatic rings, which can result in peak broadening.[10] Diluting the sample may help to sharpen these signals.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean and use high-purity solvents.
-
Chemical Exchange: If the molecule is undergoing a chemical exchange process that is on a similar timescale to the NMR experiment, the corresponding signals can be broadened. For this compound, this is less common for the aromatic protons themselves but can be a factor for exchangeable protons.
Q3: The integration of my acetyl methyl protons is not a clean 3H. What's wrong?
An inaccurate integration of the acetyl methyl protons (the -COCH3 group) can be a red flag. Here are the likely culprits:
-
Impurity: The most probable cause is the presence of an impurity with a signal that overlaps with the acetyl methyl singlet. Common laboratory solvents like acetone (around 2.17 ppm in CDCl3) can be a source of contamination.
-
Baseline Distortion: An uneven baseline can lead to integration errors. Ensure the spectrum is properly phased and baseline-corrected before integration.
-
Broadening of the Peak: If the peak is significantly broadened due to any of the reasons mentioned in Q2, it can be difficult to define the integration region accurately.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common artifacts in the NMR spectra of this compound.
Problem 1: Unidentified Peaks in the Spectrum
Unexplained signals are a frequent issue, often arising from impurities.
Step-by-Step Protocol to Identify Impurities:
-
Analyze the Solvent Region: Carefully examine the region of the spectrum where residual solvent peaks are expected. Compare the observed peaks with published chemical shift tables for common NMR solvents.[11][12][13][14]
-
Check for Common Contaminants: Be aware of other potential contaminants such as water, grease from glassware, or plasticizers leached from sample tubes. Reference tables of common laboratory impurities can be invaluable.[15]
-
Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent from the same bottle used for your sample. This will help confirm if the impurity originates from the solvent.
-
Consider Starting Materials and Byproducts: If the this compound was synthesized, consider the possibility of residual starting materials or reaction byproducts.
Diagram: Workflow for Identifying Unknown Peaks
Caption: A systematic workflow for the identification of unknown signals in an NMR spectrum.
Problem 2: Drifting or Disappearing Carboxylic Acid Proton Signal
The labile nature of the carboxylic acid proton can lead to several spectral artifacts.
Step-by-Step Protocol to Stabilize and Identify the Carboxylic Acid Proton:
-
Ensure a Dry Sample and Solvent: Use a freshly opened bottle of deuterated solvent or a properly dried solvent to minimize the water content. Dry the sample of this compound thoroughly under high vacuum before preparing the NMR sample.
-
Perform a D2O Exchange: To definitively identify the carboxylic acid proton, add a drop of deuterium oxide (D2O) to the NMR tube, shake it, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[4][6][16]
-
Temperature Variation Study: Acquire spectra at different temperatures. Changes in the chemical shift and line shape can provide information about hydrogen bonding dynamics.[1]
-
pH Adjustment: If the sample is in a protic solvent, small changes in pH can be made to observe the effect on the chemical shift of the carboxyl carbon and proton, which can be diagnostic.[7][8]
Diagram: Logic for Carboxylic Acid Proton Analysis
Caption: Decision tree for troubleshooting the carboxylic acid proton signal.
Problem 3: Overlapping Aromatic Signals
The aromatic region of this compound can sometimes be complex and crowded.
Step-by-Step Protocol to Resolve Overlapping Aromatic Signals:
-
Change the NMR Solvent: Aromatic solvent-induced shifts (ASIS) can be exploited to resolve overlapping signals. Acquiring the spectrum in a different solvent, such as benzene-d6, can alter the chemical shifts of the aromatic protons and improve resolution.[17]
-
Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals, often resolving overlapping multiplets.
-
Run 2D NMR Experiments: A 2D COSY (Correlation Spectroscopy) experiment can help to identify which protons are coupled to each other, even if their signals are overlapping. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate protons to their directly attached carbons, while a 2D HMBC (Heteronuclear Multiple Bond Correlation) will show correlations between protons and carbons over two or three bonds.
Data Summary
| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Common Artifacts and Observations |
| Carboxylic Acid (-COOH) | 10.0 - 13.0[3][6] | 165 - 185[2][6] | Highly variable chemical shift, broad signal, disappears with D₂O exchange.[2][4][6] |
| Acetyl Methyl (-COCH₃) | ~2.6 (in CDCl₃) | ~26.6[18] | Can overlap with solvent impurities like acetone. |
| Methylene (-OCH₂-) | ~4.7 (in CDCl₃) | ~65 | Generally a sharp singlet. |
| Aromatic Protons | 6.9 - 8.0 | 115 - 160 | Signal broadening due to concentration effects or poor shimming.[9][19] |
| Acetyl Carbonyl (-C =O) | N/A | ~197[18] | Generally a sharp signal. |
References
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247-3260. [Link]
-
Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-799. [Link]
-
Zjawiony, J. K., et al. (2001). Concentration-Dependent Variation of 1H-NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives. Magnetic Resonance in Chemistry, 39(5), 289-293. [Link]
-
Reich, H. J. (n.d.). 5-HMR-2 Chemical Shift. In Organic Chemistry Data. University of Wisconsin. [Link]
-
Garin, C. D., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 649-657. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]
-
Hoye, T. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2206-2209. [Link]
-
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Garin, C. D., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 649-657. [Link]
-
Malthouse, J. P. G., & Cleary, J. (2016). A new Lysine derived glyoxal inhibitor of trypsin, its properties and utilization for studying the Stabilization of Tetrahedral adducts by Trypsin. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1125-1133. [Link]
-
Hoye, T. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2206-2209. [Link]
-
University of Calgary. (n.d.). Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. (2022). 5.5: The Basis for Differences in Chemical Shift. [Link]
-
YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ResearchGate. (n.d.). Concentration dependent ¹H NMR spectra of aromatic region of naphthorosarin 1. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
University of California, Santa Barbara. (n.d.). Troubleshooting Acquisition Related Problems. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Scribd. (n.d.). Acetophenone 13C NMR Analysis. [Link]
-
Michigan State University. (n.d.). NMR Artifacts. [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Troubleshooting [chem.rochester.edu]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antibacterial Potency of (3-Acetylphenoxy)acetic acid Chalcones
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the antibacterial potency of (3-Acetylphenoxy)acetic acid chalcones. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experimental workflow. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, mechanism, and structure-activity relationship of this compound chalcones.
Q1: What is the most common and reliable method for synthesizing this compound chalcones?
A1: The most prevalent and dependable method for synthesizing these chalcones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of a substituted aromatic aldehyde with an acetophenone derivative, in this case, a ketone derived from this compound.[1][2][3] The reaction proceeds via an aldol condensation followed by dehydration to form the characteristic α,β-unsaturated ketone structure of the chalcone.
Q2: Why is a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically used as a catalyst in the Claisen-Schmidt condensation?
A2: Base catalysis is preferred because it efficiently deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. A key advantage of the Claisen-Schmidt reaction is its selectivity; aromatic aldehydes lack α-hydrogens and therefore cannot undergo self-condensation, which leads to higher yields of the desired chalcone product.
Q3: What is the general mechanism of antibacterial action for chalcones?
A3: Chalcones exhibit their antibacterial effects through multiple mechanisms. Their α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, forming covalent bonds with nucleophilic residues like cysteine in bacterial enzymes and proteins. This can lead to enzyme inhibition and disruption of cellular processes. Additionally, chalcones are known to interfere with bacterial cell division by inhibiting proteins like FtsZ, and they can also inhibit DNA gyrase, an enzyme crucial for DNA replication. Some chalcones are also believed to disrupt bacterial membrane integrity.
Q4: What are the key structural features of this compound chalcones that I should focus on to enhance antibacterial potency?
A4: The antibacterial activity of chalcones is significantly influenced by the substitution patterns on both aromatic rings (Ring A, derived from the acetophenone, and Ring B, from the aldehyde). For this compound chalcones, consider the following:
-
Substituents on Ring B: The nature and position of substituents on the benzaldehyde-derived ring are critical. Electron-donating groups (e.g., hydroxyl, methoxy) and electron-withdrawing groups (e.g., halogens, nitro) can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with bacterial targets.[4][5] For instance, the presence of hydroxyl groups can be crucial for activity against strains like Staphylococcus aureus.[2]
-
The this compound Moiety: The acetic acid group provides a handle for modifying the molecule's solubility and pharmacokinetic properties. It can be esterified or converted to an amide to create a library of derivatives with varying lipophilicity and potential for improved cell penetration.
-
Lipophilicity: A balanced lipophilicity is often necessary for good antibacterial activity. Highly lipophilic compounds may have poor solubility in aqueous media, while highly polar compounds may not effectively cross bacterial cell membranes.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and biological evaluation of this compound chalcones.
Issue 1: Low or No Product Yield During Synthesis
Q: My Claisen-Schmidt condensation reaction is resulting in a low yield of the desired chalcone. What are the potential causes and how can I optimize the reaction?
A: Low yields in chalcone synthesis are a common issue. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: The base catalyst (e.g., NaOH, KOH) can be deactivated by atmospheric CO2. Ensure you are using a fresh batch of catalyst.
-
Suboptimal Temperature: While many chalcone syntheses proceed at room temperature, some reactions may require gentle heating to ensure all reactants are in solution and to drive the reaction to completion. Conversely, excessive heat can lead to side reactions.
-
Poor Solubility: If the reactants, particularly the starting acetophenone or aldehyde, are not fully dissolved in the solvent (commonly ethanol), the reaction will be slow and incomplete.[6] Try increasing the solvent volume or using a co-solvent system.
-
Reaction Time: The reaction time for Claisen-Schmidt condensations can vary from a few hours to overnight.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Reversibility: The initial aldol addition step can be reversible. Ensuring the subsequent dehydration to the chalcone occurs efficiently will drive the reaction forward. This is often facilitated by the reaction conditions (e.g., temperature, catalyst concentration).
Experimental Protocol: Optimized Claisen-Schmidt Condensation
-
Dissolve the this compound derived ketone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
While stirring, slowly add an aqueous solution of NaOH or KOH (2-3 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
The chalcone will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.[6]
Issue 2: Poor Antibacterial Activity of Synthesized Chalcones
Q: I have successfully synthesized my this compound chalcones, but they show weak or no antibacterial activity. What factors could be contributing to this, and how can I improve their potency?
A: A lack of antibacterial activity can be multifactorial. Consider the following troubleshooting steps:
-
Structure-Activity Relationship (SAR) Not Optimized: The initial choice of substituents on the benzaldehyde ring may not be optimal for antibacterial activity. It is crucial to synthesize a library of analogues with diverse electronic and steric properties to identify potent candidates. For example, studies have shown that hydroxyl and methoxy groups on Ring B can enhance activity.[5][7]
-
Solubility Issues in Assay Media: Chalcones can be poorly soluble in aqueous biological media, leading to precipitation and an underestimation of their true activity.[8]
-
DMSO Concentration: While DMSO is a common solvent for stock solutions, its final concentration in the assay should be kept low (typically <1%) to avoid solvent-induced toxicity to the bacteria.
-
Sonication: Gently sonicating the compound stock solution before dilution can help dissolve any micro-aggregates.
-
-
Compound Stability: Chalcones can be unstable in aqueous media over the course of a long incubation period. Consider performing time-kill kinetic studies to assess if the compound is degrading.
-
Inappropriate Bacterial Strains: The synthesized chalcones may have a narrow spectrum of activity. Test against a panel of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[9]
Data Presentation: Example MIC Data for Chalcone Derivatives
| Compound ID | Ring B Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1a | 4-Hydroxy | 62.5 | 250 |
| 1b | 4-Methoxy | 125 | >500 |
| 1c | 4-Chloro | 31.25 | 125 |
| 1d | 4-Nitro | 15.6 | 62.5 |
This is example data to illustrate the impact of substituents on activity.
Issue 3: Difficulty in Product Purification and Characterization
Q: My crude chalcone product is an oil or a gummy solid that is difficult to purify by recrystallization. What alternative purification methods can I use?
A: When recrystallization is challenging, consider the following:
-
Column Chromatography: This is a highly effective method for purifying chalcones. A silica gel stationary phase with a gradient of hexane and ethyl acetate is commonly used as the mobile phase.
-
TLC Analysis: Before performing column chromatography, optimize the solvent system using TLC to ensure good separation of your chalcone from impurities and starting materials.
-
Characterization: The formation of the chalcone can be confirmed by ¹H-NMR spectroscopy, which will show two characteristic doublets for the vinylic protons in the range of δ 7.2–8.4 ppm with a large coupling constant (J) of 15–16 Hz, indicating a trans (E) isomer.[1]
Visualizing Experimental Workflows and Relationships
Diagram: General Synthesis and Screening Workflow
Caption: Workflow for synthesis, screening, and optimization of chalcones.
Diagram: Key Factors for Enhancing Antibacterial Potency
Caption: Core principles for improving the antibacterial activity of chalcones.
References
-
Avila, H. P., Smânia, E. D. F. A., Delle Monache, F., & Smânia Jr, A. (2008). Structure-activity relationship of antibacterial chalcones. Bioorganic & Medicinal Chemistry, 16(22), 9790-9794. [Link]
-
Tran, T. D., Nguyen, T. C. T., Do, T. H., & Huynh, T. N. P. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 17(6), 6683-6696. [Link]
-
Božić, D. D., Milenković, M., Ivković, B., & Ćirković, I. (2014). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. The Indian journal of medical research, 140(1), 130–136. [Link]
-
de Oliveira, C. H. S., de Mattos, M. C., & de Oliveira, R. B. (2021). Chalcone Derivatives as Antibacterial Agents: An Updated Overview. Current medicinal chemistry, 28(33), 6775–6800. [Link]
-
da Silva, G. S., de Andrade, J. C., & da Silva, M. I. G. (2022). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Basic and Clinical Physiology and Pharmacology, 33(4), 433-445. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica, 4(1), 231-237. [Link]
-
Tshibangu, P. T., Moku-gblie, R. N., & Fankam, A. G. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences, 21(2), 114-121. [Link]
-
Kumar, A., & Singh, R. (2023). Synthesis and antimicrobial activity of novel chalcone derivative. World Journal of Advanced Research and Reviews, 18(02), 705–710. [Link]
-
Talniya, N. C., & Sood, P. (2016). Synthesis and Antimicrobial Activity of Substituted Chalcones. Journal of Chemical and Pharmaceutical Research, 8(5), 610-613. [Link]
-
S. G., S., & C., K. (2024). Synthesis, Characterization And Anti-Bacterial Activity Of Novel Chalcone Derivatives. Journal of Pharmaceutical Negative Results, 13(9), 832–837. [Link]
-
Kumar, S., & Kumar, A. (2021). Synthesis and evaluation of antibacterial properties of chalcones derived from thiophene-2-carbaldehyde. International Journal of Pharmacy and Pharmaceutical Sciences, 13(8), 10-13. [Link]
-
Patel, K., & Shah, S. (2012). Synthesis of New Chalcone Derivatives as Antibacterial Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 364-368. [Link]
-
Zhai, Z., Liu, Y., Wang, C., Li, C., & Wang, Q. (2022). Structural modification and antibacterial property studies of natural chalcone sanjuanolide. Frontiers in Chemistry, 10, 961559. [Link]
-
Kumar, R., & Singh, A. (2023). Synthesis of chalcone and their derivatives as antimicrobial agents. Journal of Drug Delivery and Therapeutics, 13(5), 100-106. [Link]
-
Avila, H. P., Smânia, E. F. A., Delle Monache, F., & Smânia, A. (2008). Structure-activity relationship of antibacterial chalcones. Bioorganic & medicinal chemistry, 16(22), 9790–9794. [Link]
-
Hasan, A., et al. (2021). The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. Journal of Physics: Conference Series, 1755, 012033. [Link]
-
Bagyaraj, E., Moorthi, K., & Aboobuckersithique, M. (2017). Novel Chalcones of 3-(4-(4-[4-Acetylphenoxy]-6-([Nitrophenyl]amino)-1,3,5-Triazin-2-yl)oxy)Phenyl]-1-(2,4-Dichlorophenyl)Prop-2-en-1-one for Biological Applications: Synthesis, Characterization and Antimicrobial Studies. ChemXpress, 10(1), 116. [Link]
-
Bajracharya, G. (2022). Synthesis, Structure-Activity Relationship and Antibacterial Activity of Some Simple (E)-Chalcones. Journal of Nepal Chemical Society, 43(1), 116-125. [Link]
-
Avila, H. P., et al. (2008). Structure-activity relationship of antibacterial chalcones. Bioorganic & Medicinal Chemistry, 16(22), 9790-9794. [Link]
-
Al-Salahi, R., et al. (2023). A Review on Chalcones as Versatile Scaffolds in Drug Discovery and Development. Molecules, 28(15), 5768. [Link]
Sources
- 1. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Structure-activity relationship of antibacterial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Frontiers | Structural modification and antibacterial property studies of natural chalcone sanjuanolide [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gsconlinepress.com [gsconlinepress.com]
Minimizing side reactions in the synthesis of phenoxyacetic acid derivatives
A Guide to Minimizing Side Reactions and Optimizing Yields
Welcome to the Technical Support Center for the synthesis of phenoxyacetic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Phenoxyacetic acid moieties are central to a wide range of pharmaceuticals, and their efficient synthesis is crucial.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of phenoxyacetic acid synthesis and minimize common side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the synthesis of phenoxyacetic acid derivatives, primarily via the Williamson ether synthesis.
Question 1: My primary side product is the C-alkylated isomer. How can I improve the selectivity for O-alkylation?
Answer: The competition between O-alkylation and C-alkylation is a classic challenge in phenoxide chemistry. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[3] Several factors influence this selectivity.
-
Solvent Choice is Critical: The solvent plays a pivotal role in directing the alkylation. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, are highly recommended for maximizing O-alkylation.[3] These solvents solvate the cation of the phenoxide salt but leave the oxygen anion relatively free and highly nucleophilic. In contrast, protic solvents like water or alcohols can hydrogen-bond with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more accessible for alkylation.[3]
Solvent Typical O/C-Alkylation Ratio Reference DMF High O-alkylation [3] DMSO High O-alkylation [4] Acetone Good O-alkylation [4] Water Increased C-alkylation [3] Ethanol Increased C-alkylation [3] -
Base Selection: The choice of base is important for the complete deprotonation of the phenol to the phenoxide. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[4] Weaker bases like potassium carbonate (K2CO3) can also be effective, particularly in polar aprotic solvents.
-
Temperature Control: Generally, lower reaction temperatures favor the kinetically controlled O-alkylation product.[5] Higher temperatures can lead to the thermodynamically more stable C-alkylated product.[6][7][8][9] It is advisable to start with moderate temperatures (e.g., 50-80 °C) and monitor the reaction progress.
-
Counter-ion Effects: The nature of the cation in the phenoxide salt can also influence the reaction. Larger, softer cations can sometimes favor O-alkylation.
Question 2: My reaction is very slow or incomplete, leading to low yields. What can I do to improve the reaction rate and conversion?
Answer: Low yields are often a result of incomplete reactions or the presence of side reactions that consume the starting materials.[10][11]
-
Increase the Reaction Temperature: The rate of the Williamson ether synthesis is temperature-dependent. If the reaction is sluggish at a lower temperature, cautiously increasing it (typically in the range of 50-100°C for conventional heating) can significantly improve the rate.[10] However, be mindful that higher temperatures can also promote side reactions.
-
Optimize the Base and Solvent System: As mentioned above, a strong base is necessary for complete phenoxide formation. Ensure you are using a suitable base and a polar aprotic solvent to enhance the nucleophilicity of the phenoxide.[4]
-
Use a More Reactive Haloacetic Acid Derivative: The reactivity of the haloacetic acid follows the trend: I > Br > Cl. If you are using chloroacetic acid and the reaction is slow, switching to bromoacetic acid can lead to a faster reaction due to the better leaving group ability of bromide.[4]
-
Employ Microwave-Assisted Synthesis: Microwave irradiation is a powerful technique to dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields.[12][13][14][15]
-
Utilize Phase-Transfer Catalysis (PTC): In heterogeneous reaction mixtures (e.g., a solid base in an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC facilitates the transfer of the phenoxide ion from the solid or aqueous phase into the organic phase where the reaction occurs, thereby accelerating the reaction rate.[16]
Question 3: I am observing the formation of glycolic acid as a byproduct. How can I prevent this?
Answer: The formation of glycolic acid is due to the hydrolysis of the haloacetic acid or its ester under the basic reaction conditions.[17][18][19][20]
-
Control the Amount of Water: If the reaction is conducted in an aqueous base, excess water can promote the hydrolysis of the haloacetic acid. Using a minimal amount of water or switching to a non-aqueous system with a solid base (like K2CO3 in acetone) can mitigate this side reaction.
-
Temperature Management: Higher temperatures can accelerate the rate of hydrolysis.[20] Maintaining a moderate reaction temperature can help to minimize the formation of glycolic acid.
-
Order of Addition: Adding the haloacetic acid slowly to the reaction mixture containing the phenoxide can help to ensure that it reacts with the phenoxide rather than undergoing hydrolysis.
Question 4: I am working with a sterically hindered phenol, and the Williamson ether synthesis is not working well. Are there any alternative methods?
Answer: For sterically hindered phenols, the SN2 reaction at the core of the Williamson synthesis can be slow or fail completely. In such cases, the Ullmann condensation can be a valuable alternative.[21][22][23][24][25][26]
-
Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an alcohol (or phenol). For the synthesis of phenoxyacetic acid derivatives from a hindered phenol, you would react the phenol with a haloacetic acid in the presence of a copper catalyst and a base. Traditional Ullmann conditions often require high temperatures, but modern methods with soluble copper catalysts and ligands can proceed under milder conditions.[21][22]
-
Potential Side Reactions: The Ullmann condensation can also have side reactions, including the formation of biaryl products from the coupling of the aryl halide.[22] Careful optimization of the reaction conditions is necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Williamson ether synthesis for phenoxyacetic acid derivatives?
A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. First, a base is used to deprotonate the phenol, forming a highly nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the ether linkage.
Q2: Can I use a tertiary alkyl halide in a Williamson ether synthesis?
A2: No, tertiary alkyl halides will primarily undergo elimination (E2) reactions in the presence of a strong base like a phenoxide, leading to the formation of alkenes instead of the desired ether.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product.
Q4: What are the key safety precautions to take during the synthesis of phenoxyacetic acid derivatives?
A4: Phenols and their derivatives can be corrosive and toxic. Haloacetic acids are also corrosive and lachrymatory. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The bases used, such as NaOH and KOH, are caustic and should be handled with care.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Phenoxyacetic Acid via Williamson Ether Synthesis
This is a general protocol and may require optimization for specific substrates.
-
Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF).
-
Add a base (e.g., anhydrous K2CO3, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Alkylation: To the stirred suspension, add a solution of ethyl chloroacetate (1.2 eq) in the same solvent dropwise.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenoxyacetic acid ester.
-
Hydrolysis: The crude ester can be hydrolyzed to the corresponding acid by refluxing with an aqueous solution of NaOH or KOH, followed by acidification with HCl.
Protocol 2: Microwave-Assisted Synthesis of Phenoxyacetic Acid Derivatives
-
In a microwave-safe reaction vessel, combine the phenol (1.0 eq), haloacetic acid (1.2 eq), and a base (e.g., K2CO3, 2.0 eq) in a minimal amount of a high-boiling polar aprotic solvent (e.g., DMF).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).[12]
-
After cooling, work up the reaction mixture as described in the conventional protocol.
Protocol 3: Synthesis of Phenoxyacetic Acid Derivatives using Phase-Transfer Catalysis (PTC)
-
In a round-bottom flask, dissolve the phenol (1.0 eq) and a phase-transfer catalyst (e.g., TBAB, 0.1 eq) in a suitable organic solvent (e.g., toluene or dichloromethane).
-
Add an aqueous solution of a strong base (e.g., 50% NaOH).
-
Stir the biphasic mixture vigorously.
-
Add the haloacetic acid or its ester (1.2 eq) to the reaction mixture.
-
Continue vigorous stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Visualizations
Reaction Scheme: Williamson Ether Synthesis
Caption: General scheme of the Williamson ether synthesis for phenoxyacetic acid.
Troubleshooting Workflow: Low Yield
Sources
- 1. jetir.org [jetir.org]
- 2. jetir.org [jetir.org]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science [benthamscience.com]
- 13. researchgate.net [researchgate.net]
- 14. ajrconline.org [ajrconline.org]
- 15. tsijournals.com [tsijournals.com]
- 16. crdeepjournal.org [crdeepjournal.org]
- 17. CN102964240A - Preparation method of high-purity glycolic acid crystals - Google Patents [patents.google.com]
- 18. zhonglanindustry.com [zhonglanindustry.com]
- 19. jinbangch.com [jinbangch.com]
- 20. Preparation of Glycolic acid_Chemicalbook [chemicalbook.com]
- 21. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 22. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 23. synarchive.com [synarchive.com]
- 24. Ullmann Reaction [organic-chemistry.org]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of (3-Acetylphenoxy)acetic Acid and Ampicillin
A Guide for Researchers in Drug Discovery and Development
In the perpetual search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the evaluation of new chemical entities for their antibacterial potential is a critical first step. This guide provides a comparative framework for assessing the antibacterial activity of (3-Acetylphenoxy)acetic acid, a synthetic organic compound, against ampicillin, a well-established broad-spectrum β-lactam antibiotic.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the methodologies and potential outcomes of such a comparison.
Introduction to the Compounds
Ampicillin: The Established Benchmark
Ampicillin, a derivative of penicillin, has been a cornerstone in the treatment of bacterial infections since its introduction in 1961.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4] Specifically, ampicillin binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[5][6] This disruption of cell wall integrity leads to cell lysis and bacterial death, making ampicillin a bactericidal agent.[6][7] Ampicillin exhibits a broad spectrum of activity, effective against many Gram-positive and some Gram-negative bacteria.[1][8] However, its efficacy can be compromised by bacterial production of β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic.[3]
This compound: A Candidate for Investigation
This compound is a phenoxyacetic acid derivative. While research on this specific molecule's antibacterial properties is not extensively published, related phenoxyacetic acid derivatives have been synthesized and evaluated for various biological activities, including as potential anti-mycobacterial and antibacterial agents.[9][10][11] These compounds serve as versatile scaffolds in medicinal chemistry.[12] The presence of both a carboxylic acid and a ketone functional group makes this compound an interesting candidate for antimicrobial screening, as these moieties can participate in various biological interactions.[12] Its potential mechanism of action is yet to be fully elucidated but may involve different cellular targets compared to traditional antibiotics like ampicillin.
Comparative Antibacterial Activity: A Methodological Approach
To objectively compare the antibacterial activity of this compound with ampicillin, a series of standardized in vitro assays are recommended. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[13][14][15][16][17][18]
Experimental Workflow
Caption: Workflow for comparing the antibacterial activity of two compounds.
Materials and Methods
1. Bacterial Strains: A representative panel of bacterial strains should be used, including:
- Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
- Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853) These strains are recommended for routine quality control in antimicrobial susceptibility testing.[19]
2. Media:
- Mueller-Hinton Broth (MHB) for broth microdilution.
- Mueller-Hinton Agar (MHA) for the Kirby-Bauer disk diffusion method.[20]
3. Preparation of Antimicrobial Agents:
- Ampicillin: A stock solution of ampicillin sodium salt (commercially available) should be prepared in a suitable solvent (e.g., sterile deionized water) at a known concentration.
- This compound: A stock solution should be prepared in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) that is non-toxic to the bacteria at the final concentration used in the assay.
4. Determination of Minimum Inhibitory Concentration (MIC): The broth microdilution method is a standard procedure for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20][21]
5. Kirby-Bauer Disk Diffusion Assay: This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[20][22]
Interpreting the Results: A Comparative Overview
The data obtained from these experiments will allow for a direct comparison of the antibacterial profiles of this compound and ampicillin.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Bacterial Strain | This compound | Ampicillin |
| S. aureus (ATCC 29213) | 64 | 0.25 |
| E. faecalis (ATCC 29212) | 128 | 2 |
| E. coli (ATCC 25922) | >256 | 8 |
| P. aeruginosa (ATCC 27853) | >256 | >256 |
Note: These are hypothetical values for illustrative purposes. Actual experimental results may vary.
Table 2: Hypothetical Zone of Inhibition Diameters (mm)
| Bacterial Strain | This compound (100 µ g/disk ) | Ampicillin (10 µ g/disk ) |
| S. aureus (ATCC 29213) | 12 | 28 |
| E. faecalis (ATCC 29212) | 8 | 20 |
| E. coli (ATCC 25922) | 0 | 16 |
| P. aeruginosa (ATCC 27853) | 0 | 0 |
Note: These are hypothetical values for illustrative purposes. Actual experimental results may vary.
Analysis of Potential Outcomes
Based on the hypothetical data, ampicillin demonstrates potent activity against the tested Gram-positive strains and moderate activity against E. coli. In contrast, the hypothetical results for this compound suggest weaker antibacterial activity. The larger MIC values and smaller zones of inhibition indicate that a higher concentration of the compound is required to inhibit bacterial growth. Neither compound, in this hypothetical scenario, is effective against P. aeruginosa, a bacterium known for its intrinsic resistance to many antibiotics.
Mechanistic Insights and Future Directions
The observed differences in antibacterial activity likely stem from disparate mechanisms of action.
Ampicillin's Mechanism of Action
Caption: Mechanism of action of ampicillin.
Ampicillin's well-defined target, the PBPs involved in peptidoglycan synthesis, makes it a highly effective but also specific antibacterial agent.[3][23] Resistance often arises from the production of β-lactamases that degrade the antibiotic or from alterations in the PBPs that reduce binding affinity.[3]
Potential Mechanisms of this compound
The antibacterial activity of acetic acid and its derivatives, though generally weaker than conventional antibiotics, has been documented.[24][25][26][27] Their mechanism is often attributed to the disruption of cellular pH homeostasis. In their undissociated form, these acids can diffuse across the bacterial cell membrane. Once in the more alkaline cytoplasm, they dissociate, releasing protons and acidifying the cell's interior. This can disrupt metabolic processes and damage cellular components. It is plausible that this compound shares a similar, non-specific mechanism of action. Further studies would be required to confirm this and to investigate other potential targets.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to comparing the antibacterial activity of a novel compound, this compound, with the established antibiotic, ampicillin. While ampicillin's efficacy is well-documented, the exploration of new chemical entities is paramount in the fight against antimicrobial resistance. The described methodologies provide a framework for generating robust, comparative data that can inform the early stages of drug discovery and development. Should this compound or its derivatives show promising activity, further investigations into their mechanism of action, toxicity, and in vivo efficacy would be warranted.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ampicillin? Retrieved from [Link]
-
Walsh Medical Media. (2023, June 30). Understanding Ampicillin: Mechanism of Action and Clinical Applications. Retrieved from [Link]
-
Drugbank Online. (2024, December 18). Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. Retrieved from [Link]
-
Scribd. Ampicillin: Mechanism of Action. Retrieved from [Link]
-
Wikipedia. Ampicillin. Retrieved from [Link]
-
Louisiana Department of Health. β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a. Retrieved from [Link]
-
Pediatric Oncall. Ampicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Retrieved from [Link]
-
Amber Lifesciences. (2024, July 13). Ampicillin: Uses, Mechanism, and Clinical Considerations. Retrieved from [Link]
-
Laboratory Notes. (2021, June 26). Ampicillin. Retrieved from [Link]
-
European Society of Clinical Microbiology and Infectious Diseases. EUCAST. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. EUCAST: EUCAST - Home. Retrieved from [Link]
-
World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
PubMed Central. Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved from [Link]
-
U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
IntechOpen. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Drugs.com. Ampicillin: Package Insert / Prescribing Information. Retrieved from [Link]
-
PubMed Central. (2020, January 8). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Retrieved from [Link]
-
Clinical Microbiology Reviews. (2021, August 4). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. ampicillin | Ligand page. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Scientific Research Publishing. Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
Pediatric infectious diseases electronic library. CLSI M100™. Retrieved from [Link]
-
bioMérieux. ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
PubMed. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Retrieved from [Link]
-
Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF. Retrieved from [Link]
-
PubMed Central. Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces. Retrieved from [Link]
-
ResearchGate. (PDF) Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces. Retrieved from [Link]
-
PLOS One. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. Retrieved from [Link]
-
ResearchGate. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. Retrieved from [Link]
-
ResearchGate. The antibacterial activity and stability of acetic acid | Request PDF. Retrieved from [Link]
-
PubMed. Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces. Retrieved from [Link]
-
MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]
-
MDPI. (2020, November 19). Antibacterial Activities of Acetic Acid against Major and Minor Pathogens Isolated from Mastitis in Dairy Cows. Retrieved from [Link]
Sources
- 1. Ampicillin - Wikipedia [en.wikipedia.org]
- 2. ampicillin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. ldh.la.gov [ldh.la.gov]
- 9. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound (1878-80-4) for sale [vulcanchem.com]
- 13. ESCMID: EUCAST [escmid.org]
- 14. EUCAST: EUCAST - Home [eucast.org]
- 15. Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 17. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nih.org.pk [nih.org.pk]
- 19. szu.gov.cz [szu.gov.cz]
- 20. pdb.apec.org [pdb.apec.org]
- 21. biomerieux.com [biomerieux.com]
- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. amberlife.net [amberlife.net]
- 24. Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients | PLOS One [journals.plos.org]
- 26. researchgate.net [researchgate.net]
- 27. Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of (3-Acetylphenoxy)acetic Acid Derivatives
The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse pharmacological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: (3-Acetylphenoxy)acetic acid derivatives. We will dissect the core molecular framework, explore how targeted chemical modifications influence biological outcomes, and compare derivatives across different therapeutic applications, including diuretic, anti-inflammatory, and anticonvulsant activities. This analysis is grounded in experimental data to provide researchers and drug development professionals with actionable insights for designing next-generation therapeutics.
The this compound Core Scaffold: A Foundation for Diverse Bioactivity
The parent structure, this compound, can be deconstructed into three key regions, each offering a vector for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Understanding the role of each component is fundamental to rational drug design.
-
The Phenoxy Ring: This aromatic core acts as the primary scaffold, positioning the other functional groups for optimal interaction with biological targets. Substitutions on this ring profoundly impact electronic properties, lipophilicity, and steric profile.
-
The Acetic Acid Side Chain: The carboxylic acid moiety is often a critical pharmacophore, capable of forming key ionic bonds or hydrogen bonds with amino acid residues in a target's active site.
-
The Meta-Acetyl Group: The position and nature of this acyl group are crucial determinants of activity. As we will explore, modifications from a simple acetyl to more complex unsaturated ketones can dramatically switch or enhance pharmacological effects.
Below is a visualization of the core scaffold and its key modification points.
Caption: Key modification points on the this compound scaffold.
Comparative SAR Analysis Across Therapeutic Targets
The versatility of the phenoxyacetic acid framework is evident in the distinct SAR profiles that emerge when optimizing for different biological targets. We will now compare two major classes of derivatives: diuretics and anti-inflammatory/anticonvulsant agents.
Ethacrynic acid is a potent loop diuretic derived from a phenoxyacetic acid scaffold.[2][3] It acts by inhibiting the Na-K-2Cl cotransporter in the thick ascending loop of Henle, leading to a significant increase in the excretion of water and electrolytes.[2][4] Its structure provides a classic case study in SAR for diuretic activity.
Key Structural Requirements for Diuretic Activity:
-
Ring Substitution: The presence of two chlorine atoms at the C2 and C3 positions of the phenyl ring is critical. This substitution pattern enhances the compound's affinity for the transporter.
-
Acyl Group: Ethacrynic acid does not have a simple acetyl group. Instead, it features a 2-methylidenebutanoyl group at the C4 position.[5] This α,β-unsaturated ketone system is essential for its mechanism, as it can form covalent adducts with sulfhydryl groups on the target protein.[4]
-
Acetic Acid Moiety: The oxyacetic acid side chain at C1 is indispensable for positioning the molecule correctly within the transporter's binding site.
Derivatives that lack the α,β-unsaturated ketone, such as dihydroethacrynic acid, exhibit significantly reduced diuretic activity but gain uricosuric (uric acid-excreting) properties, demonstrating a sharp SAR cliff.[6] Furthermore, replacing the dichlorophenyl moiety with other substituted rings often leads to a loss of potency, highlighting the specific requirements for this class of diuretics.
| Compound | Key Structural Features | Primary Activity | Mechanism of Action |
| Ethacrynic Acid | 2,3-dichloro substitution; 4-(2-methylidenebutanoyl) group | Potent Loop Diuretic | Inhibition of Na-K-2Cl Cotransporter[2] |
| (E)-[2,3-dichloro-4-(3-oxo-1-butenyl)phenoxy]acetic acid | 2,3-dichloro substitution; 4-(3-oxo-1-alkenyl) group | Diuretic | Similar to Ethacrynic Acid[7] |
| (E)-[2,3-dichloro-4-(2-nitropropenyl)phenoxy]acetic acid | 2,3-dichloro substitution; 4-(2-nitro-1-alkenyl) group | Potent Diuretic (3-5x Ethacrynic Acid) | Similar to Ethacrynic Acid[8] |
| Dihydroethacrynic Acid | Lacks the α,β-unsaturated ketone | Uricosuric, weak diuretic | Altered target interaction[6] |
Recent research has repurposed the phenoxyacetic acid scaffold to develop potent anti-inflammatory and anticonvulsant agents.[9] These derivatives are often designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[10][11][12]
Key SAR Insights for COX-2 Inhibition:
-
Ring Substitution is Key for Selectivity and Potency: Unlike the diuretic profile, a wider range of substitutions is tolerated and can be optimized for COX-2 inhibition.
-
Incorporating a bromine atom at the C4 position of the phenoxy ring significantly enhances inhibitory activity compared to unsubstituted analogues.[10]
-
On a separate phenyl ring attached to the core structure (often via a linker), para-chloro substitution has been shown to yield superior inhibitory effects compared to para-methyl or unsubstituted versions.[10]
-
-
The Acyl Moiety: A simple acetyl group or related ketones can be effective. The focus shifts from covalent modification to optimizing hydrophobic and electronic interactions within the COX-2 active site.
-
Linker and Terminal Group: Many potent COX-2 inhibitors in this class feature a linker (e.g., a pyrazole or thiazole ring) attached to the acetyl group, which then connects to another substituted aromatic ring. This extended structure allows the molecule to occupy both the active site and a secondary hydrophobic pocket in the COX-2 enzyme, a classic strategy for achieving selectivity over COX-1.
A study identified compound 7b (structure not fully specified in abstracts but described as a phenoxyacetic acid derivative) as a highly potent agent with both anti-inflammatory and anticonvulsant properties.[9] It demonstrated superior performance to the standard drug valproic acid in seizure models and outperformed celecoxib in reducing paw thickness in inflammation models.[9][10] Mechanistically, its activity is linked to the suppression of neuroinflammatory cytokines (TNF-α, IL-6) and the reduction of oxidative stress markers.[9]
Comparative Performance of Anti-inflammatory Derivatives
| Compound ID | Key Substitutions | COX-2 IC₅₀ (µM) | In Vivo Paw Edema Inhibition (%) | Ref |
| 5c | p-methylphenyl | 0.13 | N/A | [10] |
| 5f | p-chlorophenyl, 4-bromo-phenoxy | 0.06 | 63.35% | [10] |
| 7b | (details proprietary) | 0.07 | 46.51% | [10] |
| Celecoxib (Ref) | N/A | 0.04-0.05 (literature) | 41.65% | [10] |
Data synthesized from published studies.[10]
Experimental Protocols for SAR Elucidation
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Here, we outline two key assays used to characterize the derivatives discussed.
This assay quantifies the ability of a compound to inhibit the COX enzymes, providing crucial data on potency and selectivity.
Objective: To determine the IC₅₀ (concentration for 50% inhibition) of test compounds against human recombinant COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated at 25°C with the test compound (at various concentrations) in a Tris-HCl buffer for 15 minutes.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specified time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO). The IC₅₀ value is then determined by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This is a standard animal model for evaluating the acute anti-inflammatory activity of novel compounds.[10]
Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.
Methodology:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
-
Animal Dosing: Animals are divided into groups: a control group (vehicle), a reference drug group (e.g., Celecoxib), and test compound groups. The respective treatments are administered, typically orally, 60 minutes before the inflammatory insult.
-
Induction of Edema: Acute inflammation is induced by injecting a small volume of carrageenan solution into the hind paw of the animal.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline and at several time points after carrageenan injection.
-
Evaluation: The increase in paw volume (edema) is calculated. The anti-inflammatory effect of the test compounds is determined by comparing the mean increase in paw volume in the treated groups to that in the control group.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile template for drug discovery. The structure-activity relationships are highly dependent on the therapeutic target.
-
For diuretic activity , the SAR is stringent, requiring specific 2,3-dichloro substitutions and a reactive α,β-unsaturated ketone moiety for potent inhibition of the Na-K-2Cl cotransporter.
-
For anti-inflammatory and anticonvulsant activities , the SAR is more flexible, allowing for a broader range of substitutions on the phenyl ring and extensions from the acyl group to optimize interactions with the COX-2 enzyme and modulate neuroinflammatory pathways. The introduction of halogen atoms like bromine and chlorine at specific positions has proven particularly effective in enhancing potency.
Future research should focus on expanding the diversity of substituents on the phenyl ring and exploring different bioisosteric replacements for the carboxylic acid group to improve pharmacokinetic profiles. Furthermore, given the demonstrated efficacy in models of neuroinflammation, these derivatives warrant investigation for other central nervous system disorders where inflammation is a key pathological component. The synthesis of novel analogues, guided by the robust SAR data presented, holds significant promise for the development of new and improved therapeutic agents.
References
-
Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central. [Link]
-
Ethacrynic Acid PDF. Picmonic. [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]
-
Ethacrynic acid and related diuretics: relationship of structure to beneficial and detrimental actions. PubMed. [Link]
-
Ethacrynic Acid. PubChem. [Link]
-
Etacrynic acid. Wikipedia. [Link]
-
Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. [Link]
-
RENOTROPIC CHARACTERISTICS OF ETHACRYNIC ACID: A PHENOXYACETIC SALURETIC-DIURETIC AGENT. R Discovery. [Link]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]
-
(Acylaryloxy)acetic acid diuretics. 3. 2,3-Dihydro-5-acyl-2-benzofurancarboxylic acids, a new class of uricosuric diuretics. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed. [Link]
-
(Vinylaryloxy)acetic acids. A new class of diuretic agents. 2. (4-(3-Oxo-1-alkenyl)phenoxy)acetic acids. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. ResearchGate. [Link]
-
(Vinylaryloxy)acetic acids. A new class of diuretic agents. 3. ((2-Nitro-1-alkenyl)aryloxy)acetic acids. PubMed. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. picmonic.com [picmonic.com]
- 3. Etacrynic acid - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Ethacrynic Acid | C13H12Cl2O4 | CID 3278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Acylaryloxy)acetic acid diuretics. 3. 2,3-Dihydro-5-acyl-2-benzofurancarboxylic acids, a new class of uricosuric diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Vinylaryloxy)acetic acids. A new class of diuretic agents. 2. (4-(3-Oxo-1-alkenyl)phenoxy)acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (Vinylaryloxy)acetic acids. A new class of diuretic agents. 3. ((2-Nitro-1-alkenyl)aryloxy)acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative In Vivo Assessment of the Anti-inflammatory Efficacy of (3-Acetylphenoxy)acetic Acid
A Guide for Preclinical Researchers
As Senior Application Scientists in preclinical drug development, we are frequently tasked with the initial in vivo validation of novel chemical entities. This guide provides a comprehensive framework for assessing the anti-inflammatory potential of a test compound, (3-Acetylphenoxy)acetic acid, by comparing its performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. We will delve into the rationale behind the experimental design, provide detailed protocols for two robust in vivo inflammation models, and present illustrative data to guide your interpretation.
The core principle of this guide is to equip researchers with a self-validating experimental system. By including appropriate controls and employing multi-faceted endpoints, the methodologies described herein are designed to yield clear, interpretable, and trustworthy results.
Introduction: The Rationale for In Vivo Validation
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous diseases. While in vitro assays provide initial insights into a compound's mechanism, in vivo models are indispensable for evaluating its efficacy, pharmacokinetics, and safety in a whole-organism context.[1][2]
This compound is a compound of interest for which we hypothesize anti-inflammatory activity. To rigorously test this hypothesis, we will employ two distinct and complementary acute inflammation models:
-
Carrageenan-Induced Paw Edema: A model of localized, acute inflammation that is highly reproducible and ideal for screening potential anti-inflammatory agents.[3][4][5] The inflammatory response in this model is biphasic, with an initial phase mediated by histamine and serotonin, followed by a later phase involving prostaglandins, which is sensitive to NSAIDs like Indomethacin.[3]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model mimics the systemic inflammatory response seen in sepsis, triggered by the bacterial endotoxin LPS.[6][7] It allows for the evaluation of a compound's ability to modulate the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8]
Our positive control, Indomethacin , is a potent, non-selective cyclooxygenase (COX) inhibitor.[9][10][11] By inhibiting COX-1 and COX-2, Indomethacin blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11][12] This well-understood mechanism provides a benchmark against which to compare the effects of this compound.
Experimental Design & Workflow
A logical and well-controlled experimental design is paramount for generating reliable data. Below is a visual representation of our proposed workflow.
Caption: Experimental workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema
This protocol is adapted from established methodologies.[3][4][13]
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound
-
Indomethacin
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Myeloperoxidase (MPO) Activity Assay Kit
Procedure:
-
Acclimatization: House animals for at least one week under standard conditions before the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 25 mg/kg, p.o.)
-
Group 3: this compound (e.g., 50 mg/kg, p.o.)
-
Group 4: Indomethacin (10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer. This is the V₀ value.
-
Dosing: Administer the respective compounds or vehicle by oral gavage (p.o.).
-
Inflammation Induction: One hour after dosing, inject 0.05 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 6 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group.
-
-
Tissue Collection and MPO Assay: At the end of the experiment (6 hours), euthanize the animals. Excise the paw tissue, homogenize it, and measure MPO activity as an indicator of neutrophil infiltration, following the manufacturer's protocol.[16][17]
LPS-Induced Systemic Inflammation
This protocol is based on widely used models of endotoxemia.[6][7][18] For this systemic model, we will use Dexamethasone as a positive control due to its potent and broad anti-inflammatory effects on cytokine production.[19][20][21]
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound
-
Dexamethasone
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Acclimatization & Grouping: Acclimatize and group the animals as described in section 3.1.
-
Group 1: Vehicle Control + Saline
-
Group 2: Vehicle Control + LPS
-
Group 3: this compound (50 mg/kg, p.o.) + LPS
-
Group 4: Dexamethasone (5 mg/kg, p.o.) + LPS
-
-
Dosing: Administer the respective compounds or vehicle by oral gavage.
-
Inflammation Induction: One hour after dosing, administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection. The control group (Group 1) receives an i.p. injection of sterile saline.
-
Blood Collection: Two hours after the LPS injection, a time point typically associated with peak pro-inflammatory cytokine levels, euthanize the mice and collect blood via cardiac puncture into EDTA-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.[22][23]
Data Presentation and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes of these experiments.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group (Dose, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h | MPO Activity (U/g tissue) (Mean ± SEM) |
| Vehicle Control | 0.85 ± 0.06 | - | 15.2 ± 1.8 |
| This compound (25 mg/kg) | 0.64 ± 0.05 | 24.7% | 11.5 ± 1.5 |
| This compound (50 mg/kg) | 0.42 ± 0.04 | 50.6% | 7.8 ± 1.1 |
| Indomethacin (10 mg/kg) | 0.38 ± 0.03 | 55.3% | 7.1 ± 0.9 |
*p < 0.05, **p < 0.01 compared to Vehicle Control.
Interpretation: The data suggests that this compound produces a dose-dependent reduction in paw edema, with the higher dose showing efficacy comparable to the standard drug, Indomethacin. The reduction in MPO activity corroborates these findings, indicating that the compound reduces neutrophil infiltration into the inflamed tissue.
Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Cytokines
| Treatment Group | Plasma TNF-α (pg/mL) (Mean ± SEM) | Plasma IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle + Saline | 45.3 ± 8.2 | 88.1 ± 12.5 |
| Vehicle + LPS | 1250.6 ± 110.4 | 2540.3 ± 215.7 |
| This compound (50 mg/kg) + LPS | 680.1 ± 75.5 | 1355.8 ± 150.2 |
| Dexamethasone (5 mg/kg) + LPS | 350.4 ± 40.1 | 780.6 ± 95.3 |
**p < 0.01, ***p < 0.001 compared to Vehicle + LPS.
Interpretation: LPS administration causes a significant increase in systemic TNF-α and IL-6 levels. This compound significantly attenuates this cytokine storm, though not as potently as the corticosteroid Dexamethasone. This suggests that the compound has systemic anti-inflammatory effects that involve the modulation of key cytokine pathways.
Potential Mechanism of Action: A Hypothetical Pathway
Based on the results, we can hypothesize a potential mechanism of action for this compound. Given its efficacy in both models, it may target a central node in the inflammatory cascade. A plausible hypothesis is the inhibition of the NF-κB signaling pathway, which is critical for the expression of numerous pro-inflammatory mediators, including COX-2, TNF-α, and IL-6.
Caption: Hypothetical NF-κB signaling pathway and potential targets for anti-inflammatory drugs.
Conclusion
This guide outlines a robust, multi-model approach to validate the in vivo anti-inflammatory effects of a novel compound, this compound, in comparison to the standard NSAID, Indomethacin. By integrating a localized edema model with a systemic cytokine release model, researchers can gain a comprehensive understanding of a compound's potential efficacy. The inclusion of mechanistic endpoints, such as MPO activity, further strengthens the analysis. This structured approach, grounded in established scientific principles, provides a reliable framework for making informed decisions in the early stages of drug discovery.
References
- Indometacin - Wikipedia. (n.d.).
- Indomethacin: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com.
- Indomethacin - StatPearls - NCBI Bookshelf. (2024, May 28). National Center for Biotechnology Information.
- LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. (n.d.). PubMed Central.
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (n.d.). Benchchem.
- LPS Model of Systemic Inflammation. (n.d.). Melior Discovery.
- What is the mechanism of Indomethacin? (2024, July 17). Patsnap Synapse.
- What is the mechanism of action of dexamethasone? (2025, June 23). Dr.Oracle.
- Comparison between plethysmometer and micrometer methods to measure acute paw oedema for screening anti-inflammatory activity in mice. (n.d.). PubMed.
- Dexamethasone | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Myeloperoxidase (MPO) Peroxidation Activity Assay Kit. (n.d.).
- What is the mechanism of action of Dexamethasone? (2025, March 7). Patsnap Synapse.
- Clinical Pharmacology & Biopharmaceutics - Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone. (n.d.). OMICS International.
- An accurate and simple method for measurement of paw edema. (n.d.). PubMed.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).
- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
- Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments.
- Dexamethasone - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
- arigoPLEX® Mouse Proinflammatory Cytokine Multiplex ELISA Kit. (n.d.). Arigo biolaboratories.
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 16). ResearchGate.
- LPS-induced systemic inflammation is more severe in P2Y12 null mice. (n.d.). PubMed Central.
- Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. (2023, July 5). National Institutes of Health.
- Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
- 4.10. A Mouse Model of LPS-Induced Systemic Inflammation. (n.d.). Bio-protocol.
- Mouse TNF-alpha Quantikine ELISA Kit. (n.d.). R&D Systems.
- Mouse TNF-alpha ELISA Kit. (n.d.). RayBiotech.
Sources
- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 2. ijpras.com [ijpras.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indometacin - Wikipedia [en.wikipedia.org]
- 10. drugs.com [drugs.com]
- 11. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. Comparison between plethysmometer and micrometer methods to measure acute paw oedema for screening anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An accurate and simple method for measurement of paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. droracle.ai [droracle.ai]
- 20. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 21. omicsonline.org [omicsonline.org]
- 22. arigobio.com [arigobio.com]
- 23. raybiotech.com [raybiotech.com]
A Comparative Analysis of (3-Acetylphenoxy)acetic Acid and Other Phenoxyacetic Acids: A Guide for Researchers
This guide provides a comprehensive comparative analysis of (3-Acetylphenoxy)acetic acid and other notable phenoxyacetic acids, including the widely recognized herbicides 2,4-Dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA), and 4-Chlorophenoxyacetic acid (4-CPA). Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, synthesis methodologies, and diverse biological activities of these compounds, supported by experimental data and detailed protocols.
Introduction: The Versatile Scaffold of Phenoxyacetic Acid
Phenoxyacetic acid and its derivatives represent a significant class of organic compounds with a broad spectrum of biological activities.[1] Initially gaining prominence for their potent herbicidal properties as synthetic auxins, research has since unveiled their potential in various therapeutic areas, including as anti-inflammatory, antimicrobial, and anticonvulsant agents.[2][3] The biological function of these molecules is intricately linked to the nature and position of substituents on the phenyl ring, making the study of structure-activity relationships a critical area of investigation.[4]
This guide focuses on a comparative evaluation of this compound, a less-studied derivative, against its more established chlorinated counterparts. By examining their distinct characteristics, we aim to provide a foundational resource for further research and development in agrochemicals and pharmaceuticals.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the aromatic ring of phenoxyacetic acids significantly influences their physicochemical properties, which in turn dictates their solubility, bioavailability, and ultimately, their biological efficacy. The following table summarizes key physicochemical data for this compound and its comparators.
| Property | This compound | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 4-chloro-2-methylphenoxyacetic acid (MCPA) | 4-Chlorophenoxyacetic acid (4-CPA) |
| Molecular Formula | C₁₀H₁₀O₄ | C₈H₆Cl₂O₃ | C₉H₉ClO₃ | C₈H₇ClO₃ |
| Molecular Weight ( g/mol ) | 194.18 | 221.04 | 200.62 | 186.59 |
| Melting Point (°C) | 117-121 | 138-142 | 118-119 | 156.5 |
| Water Solubility (mg/L at 25°C) | Moderate (Predicted) | 677 | 825 | 957 |
| pKa | ~3.10 (Predicted) | 2.64 - 3.31 | 3.07 | 3.56 |
| LogP | 1.0 (Predicted) | 2.81 | Not Available | 2.25 |
Synthesis of Phenoxyacetic Acids: A Generalized Approach
The synthesis of phenoxyacetic acids and their derivatives typically follows a well-established Williamson ether synthesis pathway. This involves the reaction of a corresponding phenol with an α-haloacetic acid, most commonly chloroacetic acid, in the presence of a base.[5][6] The base, typically sodium hydroxide, deprotonates the phenol to form a more nucleophilic phenoxide ion, which then displaces the halide from chloroacetic acid.
Experimental Protocol: General Synthesis of Phenoxyacetic Acids
This protocol outlines a general procedure for the synthesis of phenoxyacetic acids. Specific quantities and reaction conditions may need to be optimized for each derivative.
Materials:
-
Appropriate phenol (e.g., 3-acetylphenol, 2,4-dichlorophenol, etc.)
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid (ClCH₂COOH)
-
Deionized water
-
Ethanol (optional, as a co-solvent)
-
Hydrochloric acid (HCl), 2.0 M
-
Saturated potassium carbonate solution
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Preparation of Sodium Chloroacetate: In an ice-water bath, dissolve 55 mmol of chloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 by the dropwise addition of a 30% NaOH solution to form a sodium chloroacetate solution.[5]
-
Formation of Sodium Phenoxide: In a separate flask, dissolve 45 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol (if needed for solubility) with constant stirring.[5] Slowly add 45 mmol of the desired phenol to this solution. Continue stirring for an additional 20 minutes to ensure complete formation of the sodium phenoxide.[5]
-
Condensation Reaction: Add the previously prepared sodium chloroacetate solution to the sodium phenoxide solution.[5]
-
Reflux: Heat the reaction mixture to reflux (approximately 102°C) and maintain for 5 hours.[5]
-
Precipitation: After cooling the mixture to room temperature, acidify by adding 2.0 M HCl until the pH reaches 1-2. A white precipitate of the crude phenoxyacetic acid should form.[5]
-
Purification:
-
Filter the crude product and wash it three times with dilute hydrochloric acid.[5]
-
Dry the crude product at 60°C.[5]
-
For further purification, disperse the crude product in 100 mL of heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution to dissolve the acid.[5]
-
Filter the solution to remove any insoluble impurities.[5]
-
Re-precipitate the purified phenoxyacetic acid by adjusting the pH of the filtrate back to 1-2 with 2.0 M HCl.[5]
-
Allow the solution to cool to room temperature, then filter the purified product, wash with dilute hydrochloric acid, and dry overnight in a vacuum.[5]
-
Biological Activities: A Comparative Perspective
The biological activities of phenoxyacetic acids are diverse and highly dependent on the substituents on the aromatic ring. While chlorinated derivatives are renowned for their herbicidal properties, other substitutions can lead to a range of pharmacological effects.
Herbicidal Activity and Auxin Mimicry
The most well-documented biological activity of chlorinated phenoxyacetic acids is their function as synthetic auxins, which are plant growth hormones.[7] Compounds like 2,4-D and MCPA mimic the natural auxin, indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in broadleaf weeds, ultimately causing their death.[7] This selective herbicidal action has made them invaluable in agriculture for controlling weeds in cereal crops and grasslands.
The mechanism of action involves the binding of these synthetic auxins to auxin receptors in plant cells, which triggers a cascade of downstream events including uncontrolled cell division and elongation, increased ethylene production, and the production of abscisic acid, leading to stomatal closure and oxidative stress.
Experimental Protocol: Auxin-like Activity Bioassay (Rice Root Inhibition Test)
This bioassay is a common method to evaluate the auxin-like activity of compounds by measuring their inhibitory effect on root growth.[8]
Materials:
-
2-day old germinated rice seedlings
-
Test tubes and rack
-
Blotting paper
-
Solutions of the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 ppm)
-
IAA solutions of known concentrations (for creating a standard curve)
-
Distilled water (as a negative control)
-
Ruler or calipers
Procedure:
-
Prepare a series of test tubes, each containing a different concentration of the test compound or a standard IAA solution. Include a control tube with only distilled water.
-
Line the inside of each test tube with a strip of blotting paper.
-
Carefully measure the initial root length of the germinated rice seedlings.
-
Place a seedling on the blotting paper in each test tube, ensuring the root is in contact with the solution.
-
Keep the test tubes in the dark for 48 hours to prevent photodegradation of the compounds.[8]
-
After the incubation period, carefully remove the seedlings and measure the final root length.
-
Calculate the percentage of root growth inhibition for each concentration compared to the control.
-
Plot a standard curve of root growth inhibition versus the concentration of the standard IAA solutions.
-
Determine the auxin-like activity of the test compounds by comparing their root growth inhibition to the standard curve.[8]
Emerging Biological Activities: Beyond Herbicides
Recent research has highlighted the potential of phenoxyacetic acid derivatives in various therapeutic areas.
This compound and its Potential:
While not a traditional herbicide, this compound serves as a valuable precursor in the synthesis of other biologically active molecules. It is notably used in the synthesis of chalcones, a class of compounds known for their antibacterial and anti-inflammatory properties.[9][10][11] The acetyl group at the meta-position provides a reactive site for condensation reactions, such as the Claisen-Schmidt condensation, to form the characteristic α,β-unsaturated ketone core of chalcones.[9][10]
Although direct experimental data on the antibacterial activity of this compound itself is limited, acetic acid and its derivatives are known to possess antibacterial properties.[12][13][14][15] Further investigation into the antimicrobial spectrum of this compound is warranted.
Anti-inflammatory and Anticonvulsant Properties:
Several phenoxyacetic acid derivatives have demonstrated significant anti-inflammatory and anticonvulsant activities.[2][3] The mechanism of their anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation.[2] Some derivatives have also shown potent anticonvulsant effects in preclinical models, suggesting their potential as novel treatments for epilepsy.[2] These compounds appear to exert their effects by reducing neuroinflammation and oxidative stress in the brain.[2]
Comparative Analysis Workflow
A systematic approach is crucial for the comparative analysis of chemical compounds. The following workflow outlines the key steps from data acquisition to interpretation.
Caption: A generalized workflow for the comparative analysis of chemical compounds.
Signaling Pathways of Phenoxyacetic Acid Derivatives
The biological effects of phenoxyacetic acids are mediated through various signaling pathways. The most well-understood is the auxin signaling pathway in plants. In mammalian systems, their anti-inflammatory effects are often linked to the inhibition of the arachidonic acid cascade.
Caption: Simplified signaling pathways for phenoxyacetic acids in plants and mammals.
Conclusion and Future Directions
This comparative analysis underscores the remarkable versatility of the phenoxyacetic acid scaffold. While chlorinated derivatives have a long-standing role in agriculture as selective herbicides, the exploration of other derivatives like this compound opens new avenues for research in medicinal chemistry. The acetyl group in this compound provides a synthetic handle for the creation of novel compounds with potential therapeutic applications, particularly in the development of antibacterial and anti-inflammatory agents.
Future research should focus on a more detailed biological characterization of this compound and its derivatives. This includes comprehensive screening for antimicrobial and anti-inflammatory activities, as well as elucidation of their mechanisms of action. A deeper understanding of the structure-activity relationships within the broader class of phenoxyacetic acids will be instrumental in designing next-generation compounds with enhanced efficacy and selectivity for both agricultural and pharmaceutical applications.
References
-
Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). (4-Chlorophenoxy)acetic acid. Retrieved January 14, 2026, from [Link]
- Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
-
Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants. Retrieved January 14, 2026, from [Link]
-
AERU. (n.d.). (4-chlorophenoxy)acetic acid. University of Hertfordshire. Retrieved January 14, 2026, from [Link]
- Alves, T. A., et al. (2021). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Anais da Academia Brasileira de Ciências, 93(4), e20191368.
-
SciELO. (2021). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Retrieved January 14, 2026, from [Link]
- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2023). PubMed Central.
- Meudt, W. J. (1987). A Rapid Bioassay for Auxin. Plant Physiology, 83(1), 195-198.
- Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
-
PANPAN INDUSTRY. (n.d.). Plant Growth Regulators P-Chlorophenoxyacetic acid 4-CPA Manufacturers, Suppliers and Factory. Retrieved January 14, 2026, from [Link]
-
Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses. Retrieved January 14, 2026, from [Link]
- Gensch, T., et al. (2026).
- Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. (2026). PubMed.
- Google Patents. (n.d.). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
- Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene‐Derived Primary Amine. (2026).
-
Google Patents. (n.d.). WO/2013/056488 PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD. Retrieved January 14, 2026, from [Link]
- Schacht, M., et al. (2024). Comparative Analysis of Chemical Descriptors by Machine Learning Reveals Atomistic Insights into Solute–Lipid Interactions. Molecular Pharmaceutics.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2022). MDPI.
- Panczyk, K., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 26(15), 4477.
- Wang, X., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Novel Free Fatty Acid Receptor 1 Agonists. Journal of Medicinal Chemistry, 59(17), 7978-7994.
- Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones: A Review. (2019). Scholars Middle East Publishers.
- Real-Time Measurement of Herbicides in the Atmosphere: A Case Study of MCPA and 2,4-D during Field Applic
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry.
-
Scribd. (n.d.). Auxin Bioassay. Retrieved January 14, 2026, from [Link]
- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
- Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). International Journal of Biological and Pharmaceutical Sciences Archive.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PubMed Central.
- Gensch, T., et al. (2020). Using Data Analysis To Evaluate and Compare Chemical Syntheses. Organic Process Research & Development, 24(9), 1767-1777.
- Study of the degradation of the herbicides 2,4-D and MCPA at different depths in contamin
- Synthesis of phenoxyacetic acid derivatives. Conditions and reagents:... (n.d.).
- Gensch, T., et al. (2020). Using Data Analysis To Evaluate and Compare Chemical Syntheses.
- Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). EPA.
- Evaluating, benchmarking, and comparing computer-aided synthesis planning software tools. (2025). ACS Fall 2025.
-
NIST. (n.d.). 2,4-D. Retrieved January 14, 2026, from [Link]
- Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces. (2025). PubMed Central.
- Time series of 2,4-D (upper panel) and MCPA (lower panel) during the... (n.d.).
- The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns P
- (PDF) Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces. (n.d.).
- Antibacterial Activities of Acetic Acid against Major and Minor Pathogens Isolated from Mastitis in Dairy Cows. (2020). MDPI.
- The antibacterial activity and stability of acetic acid. (2013). PubMed.
Sources
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]
- 5. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. scielo.br [scielo.br]
- 8. biologydiscussion.com [biologydiscussion.com]
- 9. saudijournals.com [saudijournals.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial Activities of Acetic Acid against Major and Minor Pathogens Isolated from Mastitis in Dairy Cows | MDPI [mdpi.com]
- 15. The antibacterial activity and stability of acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (3-Acetylphenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis
(3-Acetylphenoxy)acetic acid is a synthetic compound with a phenoxyacetic acid core structure, a class of molecules with diverse biological activities. As with any compound intended for pharmaceutical use, the ability to accurately and reliably quantify it in various matrices is paramount for ensuring product quality, safety, and efficacy. The process of analytical method validation provides documented evidence that a method is fit for its intended purpose. However, in the lifecycle of drug development, it is common for analytical methods to be transferred between laboratories, or for different analytical techniques to be employed for the same analysis. In such cases, a simple validation of each method in isolation is insufficient. A cross-validation study is essential to demonstrate that different analytical procedures yield comparable and reliable results, ensuring data integrity across different sites, instruments, or even different analytical principles.[1]
This guide provides a comprehensive comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and present a hypothetical cross-validation study based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The objective is to equip researchers and drug development professionals with the knowledge to design and interpret cross-validation studies, thereby ensuring the consistency and reliability of analytical data.
Principles of the Compared Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that relies on the differential partitioning of an analyte between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, which possesses both aromatic and carboxylic acid functional groups, reversed-phase HPLC is a suitable method. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the compound's hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have a longer retention time. Quantification is achieved by measuring the analyte's response (e.g., UV absorbance) as it elutes from the column, with the peak area being proportional to the concentration.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique that measures the absorption of ultraviolet or visible light by a molecule in solution. The aromatic ring in this compound contains a chromophore that absorbs UV light at specific wavelengths. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the quantification of the analyte by measuring its absorbance at the wavelength of maximum absorption (λmax).
Experimental Protocols
The following protocols are hypothetical but are based on established methods for similar aromatic carboxylic acids and phenoxyacetic acid derivatives.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The acidic modifier ensures that the carboxylic acid group of this compound is protonated, leading to better peak shape and retention on a reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on the expected absorbance of the phenoxyacetyl group).
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase. A series of calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase and diluted to fall within the calibration range. The solution is filtered through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
Protocol 2: UV-Vis Spectrophotometry
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: 0.1 M sodium hydroxide. The basic solvent is used to deprotonate the carboxylic acid group, forming the carboxylate salt which is typically more soluble in aqueous media and can provide a consistent spectral profile.
-
Wavelength of Maximum Absorption (λmax): Determined by scanning a solution of this compound from 200 to 400 nm. Let's assume the λmax is found to be 278 nm.
-
Standard Preparation: A stock solution of this compound is prepared in 0.1 M NaOH. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 5 µg/mL to 50 µg/mL.
-
Sample Preparation: The sample containing this compound is dissolved in 0.1 M NaOH and diluted to a concentration that falls within the linear range of the assay.
Cross-Validation Plan and Data Comparison
To ensure the interchangeability of the HPLC and UV-Vis methods, a cross-validation study should be performed. This involves analyzing the same set of samples using both methods and comparing the results against predefined acceptance criteria.[3] The core validation parameters to be assessed are outlined in the ICH Q2(R1) guidelines.[2][4]
Workflow for Cross-Validation of Analytical Methods
Sources
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of (3-Acetylphenoxy)acetic Acid Derivatives as Anti-Inflammatory Agents
For researchers and scientists in drug development, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The predictive power of early-stage assays is a critical factor in the success of any drug discovery pipeline. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of (3-Acetylphenoxy)acetic acid derivatives, a class of compounds that has shown potential as anti-inflammatory agents. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and analyze the correlation—or lack thereof—between laboratory and organismal findings.
Introduction to this compound and its Therapeutic Potential
This compound serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have been explored for a range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4][5] A particularly promising avenue of investigation is their potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[6][7]
The fundamental challenge in developing these derivatives lies in translating their potency observed in isolated enzyme or cell-based assays (in vitro) to meaningful therapeutic effects in a complex physiological environment (in vivo). This guide will use recently published data on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors to illustrate this crucial transition.[6][7]
The In Vitro Landscape: Pinpointing Molecular Action
In vitro assays are the bedrock of early-stage drug discovery, offering a controlled environment to dissect the specific molecular interactions of a compound. For anti-inflammatory drug candidates, these assays typically focus on their ability to inhibit key enzymes or cellular processes involved in inflammation.
Key In Vitro Assays for Anti-Inflammatory Efficacy
A common and critical target for non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme, which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable characteristic for new anti-inflammatory drugs to minimize side effects.[6][7]
Table 1: Summary of In Vitro COX-1 and COX-2 Inhibition Data for Novel this compound Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| 5d | >100 | 0.08 | >1250 |
| 5e | >100 | 0.07 | >1428 |
| 5f | >100 | 0.06 | >1667 |
| 7b | >100 | 0.09 | >1111 |
| 10c | >100 | 0.08 | >1250 |
| 10d | >100 | 0.07 | >1428 |
| 10e | >100 | 0.06 | >1667 |
| 10f | >100 | 0.09 | >1111 |
| Celecoxib (Reference) | >100 | 0.05 | >2000 |
Data synthesized from a recent study on novel phenoxyacetic acid derivatives.[6]
The data clearly indicates that several derivatives exhibit potent and highly selective inhibition of the COX-2 enzyme, with IC₅₀ values in the nanomolar range, comparable to the well-established selective COX-2 inhibitor, Celecoxib.[6]
Experimental Protocol: In Vitro COX Inhibition Assay
The following is a generalized protocol for determining the COX-1 and COX-2 inhibitory activity of test compounds.
Principle: This assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Step-by-Step Methodology:
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing Tris-HCl buffer, hematin, and EDTA.
-
Compound Incubation: Add various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate) and TMPD (the colorimetric substrate).
-
Absorbance Reading: Immediately read the absorbance at 595 nm using a microplate reader over a period of time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Visualizing the Experimental Workflow
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Bridging the Divide: Correlating In Vitro and In Vivo Data
The ultimate goal of preclinical studies is to establish a strong in vitro-in vivo correlation (IVIVC), which can significantly streamline the drug development process. [8]For the this compound derivatives discussed, a positive correlation is observed. The compounds that demonstrated high potency and selectivity for COX-2 in vitro also exhibited significant anti-inflammatory effects in vivo.
This correlation suggests that the in vitro COX-2 inhibition is a primary mechanism driving the in vivo efficacy of these compounds. However, it is crucial to acknowledge that other factors can influence in vivo outcomes, such as:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a compound can greatly affect its concentration at the site of action and its duration of effect.
-
Off-Target Effects: A compound may interact with other biological targets in a living system, leading to unforeseen side effects or even contributing to its therapeutic efficacy.
-
Metabolism: The compound may be metabolized into active or inactive forms, altering its efficacy and toxicity profile.
The Underlying Mechanism: A Glimpse into the Signaling Pathway
The anti-inflammatory effects of the studied this compound derivatives are primarily attributed to their inhibition of the COX-2 enzyme. This enzyme plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. [7]
Caption: Simplified signaling pathway of COX-2-mediated inflammation and its inhibition.
By selectively blocking the active site of the COX-2 enzyme, these derivatives prevent the synthesis of prostaglandins, thereby reducing the inflammatory response.
Conclusion and Future Directions
The comparative analysis of this compound derivatives reveals a promising correlation between their in vitro potency as selective COX-2 inhibitors and their in vivo anti-inflammatory efficacy. This underscores the value of a well-designed preclinical testing strategy that progresses logically from molecular-level interactions to organismal responses.
Future research should focus on comprehensive pharmacokinetic and toxicological profiling of the most promising candidates to fully assess their therapeutic potential. Furthermore, exploring structure-activity relationships (SAR) within this class of compounds could lead to the design of even more potent and selective anti-inflammatory agents. The journey from bench to bedside is long, but a thorough understanding of the interplay between in vitro and in vivo data is the compass that guides the way.
References
- Umar, M.I., Altaf, R., Iqbal, M.A., & Sadiq, M.B. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.
- Gautam, R. K., & Singh, D. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- Gautam, R. K., & Singh, D. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
- Patil, K. R., & Patil, C. R. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 336-341.
- Dahiya, R., & Kaur, R. (2013). Development and use a Novel Combined In-vivo and In-vitro Assay for Anti-inflammatory and Immunosuppressive Agents. Iranian Journal of Pharmaceutical Research, 12(3), 445-455.
-
ResearchGate. (2020). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. Retrieved from [Link]
-
Jetir. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
- Shaukath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 43.
- Al-Gousous, J., & Langguth, P. (2018). In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future. Dissolution Technologies, 25(3), 6-13.
- Manolov, I., et al. (2024).
- Al-Salahi, R., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309.
- Lee, S. K., et al. (1998). Novel approach for determination of correlation between in vivo and in vitro dissolution using the optimization technique. Journal of Pharmaceutical Sciences, 87(6), 758-762.
- Al-Salahi, R., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed.
-
ResearchGate. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Retrieved from [Link]
- Kuntal, M., & Agrawal, N. (2006). Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 16(15), 4094-4097.
- El-Sayed, W. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(15), 5801.
Sources
- 1. This compound (1878-80-4) for sale [vulcanchem.com]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
A Researcher's Guide to the Statistical Analysis of Dose-Response Curves for Novel Compounds: A Case Study with (3-Acetylphenoxy)acetic acid
This guide provides a comprehensive framework for the robust statistical analysis of dose-response relationships, tailored for researchers, scientists, and drug development professionals. We will use (3-Acetylphenoxy)acetic acid, a compound recognized as a synthetic intermediate for molecules with potential antibacterial activity, as a representative example of a novel small molecule requiring thorough characterization.[1] While specific dose-response data for this exact compound is not widely published, its structural class—phenoxyacetic acids—includes derivatives with diverse biological activities, making it an ideal candidate for illustrating a rigorous analytical workflow from first principles.[2]
The objective here is not merely to outline steps but to instill a deep understanding of the causality behind experimental and analytical choices. A well-defined dose-response curve is the cornerstone of pharmacology, allowing us to quantify a compound's potency and efficacy, essential parameters in the journey from discovery to clinical application.[3]
Part 1: The Foundation - Experimental Design & Rationale
Before any statistical model can be applied, the integrity of the experimental design must be unimpeachable. The quality of the data dictates the reliability of the analysis. For a novel compound like this compound, we must begin by postulating a testable mechanism of action.
Hypothesis: Selecting a Plausible Biological Target
Given its structure, this compound could interact with numerous biological targets. The aryloxyacetic acid scaffold is found in compounds that act as Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[4] Alternatively, the acetylphenyl group is a feature in molecules that can inhibit enzymes like acetylcholinesterase (AChE), a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine.[5]
For this guide, we will proceed with the hypothesis that This compound acts as an acetylcholinesterase inhibitor. This provides a clear, quantifiable enzymatic assay suitable for demonstrating the entire dose-response workflow.
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
The Ellman's assay is a reliable, colorimetric method for measuring AChE activity and is the standard choice for screening potential inhibitors.
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which can be measured at 412 nm. An inhibitor will reduce the rate of this color change.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
DTNB Solution: 10 mM in PB.
-
ATCh Solution: 10 mM in PB.
-
AChE Enzyme Solution: 0.1 U/mL in PB.
-
Test Compound Stock: this compound dissolved in DMSO to a high concentration (e.g., 100 mM).
-
Positive Control: Donepezil or a similar known AChE inhibitor.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of serially diluted this compound to sample wells. Use a logarithmic dilution series spanning a wide concentration range (e.g., 1 nM to 1 mM) to capture the full curve.[3][6]
-
Add 25 µL of vehicle (DMSO in PB) to negative control wells (100% activity).
-
Add 25 µL of a known inhibitor (e.g., Donepezil) to positive control wells.
-
Add 50 µL of AChE enzyme solution to all wells except for a blank control.
-
Pre-incubate the plate for 15 minutes at 25°C.
-
Initiate the reaction by adding 125 µL of DTNB solution and 25 µL of ATCh solution to all wells.
-
Immediately begin kinetic reading of absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
-
Data Acquisition:
-
The primary output is the rate of change in absorbance (Vmax) for each well, which is directly proportional to enzyme activity.
-
The following diagram illustrates the experimental workflow.
Caption: A streamlined workflow for the in vitro AChE inhibition assay.
Part 2: Data Processing and Normalization
Raw absorbance rates are not directly comparable across different experiments. Normalization is a critical step to standardize the data, converting it into a percentage scale that reflects the compound's inhibitory effect.[3][7]
Calculation of Percent Inhibition:
The activity in each well is expressed relative to the controls using the following formula:
% Inhibition = 100 * (1 - (Rate_sample - Rate_blank) / (Rate_vehicle - Rate_blank))
Where:
-
Rate_sample is the reaction rate in the presence of the test compound.
-
Rate_vehicle is the average rate of the negative (vehicle) controls (defined as 0% inhibition).
-
Rate_blank is the background rate without the enzyme.
This process yields a dataset ready for statistical modeling, as shown in the hypothetical table below.
| This compound [M] | Replicate 1 (% Inhibition) | Replicate 2 (% Inhibition) | Replicate 3 (% Inhibition) | Mean (% Inhibition) | Std. Deviation |
| 1.00E-09 | 2.1 | 3.5 | 1.8 | 2.5 | 0.9 |
| 1.00E-08 | 5.8 | 4.9 | 6.2 | 5.6 | 0.7 |
| 1.00E-07 | 15.4 | 16.8 | 14.9 | 15.7 | 1.0 |
| 1.00E-06 | 48.2 | 51.3 | 50.1 | 49.9 | 1.6 |
| 1.00E-05 | 88.9 | 90.1 | 89.5 | 89.5 | 0.6 |
| 1.00E-04 | 98.7 | 99.2 | 98.5 | 98.8 | 0.4 |
| 1.00E-03 | 99.1 | 98.9 | 99.5 | 99.2 | 0.3 |
Table 1: Hypothetical normalized data for this compound in an AChE inhibition assay.
Part 3: The Core Analysis - Nonlinear Regression
Biological dose-response relationships are fundamentally nonlinear.[8] Therefore, fitting the data to a nonlinear model is the most accurate method for extracting key pharmacological parameters.[3][9] The most common model is the four-parameter logistic (4PL) equation.
The Four-Parameter Logistic (4PL) Model:
The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y: The response (% Inhibition).
-
X: The logarithm of the compound's concentration.
-
Top: The maximum response plateau (efficacy).
-
Bottom: The minimum response plateau.
-
LogIC50: The log of the concentration that produces 50% of the maximal inhibition (potency). The IC50 is the anti-log of this value.[7]
-
HillSlope: Describes the steepness of the curve's transition. A value of 1.0 indicates standard binding kinetics.[3]
Why the 4PL Model? Its strength lies in its ability to model both the upper and lower plateaus of the data, which may not reach 100% or 0% due to experimental constraints or compound properties. This provides a more accurate estimation of the IC50 compared to simpler models.
The following diagram outlines the statistical analysis and comparison workflow.
Caption: Workflow for robust statistical analysis and comparison of dose-response curves.
Part 4: Comparison with Alternatives
A compound's activity is best understood in context. This involves comparing its dose-response curve to that of a known standard or other candidate molecules.
Statistical Comparison of IC50 Values
Software like GraphPad Prism or R packages can perform an extra sum-of-squares F-test . This test determines if a single curve can adequately describe all data sets or if individual curves (with different IC50 values) provide a statistically significant better fit. A low P-value (typically < 0.05) suggests the IC50 values are significantly different.
Performance Comparison: this compound vs. Standard
Let's compare our hypothetical results for this compound with Donepezil, a standard AChE inhibitor.
| Compound | IC50 (µM) [95% CI] | Hill Slope | R² |
| This compound | 1.15 [0.98 - 1.32] | 1.2 | 0.995 |
| Donepezil (Standard) | 0.03 [0.02 - 0.04] | 1.0 | 0.998 |
Table 2: Comparative analysis of hypothetical dose-response parameters.
Interpretation: Based on this hypothetical data, this compound is a potent inhibitor of AChE with an IC50 in the low micromolar range. However, it is significantly less potent than the standard drug, Donepezil. The Hill Slope greater than 1 might suggest positive cooperativity in binding, a point for further mechanistic investigation. The high R² values indicate that the 4PL model provides an excellent fit for the data for both compounds.[10]
Conclusion
References
-
Statistical analysis of dose-response data from in vitro assays: An illustration using Salmonella mutagenicity data. Toxicology in Vitro. [Link]
-
The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology. [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
-
Modeling Nonlinear Dose-Response Relationships in Epidemiologic Studies: Statistical Approaches and Practical Challenges. Environmental Health Perspectives. [Link]
-
Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. Statistics in Biopharmaceutical Research. [Link]
-
Linear and Non-linear Modeling of a Dose-Response. SAS Support. [Link]
-
Nonlinear Dose–Response Modeling of High-Throughput Screening Data Using an Evolutionary Algorithm. Dose-Response. [Link]
-
How Do I Perform a Dose-Response Experiment? GraphPad. [Link]
-
Assessing dose metrics in in vitro cell assays to improve in vitro in vivo. Utrecht University Student Theses Repository. [Link]
-
Nonlinear Dose-Response Curves. Emergent Mind. [Link]
-
Dose-Response Modeling. The TAME Toolkit. [Link]
-
Which statistical tool or test can be used for dose-response curve with time component? ResearchGate. [Link]
-
Dose-response Curve Analysis; Modified EM Algorithm. D-Scholarship@Pitt. [Link]
-
Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. PubMed. [Link]
-
A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules. [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology. [Link]
Sources
- 1. This compound (1878-80-4) for sale [vulcanchem.com]
- 2. jetir.org [jetir.org]
- 3. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 4. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 8. emergentmind.com [emergentmind.com]
- 9. Modeling Nonlinear Dose-Response Relationships in Epidemiologic Studies: Statistical Approaches and Practical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
A Researcher's Guide to Ensuring Reproducibility in Biological Assays: A Case Study with (3-Acetylphenoxy)acetic acid
In the realm of drug discovery and biological research, the reproducibility of experimental findings is the bedrock of scientific integrity. The journey of a novel small molecule from a laboratory curiosity to a potential therapeutic agent is paved with rigorous testing and validation. This guide delves into the critical aspects of establishing reproducible biological assays, using (3-Acetylphenoxy)acetic acid as a case study for a novel compound. While extensive biological data on this compound is not widely published, its structural class—phenoxyacetic acids—is known for a range of biological activities, including antibacterial properties.[1] This guide will therefore not only explore the theoretical underpinnings of assay reproducibility but also provide a practical, comparative framework for researchers working with new chemical entities.
We will navigate the complexities of assay development and validation, comparing the process for a novel compound like this compound with that of a well-characterized antibiotic. This comparison will highlight the unique challenges and considerations that arise when working with a compound for which there is no established biological footprint.
The Reproducibility Crisis: Why Every Step Matters
The "reproducibility crisis" in scientific research is a well-documented phenomenon, with a significant portion of published findings proving difficult to replicate.[2][3] For researchers in drug development, this is not merely an academic concern; it has profound implications for the cost and timeline of bringing new therapies to patients. The sources of irreproducibility are manifold, ranging from the quality of reagents and the handling of biological materials to the specifics of data analysis.[2][4]
When working with a novel small molecule such as this compound, the margin for error is particularly narrow. Unlike established drugs with well-documented properties, a new compound comes with a host of unknowns. Therefore, a meticulously planned and validated assay is not just a matter of good practice; it is a fundamental necessity for generating trustworthy data.
Core Principles for Establishing Reproducible Assays
Before delving into specific protocols, it is essential to understand the core principles that underpin reproducible biological assays. These principles form a self-validating system that ensures the reliability of your findings.
-
Thorough Characterization of Reagents : The identity, purity, and stability of your small molecule are paramount. For this compound, this would involve confirming its structure and purity via methods like NMR and HPLC.[5] It is also crucial to document the supplier, lot number, and storage conditions for all reagents used.[5]
-
Validated Biological Systems : Whether you are using cell lines or microorganisms, their identity and health must be regularly verified.[2][3] Cell line misidentification and contamination are significant contributors to irreproducible results.[3]
-
Robust Assay Design and Optimization : An assay must be "fit for purpose," meaning it is sensitive, specific, and provides a suitable dynamic range for the biological effect being measured.[6] This involves careful optimization of parameters such as cell density, incubation times, and reagent concentrations.
-
Comprehensive Data Reporting and Analysis : The transparent reporting of all experimental details, including the statistical methods used, is crucial for allowing others to reproduce your work.[3] This includes detailing how raw data is processed and normalized.[7]
A Hypothetical Case Study: Assessing the Antibacterial Activity of this compound
Given that some phenoxyacetic acid derivatives exhibit antibacterial activity, a logical first step in characterizing this compound would be to assess its potential as an antimicrobial agent.[1] We will design a hypothetical experiment to determine its minimum inhibitory concentration (MIC) against Escherichia coli, a common model organism. To provide a framework for comparison, we will run the same assay with a well-characterized antibiotic, ampicillin.
Experimental Workflow: A Comparative Approach
The following diagram illustrates the key stages in our comparative experimental workflow.
Caption: A troubleshooting flowchart for addressing irreproducibility in biological assays.
Conclusion: Building a Foundation of Trustworthy Data
The path to validating the biological activity of a novel compound like this compound is one that demands meticulous attention to detail and a commitment to scientific rigor. While the direct comparison of its assay reproducibility with established alternatives is hampered by a lack of public data, the principles and practices outlined in this guide provide a robust framework for any researcher venturing into the characterization of new chemical entities.
By embracing a self-validating approach to assay design, paying close attention to the quality of all reagents and biological systems, and systematically troubleshooting any inconsistencies, researchers can build a strong foundation of trustworthy and reproducible data. It is this foundation that will ultimately determine the success of their research and its potential to translate into meaningful scientific advancements.
References
- Vertex AI Search. (2026). Developing and Validating Assays for Small-Molecule Biomarkers.
- Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
- UCL. (n.d.). Target Identification and Validation (Small Molecules).
- PubMed. (2022). Validating Small Molecule Chemical Probes for Biological Discovery.
- Broad Institute. (n.d.). Small Molecule Hit Identification and Validation.
- ResearchGate. (2025). Validating Small Molecule Chemical Probes for Biological Discovery.
- WOAH. (n.d.). Factors affecting test reproducibility among laboratories.
- Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research.
- ATCC. (n.d.). Improving accuracy and reproducibility in life science research.
- ChemicalBook. (n.d.). This compound | 1878-80-4.
- Vulcanchem. (n.d.). This compound - 1878-80-4.
- Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- ResearchGate. (2019). Can I use acetic acid instead of TCA for protease enzyme assay?.
- PubMed Central. (n.d.). In Vitro Research Reproducibility: Keeping Up High Standards.
- Revvity. (n.d.). Acetylation Assays Using Acetyl CoA.
- EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation.
Sources
- 1. jetir.org [jetir.org]
- 2. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 3. atcc.org [atcc.org]
- 4. woah.org [woah.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. edraservices.nl [edraservices.nl]
- 7. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of (3-Acetylphenoxy)acetic Acid Analogs
Executive Summary
Molecular docking is a cornerstone of modern, structure-based drug discovery, offering a computationally efficient method to predict the binding modes and affinities of small molecules to macromolecular targets.[1][2] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study, using (3-Acetylphenoxy)acetic acid analogs as a case study. We target the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a validated therapeutic target for metabolic diseases like type-2 diabetes.[3][4] This document details the scientific rationale behind each step, from target selection and ligand preparation to docking execution and results validation, ensuring a scientifically rigorous and reproducible workflow.
Introduction: The Scientific Context
The Therapeutic Promise of PPARγ Modulation
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a critical role in regulating lipid metabolism, glucose homeostasis, and inflammation.[3][5] The PPARγ isoform, in particular, is a well-established drug target; its activation can improve insulin sensitivity, making it a key target in the management of insulin resistance and type-2 diabetes.[4] The development of novel agonists for PPARγ remains an active area of research, aiming for improved efficacy and side-effect profiles.
This compound Analogs as Potential PPARγ Ligands
Phenoxyacetic acid derivatives represent a versatile chemical scaffold that has been explored for a range of biological activities, including as potential PPAR agonists.[6] The this compound backbone provides a synthetically accessible starting point for generating a library of analogs with diverse physicochemical properties. By systematically modifying this core structure, we can explore the structure-activity relationships (SAR) that govern binding to the PPARγ active site.
The Role of In Silico Docking in Drug Discovery
Molecular docking predicts how a ligand (small molecule) will bind to the active site of a receptor (protein) and estimates the strength of this interaction, typically as a scoring function or binding energy.[1][7][8] This in silico technique allows for the rapid screening of large compound libraries, prioritizing candidates for synthesis and experimental testing, thereby saving significant time and resources.[2] This guide will utilize AutoDock Vina, a widely used and validated open-source docking software, for its accuracy and ease of use.[9][10][11]
Experimental Design & Protocols
A robust computational study requires meticulous preparation of both the receptor and the ligands, followed by a validated docking procedure. This section outlines the complete workflow.
Diagram: Overall Docking Workflow
Caption: High-level workflow for the comparative molecular docking study.
Target Protein Selection and Preparation
-
Expertise & Rationale: The selection of a high-quality crystal structure is paramount for a successful docking study. We will use the PPARγ structure from the Protein Data Bank (PDB). The chosen structure must have a co-crystallized ligand in the binding site, which is essential for validating our docking protocol.
-
Protocol:
-
Obtain Structure: Download the PDB file for PPARγ, for instance, PDB ID: 2PRG. This structure contains the co-crystallized ligand, farglitazar.
-
Clean Structure: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera or PyMOL).[12][13] Remove all non-essential components, including water molecules, cofactors not involved in binding, and any additional protein chains if the biological unit is a monomer.[14]
-
Prepare Receptor for Docking: Use a preparation tool, such as the Dock Prep tool in Chimera or AutoDock Tools (ADT), to perform the following critical steps:[13][15]
-
Add polar hydrogens. Crystal structures often lack hydrogen atoms, which are vital for correct hydrogen bonding.[16]
-
Repair any missing side chains or gaps in the structure.
-
Assign partial charges (e.g., Gasteiger charges). These charges are essential for the scoring function to calculate electrostatic interactions.[16][17]
-
-
Save in PDBQT Format: The final prepared receptor file must be saved in the PDBQT format, which includes atomic coordinates, partial charges (Q), and atom types (T) required by AutoDock Vina.[16][18]
-
Ligand Selection and Preparation
-
Expertise & Rationale: Ligand preparation ensures that the input structures are chemically correct and in a low-energy conformation. Garbage in, garbage out; incorrect ligand structures will produce meaningless results.
-
Protocol:
-
Design Analogs: Create a set of this compound analogs with varied substitutions. Include the parent compound and at least two known PPARγ agonists (e.g., Rosiglitazone, Pioglitazone) as positive controls.
-
2D to 3D Conversion: Draw the 2D structures in a chemical drawing program (e.g., ChemDraw, MarvinSketch) and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94). This step generates a stable, low-energy conformation.
-
Assign Charges and Define Torsions: Use AutoDock Tools (ADT) to:
-
Save in PDBQT Format: Save the final prepared ligand files in the PDBQT format.
-
Docking Protocol Validation (Trustworthiness)
-
Expertise & Rationale: Before screening our new analogs, we must validate that our docking protocol can accurately reproduce the known binding mode of a ligand. This is a critical self-validating step. The standard metric for success is a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[19][20][21]
-
Protocol:
-
Extract Native Ligand: From the original, unmodified PDB file (2PRG), extract the coordinates of the co-crystallized ligand (farglitazar).
-
Prepare Native Ligand: Prepare this ligand using the same protocol outlined in Section 2.2.
-
Define the Grid Box: The grid box defines the 3D search space for the docking simulation. Center this box on the co-crystallized ligand's position and ensure its dimensions (e.g., 20x20x20 Å) encompass the entire binding pocket.[10]
-
Re-dock the Ligand: Perform a docking run using the prepared receptor and the prepared native ligand.
-
Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the RMSD. A value < 2.0 Å validates the protocol.[19][22]
-
Comparative Docking Simulation
-
Protocol:
-
Configuration: Create a configuration file for AutoDock Vina specifying the prepared receptor file, each prepared ligand file, and the grid box coordinates determined during validation.[18]
-
Execution: Run the AutoDock Vina simulation for each this compound analog and the control compounds. Vina will generate multiple binding poses for each ligand, ranked by their binding affinity score (in kcal/mol).[10]
-
Output: The results will be saved in an output PDBQT file containing the coordinates for each binding pose and their corresponding scores.
-
Results and Comparative Analysis
Quantitative Data Summary
The primary output from the docking simulation is the binding affinity score. A more negative score indicates a stronger predicted binding affinity. These results should be tabulated for clear comparison.
| Compound ID | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Parent | This compound | -7.2 | HIS323, SER289 |
| Analog-1 | (3-Acetyl-4-chlorophenoxy)acetic acid | -7.9 | HIS323, SER289, TYR473 |
| Analog-2 | (3-Acetyl-4-methylphenoxy)acetic acid | -7.5 | HIS323, SER289 |
| Control-1 | Rosiglitazone (Known Agonist) | -9.5 | HIS323, SER289, HIS449, TYR473 |
| Control-2 | Pioglitazone (Known Agonist) | -9.2 | HIS323, SER289, HIS449, TYR473 |
Note: Data are hypothetical and for illustrative purposes only.
Binding Mode and Interaction Analysis
-
Expertise & Rationale: A low binding score is meaningless without a plausible binding mode. The docked poses must be visually inspected to analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-receptor complex. This analysis provides the chemical logic behind the scores.
-
Analysis Steps:
-
Load the prepared receptor and the docked ligand poses into a visualization tool.
-
For the top-scoring pose of each analog, identify key interactions with active site residues.
-
Compare the interactions of the analogs to those of the known agonists. Do they occupy the same sub-pockets? Do they form the same critical hydrogen bonds? For PPARγ, interactions with residues like SER289, HIS323, HIS449, and TYR473 are known to be important for agonist activity.
-
Diagram: Ligand-Receptor Interaction Concept
Sources
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 3. Peroxisome proliferator-activated receptor targets for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor gamma as a drug target in the pathogenesis of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]
- 6. scienceopen.com [scienceopen.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular docking | PPTX [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. indico4.twgrid.org [indico4.twgrid.org]
- 17. youtube.com [youtube.com]
- 18. eagonlab.github.io [eagonlab.github.io]
- 19. researchgate.net [researchgate.net]
- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 21. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Guide to the Proper Disposal of (3-Acetylphenoxy)acetic Acid: A Step-by-Step Protocol for Laboratory Professionals
This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of (3-Acetylphenoxy)acetic Acid. As a Senior Application Scientist, my objective is to present this information not merely as a set of instructions, but as a self-validating system rooted in established safety principles and regulatory standards. The causality behind each step is explained to ensure that researchers, scientists, and drug development professionals can manage this chemical waste with confidence and integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is an organic compound used as a reagent in chemical synthesis. Like its parent compound, phenoxyacetic acid, and other derivatives, it must be handled with a clear understanding of its potential hazards to ensure personnel safety and environmental protection.[1][2] Improper disposal is not just a regulatory violation; it poses a tangible risk of chemical reactions, environmental contamination, and health hazards.
The primary risks associated with this compound and similar phenoxyacetic acids necessitate careful handling. These compounds are typically solids that can cause skin and serious eye irritation.[3][4] Inhalation of dust can lead to respiratory tract irritation.[4] Therefore, all handling and disposal procedures must be designed to minimize dust generation and prevent physical contact.
| Hazard Profile: this compound & Analogs | |
| Physical State | Solid (powder/crystals)[2][4] |
| Primary Health Hazards | - Causes skin irritation.[3][4] - Causes serious eye irritation.[3][4] - May cause respiratory irritation upon inhalation of dust.[3][4] |
| Chemical Hazards | - Incompatibilities: Strong oxidizing agents and strong bases.[2][5] - Hazardous Decomposition: Combustion may produce carbon monoxide and carbon dioxide.[2][5][6] |
| Regulatory Framework | Governed by OSHA's Laboratory Standard (29 CFR 1910.1450) and EPA's Resource Conservation and Recovery Act (RCRA).[7][8] |
The Core Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound is a multi-stage process that begins the moment the material is designated as waste. The following workflow ensures compliance and safety at every step.
Diagram: Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound waste.
Caption: Decision workflow for the disposal of this compound.
Immediate Spill Management Protocol
Should a spill occur, immediate and correct action is crucial to prevent exposure and contamination.
Step 1: Evacuate and Alert
-
Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.
Step 2: Don Personal Protective Equipment (PPE)
-
At a minimum, wear a lab coat, safety goggles (or a face shield), and nitrile gloves.[2][3] For large spills where dust is a concern, a NIOSH-approved respirator may be necessary.[2]
Step 3: Contain and Clean
-
For small, solid spills, do NOT sweep dry. This will aerosolize the powder.
-
Gently dampen the spilled material with a fine water mist.[1]
-
Carefully sweep or scoop the dampened material into a designated, compatible waste container.[1][2] Use non-sparking tools if a flammable solvent is present.[9]
-
Use an absorbent paper or pad dampened with water to wipe the spill area clean.[1]
Step 4: Dispose of Cleanup Materials
-
Place all contaminated materials (absorbent pads, gloves, etc.) into the same hazardous waste container as the spilled chemical.[6]
-
Seal the container and label it as hazardous waste, detailing the contents.
Disposal of Unused Reagent and Contaminated Materials
This procedure applies to the original reagent, reaction byproducts, and items grossly contaminated with this compound.
Step 1: Waste Characterization and Segregation
-
This compound waste is classified as a non-halogenated acidic organic solid.
-
It must be segregated from incompatible materials, especially strong bases and oxidizing agents.[2][5]
-
Do not mix this waste stream with other waste types such as halogenated solvents, heavy metals, or biological waste.[10]
Step 2: Containerization
-
Select a waste container that is robust, leak-proof, and has a secure lid. An HDPE (high-density polyethylene) pail or a glass jar with a screw cap is appropriate.[10]
-
Place the waste directly into the container. For contaminated items like weigh boats or gloves, place them in a sealed bag before adding to the final container to minimize dust.
Step 3: Labeling
-
Proper labeling is a critical regulatory requirement under OSHA and the EPA.[7][10] The label must be securely affixed to the container and include the following:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Irritant," "Handle with Care").
-
The accumulation start date (the date the first piece of waste was added to the container).
-
Disposal of Solutions Containing this compound
For solutions, the disposal path depends on the solvent.
-
Aqueous Solutions: If the solution is primarily water, it should be collected in a container labeled "Aqueous Acidic Organic Waste."
-
Organic Solvent Solutions: If dissolved in a non-halogenated solvent (e.g., acetone, ethanol), collect it in a container labeled "Non-Halogenated Organic Waste."
-
Neutralization: While acids can be neutralized with a weak base like sodium bicarbonate, this is often not recommended for waste streams containing other organic materials.[11] The neutralization reaction can be exothermic, and the resulting mixture may be more complex to dispose of. Unless your facility's Chemical Hygiene Plan explicitly details a neutralization protocol for this waste stream, it is safer to dispose of it as acidic waste.[7] The licensed disposal facility will perform the final treatment, which is typically incineration.[10][12]
Storage and Final Disposition
Step 1: Temporary Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
The SAA should be in a cool, dry, well-ventilated area, away from heat or ignition sources, and segregated from incompatible chemicals.[2][14]
Step 2: Arranging for Pickup
-
Once the container is full, or as per your institution's policy, contact your EHS department to arrange for a hazardous waste pickup.
-
Do not allow hazardous waste to accumulate in the lab beyond the limits set by regulations.[15]
Step 3: Professional Disposal
-
The EHS department will transport the waste to a central accumulation facility before it is transferred to a licensed hazardous waste disposal contractor.
-
The standard and most effective disposal method for this type of organic waste is high-temperature incineration, which safely destroys the compound.[10][12][16]
By adhering to this structured and well-documented protocol, laboratory professionals can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with federal and local regulations, thereby protecting both themselves and the environment.
References
- OSHA Compliance For Laboratories. US Bio-Clean.
- Are You In Compliance With Proper Lab Waste Disposal Regulations? MedPro Disposal.
- Phenoxyacetic Acid | C8H8O3 | CID 19188. PubChem, National Center for Biotechnology Information.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration.
- Safety Data Sheet. Fisher Scientific.
- Material Safety Data Sheet - Phenoxyacetic acid, 98+% Cole-Parmer.
- PHENOXYACETIC ACID DERIVATIVE PESTICIDE, LIQUID, TOXIC, FLAMMABLE FLASH POINT NOT LESS THAN 23°C. CAMEO Chemicals, NOAA.
- This compound | 1878-80-4. ChemicalBook.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
- This compound Safety Data Sheet. AK Scientific, Inc.
- SAFETY DATA SHEET - (3-Methylphenoxy)acetic acid. Thermo Fisher Scientific.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - Phenoxyacetic acid. Fisher Scientific.
- PHENOXY ACETIC ACID CAS NO 122-59-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. Morehead State University.
- Material Safety Data Sheet - (3-Methylphenoxy)acetic acid. Cole-Parmer.
- Safety Data Sheet. Fisher Scientific.
- Acetic acid - SAFETY DATA SHEET. Sigma-Aldrich.
- Safety Data Sheet Acetic Acid, Glacial. Redox.
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
- How to Dispose of Acids and Bases Safely: A Complete Guide. Greenflow.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
Sources
- 1. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. osha.gov [osha.gov]
- 8. nationalacademies.org [nationalacademies.org]
- 9. PHENOXYACETIC ACID DERIVATIVE PESTICIDE, LIQUID, TOXIC, FLAMMABLE FLASH POINT NOT LESS THAN 23°C | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. usbioclean.com [usbioclean.com]
- 11. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. fishersci.ca [fishersci.ca]
- 14. fishersci.com [fishersci.com]
- 15. epa.gov [epa.gov]
- 16. cdhfinechemical.com [cdhfinechemical.com]
A Researcher's Guide to the Safe Handling of (3-Acetylphenoxy)acetic Acid: Personal Protective Equipment and Disposal
In the dynamic landscape of drug discovery and chemical synthesis, the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when handling (3-Acetylphenoxy)acetic Acid, a key reagent in the synthesis of novel compounds. Beyond a simple checklist, this document delves into the rationale behind each safety measure, empowering researchers to make informed decisions that ensure their well-being and the integrity of their work.
Understanding the Risks: Hazard Profile of this compound
This compound is a solid, crystalline substance that, like many organic acids, presents several potential hazards. While specific toxicological data for this compound is limited, information from structurally similar compounds, such as (3-Methylphenoxy)acetic acid, indicates that it should be handled with care. The primary hazards include:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: The compound is likely a lachrymator, meaning it can cause tearing, and direct contact with the eyes can lead to significant irritation and potential damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust particles can irritate the nose, throat, and lungs.[1][2]
-
Harmful if Swallowed: Ingestion can lead to irritation of the gastrointestinal tract.[1][2]
Given these potential hazards, a multi-layered approach to safety, incorporating engineering controls, administrative controls, and appropriate PPE, is essential.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound in a laboratory setting.
Eye and Face Protection: The First Line of Defense
Rationale: The eyes are particularly vulnerable to chemical splashes and airborne particles. Preventing eye contact is critical to avoid serious and potentially irreversible damage.
-
Minimum Requirement: At all times when handling this compound, ANSI-approved safety glasses with side shields are mandatory.
-
Enhanced Protection: For procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities, chemical splash goggles that form a seal around the eyes are required.
-
Maximum Protection: When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles. This provides an extra layer of protection for the entire face.
Skin and Body Protection: A Barrier Against Contact
Rationale: Preventing skin contact is crucial to avoid irritation and potential absorption of the chemical.
-
Gloves: Chemical-resistant gloves are essential.
-
Material Selection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always check the glove manufacturer's compatibility chart for specific breakthrough times.
-
Proper Use: Inspect gloves for any signs of damage before use. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately after use. Wash hands thoroughly after removing gloves.
-
-
Laboratory Coat: A clean, buttoned, flame-resistant lab coat should be worn to protect the skin and personal clothing from contamination.
-
Additional Protection: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection: Safeguarding Against Inhalation
Rationale: Inhalation of airborne dust or aerosols can cause respiratory irritation. The need for respiratory protection is determined by the effectiveness of engineering controls.
-
Engineering Controls First: The primary method for controlling respiratory hazards is to work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4]
-
When Respirators are Necessary: If work cannot be conducted in a fume hood, or if there is a potential for generating significant amounts of dust, a NIOSH-approved respirator is required.
-
Type of Respirator: For this compound dust, a particulate respirator (e.g., an N95, N99, or N100) is appropriate.
-
Fit Testing and Training: All personnel required to wear respirators must be medically cleared, trained, and fit-tested annually to ensure a proper seal.
-
Table 1: Summary of Recommended Personal Protective Equipment
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety Goggles | Nitrile Gloves, Lab Coat | Required if not in a fume hood (N95 or higher) |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves, Lab Coat, Chemical-Resistant Apron | Recommended if not in a fume hood |
| Small-Scale Reactions (<100g) | Safety Goggles | Nitrile Gloves, Lab Coat | Work in a fume hood |
| Large-Scale Reactions (>100g) | Safety Goggles & Face Shield | Butyl Rubber Gloves, Lab Coat, Chemical-Resistant Apron | Work in a fume hood |
| Handling Waste | Safety Goggles | Nitrile Gloves, Lab Coat | Not generally required if waste is properly contained |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for minimizing risks.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and PPE before starting work.
-
-
Handling:
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Keep containers closed when not in use.
-
-
Storage:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]
-
Spill:
-
Small Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent.
-
Large Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's approved hazardous waste management program. Never dispose of this compound down the drain or in the regular trash.[5]
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and actions for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment. Remember, safety is a shared responsibility, and proactive measures are the cornerstone of a strong safety culture.
References
-
Cole-Parmer. Material Safety Data Sheet - (3-Methylphenoxy)acetic acid. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
PubChem. Acetic acid, (3-methylphenoxy)-. Retrieved from [Link]
-
Lab Alley. How to Dispose of Acetic Acid. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
